molecular formula C43H53ClN2O5S B15611559 Anti-MRSA agent 21

Anti-MRSA agent 21

Cat. No.: B15611559
M. Wt: 745.4 g/mol
InChI Key: RCGVHOIJIZJGPV-JLLXMOMDSA-N
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Description

Anti-MRSA agent 21 is a useful research compound. Its molecular formula is C43H53ClN2O5S and its molecular weight is 745.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H53ClN2O5S

Molecular Weight

745.4 g/mol

IUPAC Name

(1R,2R,14R,17R,18S,21S,24R,25S,26S)-21-[(4-chlorophenyl)sulfonylcarbamoyl]-2,13,13,17,18,24,25-heptamethyl-11-azaheptacyclo[15.12.0.02,14.04,12.05,10.018,27.021,26]nonacosa-4(12),5(10),6,8,27-pentaene-8-carboxylic acid

InChI

InChI=1S/C43H53ClN2O5S/c1-24-16-19-43(38(49)46-52(50,51)28-11-9-27(44)10-12-28)21-20-41(6)31(35(43)25(24)2)14-15-34-40(5)23-30-29-13-8-26(37(47)48)22-32(29)45-36(30)39(3,4)33(40)17-18-42(34,41)7/h8-14,22,24-25,33-35,45H,15-21,23H2,1-7H3,(H,46,49)(H,47,48)/t24-,25+,33+,34-,35+,40+,41-,42-,43+/m1/s1

InChI Key

RCGVHOIJIZJGPV-JLLXMOMDSA-N

Origin of Product

United States

Foundational & Exploratory

The Ocotillol Derivative 21: A Potent Anti-MRSA Agent with Synergistic Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Core Anti-MRSA Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) agent designated as compound 21 in the study by Zhang et al. (2021), a novel ocotillol derivative. Ocotillol-type saponins, derived from the dammarane (B1241002) family of triterpenoids, are being investigated for their potential as antibacterial agents. Compound 21 has demonstrated significant potency against hospital-acquired MRSA (HA-MRSA) and exhibits synergistic activity with conventional antibiotics, marking it as a promising candidate for further drug development.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of compound 21 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against various strains of S. aureus, including well-characterized reference strains and clinical HA-MRSA isolates. Furthermore, its synergistic potential was quantified using the Fractional Inhibitory Concentration Index (FICI) in combination with standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 21 against Staphylococcus aureus Strains
Bacterial StrainDescriptionMIC (µg/mL)
S. aureus ATCC29213Methicillin-susceptible S. aureus (MSSA)1
HA-MRSA 18-19Hospital-acquired MRSA isolate1
HA-MRSA 18-20Hospital-acquired MRSA isolate1
HA-MRSA 18-15Hospital-acquired MRSA isolate4
Table 2: Synergistic Activity of Compound 21 with Conventional Antibiotics against HA-MRSA 18-15
Antibiotic CombinationMIC of Antibiotic Alone (µg/mL)MIC of Compound 21 Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of Compound 21 in Combination (µg/mL)FICIInterpretation
Compound 21 + Chloramphenicol (B1208)84110.375Synergy
Compound 21 + Kanamycin (B1662678)240.2510.375Synergy

FICI was calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

Postulated Mechanism of Action

While the precise molecular mechanism of action for compound 21 has not been fully elucidated in the primary study, the synergistic activity with antibiotics that inhibit protein synthesis (chloramphenicol and kanamycin) suggests a mechanism that may enhance the permeability of the bacterial cell membrane. Triterpenoid (B12794562) saponins, in general, are known to interact with and disrupt bacterial cell membranes. This disruption can lead to increased uptake of other antibiotics, explaining the observed synergistic effect.

A proposed mechanism involves the interaction of the hydrophobic triterpenoid backbone of compound 21 with the lipid bilayer of the bacterial cytoplasmic membrane, while the more polar glycosidic moieties may interact with the hydrophilic head groups of the phospholipids. This interaction could lead to the formation of pores or a general destabilization of the membrane, increasing its permeability and allowing co-administered antibiotics to reach their intracellular targets more effectively.

G cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Lipid_Bilayer Lipid Bilayer Pore_Formation Pore_Formation Lipid_Bilayer->Pore_Formation Causes increased permeability Compound_21 Compound 21 Compound_21->Lipid_Bilayer Interacts with and disrupts membrane Antibiotic Antibiotic (e.g., Kanamycin) Antibiotic->Pore_Formation Enhanced uptake Target Intracellular Target (e.g., Ribosome) Protein_Synthesis_Inhibition Protein Synthesis Inhibition Target->Protein_Synthesis_Inhibition Pore_Formation->Target

Figure 1: Postulated synergistic mechanism of action for Compound 21.

Experimental Protocols

Synthesis of (20S, 24R)-Epoxy-3β-O-[2-(N'-Fmoc)-5-amino butyryl]-dammarane-12β, 25-diol (Compound 21)

The synthesis of compound 21 is a multi-step process starting from a precursor ocotillol-type sapogenin. The key steps involve the protection of amino acids and their subsequent coupling to the C-3 hydroxyl group of the dammarane skeleton.

G Start Ocotillol-type Sapogenin Step1 Reaction with Fmoc-D-Dab(Boc)-OH, EDCI, DMAP in DCM Start->Step1 Intermediate Protected Intermediate Step1->Intermediate Step2 Deprotection with TFA in DCM Intermediate->Step2 Final_Product Compound 21 Step2->Final_Product

Figure 2: Synthetic workflow for Compound 21.

Detailed Protocol:

  • Coupling Reaction: To a solution of the starting ocotillol-type sapogenin in dichloromethane (B109758) (DCM), N-(9-fluorenylmethoxycarbonyl)-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Boc)-OH), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and 4-dimethylaminopyridine (B28879) (DMAP) are added.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The mixture is then diluted with DCM and washed successively with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the protected intermediate.

  • Deprotection: The purified intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added dropwise at 0°C.

  • The solution is stirred at room temperature for several hours.

  • The solvent is removed under vacuum, and the residue is purified by column chromatography to afford the final product, Compound 21.

In Vitro Antibacterial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture: The test strains (S. aureus ATCC29213, HA-MRSA 18-19, HA-MRSA 18-20, and HA-MRSA 18-15) are cultured in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Compound 21 is serially diluted in a 96-well microtiter plate with MHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergistic Activity

The synergistic effect of compound 21 with chloramphenicol and kanamycin was evaluated using the checkerboard microdilution method.

G Setup Prepare 96-well plate with serial dilutions DrugA Compound 21 (Diluted Horizontally) Setup->DrugA DrugB Antibiotic (Diluted Vertically) Setup->DrugB Inoculate Inoculate all wells with MRSA suspension (5x10^5 CFU/mL) DrugA->Inoculate DrugB->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible growth inhibition Incubate->Observe Calculate Determine MIC of each drug alone and in combination Observe->Calculate FICI Calculate FICI to determine synergy Calculate->FICI

M21: A Novel Small-Molecule Suppressor of MRSA Virulence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism and Application of M21

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics. The emergence of highly virulent strains, such as community-associated MRSA (CA-MRSA), further exacerbates this challenge. Traditional antibiotic development faces hurdles of resistance and a dwindling pipeline. An alternative and promising strategy is the development of anti-virulence agents that disarm the pathogen without exerting bactericidal pressure, thereby reducing the likelihood of resistance. This whitepaper details the discovery, mechanism of action, and preclinical efficacy of M21, a novel small-molecule compound that effectively suppresses the virulence of MRSA. M21 acts as a noncompetitive inhibitor of the caseinolytic protease P (ClpP), a key regulator of virulence in S. aureus. By targeting ClpP, M21 simultaneously downregulates a suite of critical virulence factors, rendering MRSA avirulent both in vitro and in vivo. This document provides a comprehensive overview of the quantitative data supporting the efficacy of M21, detailed experimental protocols for its characterization, and visual representations of its mechanism and the experimental workflows used in its discovery.

Introduction: The Challenge of MRSA and the Promise of Anti-Virulence Therapy

Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, from superficial skin and soft tissue infections to life-threatening conditions like pneumonia, sepsis, and endocarditis[1][2][3]. The rise of methicillin-resistant strains (MRSA) has severely limited therapeutic options, making the development of new treatment strategies a critical priority[4][5]. MRSA's pathogenicity is orchestrated by a complex network of virulence factors, including toxins that damage host tissues, adhesins that facilitate colonization, and enzymes that modulate the host immune response[2][3][6].

Targeting virulence, rather than bacterial viability, represents a paradigm shift in antibacterial therapy[1][6]. Anti-virulence drugs aim to neutralize the pathogen's ability to cause disease, potentially in conjunction with traditional antibiotics. This approach is hypothesized to exert less selective pressure for the development of resistance. The simultaneous suppression of multiple virulence determinants is a particularly attractive strategy[1][7].

This technical guide focuses on M21, a small-molecule compound identified through a chemical genetics approach, which has demonstrated the ability to convert virulent MRSA to a non-virulent state[1][7].

M21: A Potent Inhibitor of the ClpP Protease

M21 was identified from a chemical library of 50,240 structurally diverse small molecules through a screening platform designed to detect compounds that modulate the expression of S. aureus virulence factors[1][7].

Mechanism of Action: Targeting a Master Regulator

The molecular target of M21 was identified as ClpP, a highly conserved serine protease that plays a central role in bacterial protein homeostasis and virulence regulation[1][7]. In S. aureus, ClpP is a key component of the ATP-dependent ClpXP protease complex, which degrades misfolded proteins and specific regulatory proteins. The deletion of the clpP gene in S. aureus significantly reduces its virulence without substantially affecting bacterial growth[1].

M21 acts as a noncompetitive inhibitor of ClpP's peptidase and proteolytic activities[7]. This inhibition is specific, as structural analogs of M21 with minor modifications show little to no inhibitory effect[7]. The binding of M21 to ClpP is dependent on crucial amino acid residues A118 and T146[7]. By inhibiting ClpP, M21 effectively phenocopies a clpP deletion mutant, leading to a broad suppression of virulence factor expression[7].

Signaling Pathway of M21-Mediated Virulence Suppression

The inhibition of ClpP by M21 initiates a cascade of regulatory changes that culminate in the downregulation of numerous virulence factors. ClpP indirectly controls the expression of toxins and other virulence factors under the control of the accessory gene regulator (agr) system, a global regulator of staphylococcal virulence[7]. The proposed signaling pathway is illustrated below.

M21_Signaling_Pathway M21 M21 ClpP ClpP Protease M21->ClpP inhibits Urease Urease Production M21->Urease induces via ClpP inhibition agr_system agr Quorum Sensing System ClpP->agr_system indirectly controls ClpP->Urease represses Virulence_Factors Virulence Factors (α-toxin, PVL, Protein A, PSMs) agr_system->Virulence_Factors upregulates Screening_Workflow cluster_construction Reporter Strain Construction cluster_screening High-Throughput Screening promoters Virulence Gene Promoters ligation Ligation promoters->ligation reporter_plasmid gfp-luxABCDE Reporter Plasmid reporter_plasmid->ligation transformation Transformation into S. aureus ligation->transformation reporter_strain Reporter Strain transformation->reporter_strain overlay_assay Overlay Assay on Reporter Strain Plates reporter_strain->overlay_assay chemical_library Chemical Library (50,240 compounds) chemical_library->overlay_assay incubation Incubation (24h, 37°C) overlay_assay->incubation luminescence_detection Luminescence Signal Recording (Luminograph) incubation->luminescence_detection hit_identification Identification of M21 (Virulence Suppressor) luminescence_detection->hit_identification

References

DBG21: A Technical Whitepaper on a Novel Biocidal Compound for Combating MRSA Biofilms on Medical Implants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Surgical site infections (SSIs) associated with medical implants, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), present a significant clinical challenge. The formation of robust biofilms on implant surfaces often renders conventional antibiotic therapies ineffective. This document provides a technical overview of DBG21, a novel, non-eluting, broad-spectrum biocidal quaternary ammonium (B1175870) compound designed for covalent attachment to medical implant surfaces. In a preclinical murine model, titanium implants coated with DBG21 have demonstrated a significant reduction in MRSA biofilm formation and peri-implant tissue contamination without evidence of local or systemic toxicity. This guide synthesizes the available data on DBG21, including its in vivo efficacy and experimental protocols. Due to the proprietary nature of DBG21, this paper also discusses the general characteristics and mechanism of action of its chemical class, quaternized polyvinylpyridines (Q-PVPs), to provide a broader scientific context.

Introduction to DBG21

DBG21 is identified as a proprietary, high-molecular-weight quaternized polyvinylpyridine (Q-PVP) polymer. It is designed to be covalently bonded to the surface of medical devices, such as titanium implants, creating a non-leaching antimicrobial surface. This approach aims to prevent the initial stages of bacterial adhesion and biofilm formation, which are critical in the pathogenesis of implant-associated infections. The primary application investigated to date is the prevention of MRSA biofilm formation on titanium orthopedic implants.

Quantitative Data: In Vivo Efficacy Against MRSA

The primary study evaluating DBG21 involved a murine subcutaneous implant model. Titanium discs (Ti-6Al-4V) were coated with DBG21 and implanted in Balb/c mice, followed by a challenge with 1x10⁷ colony-forming units (CFU) of MRSA. The efficacy of the DBG21 coating was assessed at 7 and 14 days post-infection by quantifying the bacterial load on the implants (biofilm) and in the surrounding tissues[1].

Table 1: In Vivo Efficacy of DBG21-Coated Titanium Implants Against MRSA [1]

Time PointOutcome MeasureControl (Untreated Ti)DBG21-TreatedMedian Log₁₀ ReductionPercentage Reductionp-value
Day 7 Adherent Biofilm (log₁₀ CFU/implant)--3.699.97%<0.001
Peri-implant Tissue (log₁₀ CFU/g)--2.799.8%<0.001
Day 14 Adherent Biofilm (log₁₀ CFU/implant)--1.998.7%=0.037
Peri-implant Tissue (log₁₀ CFU/g)--5.699.9997%<0.001

Note: Specific CFU counts for control and treated groups were not provided in the source material, only the reduction values.

No significant differences in systemic or local toxicity were observed between the control and DBG21-treated groups[1].

Postulated Mechanism of Action of Quaternary Polyvinylpyridine (Q-PVP) Compounds

While the specific mechanism of action for DBG21 has not been detailed in published literature, the biocidal activity of Q-PVP compounds is generally attributed to their cationic nature. The positively charged quaternary nitrogen atoms in the polymer chains interact with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This electrostatic interaction leads to the disruption of the membrane's structural integrity, causing leakage of cytoplasmic contents and ultimately, cell death.

cluster_0 DBG21 Coated Surface cluster_1 MRSA Cell DBG21 DBG21 Polymer (Cationic Q-PVP) MRSA_Membrane Bacterial Cell Membrane (Anionic) DBG21->MRSA_Membrane Electrostatic Interaction Cytoplasm Cytoplasmic Contents MRSA_Membrane->Cytoplasm Membrane Disruption & Permeabilization outside Cell Death Cytoplasm->outside Leakage of Intracellular Components

Caption: Postulated mechanism of action for Q-PVP compounds like DBG21 against MRSA.

Experimental Protocols

The following protocols are based on the methodology described in the primary in vivo study of DBG21[1].

Preparation of DBG21-Coated Titanium Implants

This workflow outlines the process of preparing the titanium discs for implantation.

Ti_Discs Titanium (Ti-6Al-4V) Discs Sonication1 Sonicate in Pure Ethanol (30 min) Ti_Discs->Sonication1 Air_Dry1 Air Dry Sonication1->Air_Dry1 Activation Surface Activation (Proprietary Method) Air_Dry1->Activation Coating Dip-coating in DBG21 Ethanolic Solution Activation->Coating Sonication2 Sonicate in Pure Ethanol (to remove unbound polymer) Coating->Sonication2 Air_Dry2 Air Dry Sonication2->Air_Dry2 Sterilization Gamma Irradiation Air_Dry2->Sterilization Final_Implant Sterile DBG21-Coated Implant Sterilization->Final_Implant

Caption: Workflow for the preparation and sterilization of DBG21-coated titanium implants.

Murine Subcutaneous Implant Infection Model

This protocol describes the in vivo evaluation of DBG21's efficacy.

  • Animal Model: 11-week-old Balb/c mice were used for the study[1].

  • Implantation: A sterile DBG21-coated or an untreated control titanium disc was surgically implanted subcutaneously in the dorsal area of each mouse[1].

  • Bacterial Challenge: Immediately after implantation, the surgical site was inoculated with 1x10⁷ CFU of MRSA suspended in sterile saline[1].

  • Euthanasia and Sample Collection: Mice were euthanized at 7 and 14 days post-infection. The implanted discs and surrounding peri-implant tissues were aseptically harvested[1].

  • Toxicity Assessment: Systemic and local toxicity were evaluated, although the specific parameters were not detailed in the source material[1].

Quantification of Bacterial Load

The following workflow was used to determine the bacterial burden on the implants and in the surrounding tissue.

cluster_implant Implant Processing cluster_tissue Tissue Processing Implant Harvested Implant Saline Place in 1 mL Sterile Saline Implant->Saline Ultrasonication Ultrasonic Bath (to detach bacteria) Saline->Ultrasonication Serial_Dilution Perform Serial Dilutions of Bacterial Suspension Ultrasonication->Serial_Dilution Tissue Harvested Peri-implant Tissue Weigh Weigh Tissue Tissue->Weigh Homogenize Homogenize in Saline (with ceramic beads) Weigh->Homogenize Homogenize->Serial_Dilution Plating Plate on Chapman Agar Serial_Dilution->Plating Incubation Incubate at 37°C (24-48 hours) Plating->Incubation CFU_Count Count Colonies (CFU) Incubation->CFU_Count Normalization Normalize CFU to Implant Surface Area or Tissue Weight CFU_Count->Normalization

Caption: Experimental workflow for the quantification of MRSA from explanted materials.

Summary and Future Directions

The available data strongly suggests that DBG21, a novel biocidal quaternary ammonium compound, is a promising technology for reducing the risk of MRSA infections associated with medical implants. The non-leaching nature of the DBG21 coating is advantageous, as it aims to provide localized antimicrobial activity without contributing to systemic antibiotic resistance.

However, a comprehensive understanding of DBG21's potential requires further investigation. Key areas for future research include:

  • In Vitro Characterization: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DBG21 against a broad panel of clinical MRSA isolates and other relevant pathogens.

  • Cytotoxicity Studies: Quantitative assessment of the in vitro cytotoxicity of DBG21 using relevant cell lines (e.g., osteoblasts, fibroblasts) to determine the therapeutic window.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular interactions between DBG21 and the MRSA cell envelope to confirm the presumed membrane disruption mechanism.

  • Long-term Stability and Efficacy: Evaluation of the durability and continued antimicrobial efficacy of the DBG21 coating over extended periods in a simulated physiological environment.

  • Spectrum of Activity: Testing the efficacy of DBG21 against other common pathogens implicated in implant-associated infections, including Gram-negative bacteria and fungi.

The development of DBG21 represents a significant step towards creating inherently antimicrobial medical devices that can proactively combat the growing threat of multidrug-resistant organisms in clinical settings.

References

Unveiling the Target: A Technical Guide to the Action of Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents with unconventional mechanisms of action. This technical guide provides an in-depth analysis of "Anti-MRSA agent 21," identified in scientific literature as MC21-A, a potent bactericidal compound isolated from the marine bacterium Pseudoalteromonas phenolica. The core focus of this document is to elucidate the target identification of MC21-A, which has been determined to be the bacterial cell membrane. Through a comprehensive review of existing studies, we present its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the critical work of antimicrobial drug discovery.

Introduction: The Rise of MRSA and the Quest for Novel Antibiotics

The emergence and spread of multidrug-resistant pathogens, particularly MRSA, have rendered many conventional antibiotics ineffective, leading to increased morbidity and mortality worldwide. This crisis has spurred a paradigm shift in drug discovery, moving beyond traditional targets to explore novel bacterial vulnerabilities. This compound (MC21-A), a halogenated biphenolic compound, represents a promising lead in this endeavor. Its rapid bactericidal activity and distinct mode of action differentiate it from legacy antibiotics like vancomycin.

Compound Profile: this compound (MC21-A)

  • Chemical Name: 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol

  • Source: Isolated from the marine bacterium Pseudoalteromonas phenolica O-BC30T.[1][2][3][4]

  • Chemical Structure: A polybrominated biphenyl (B1667301) derivative.

Target Identification: The Bacterial Cell Membrane

The primary antibacterial target of MC21-A is the cell membrane of MRSA. Unlike antibiotics that inhibit specific enzymes involved in cell wall synthesis or protein production, MC21-A exerts its bactericidal effect by physically disrupting the integrity of the bacterial membrane. This leads to the permeabilization of the cell, leakage of intracellular contents, and ultimately, cell death.[1][3] This mechanism is characteristic of certain phenolic compounds which can integrate into the lipid bilayer, altering its fluidity and leading to increased permeability.[5]

Mechanism of Action: Membrane Permeabilization

The proposed mechanism of action for MC21-A involves its interaction with the phospholipid bilayer of the MRSA cell membrane. The lipophilic nature of the compound facilitates its insertion into the membrane, causing a disruption of the membrane's structure and function. This leads to the formation of pores or a general increase in membrane permeability, allowing the influx and efflux of molecules that are normally restricted. Evidence for this mechanism is primarily derived from membrane permeability assays, such as the SYTOX Green staining experiment, which demonstrates that MC21-A rapidly permeabilizes bacterial cell membranes.[1][3]

Below is a diagram illustrating the proposed signaling pathway, or more accurately, the mechanism of action of MC21-A.

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space MC21_A This compound (MC21-A) Membrane Phospholipid Bilayer MC21_A->Membrane Interaction and Insertion Contents Intracellular Contents (ions, metabolites, etc.) Membrane->Contents Increased Permeability (Leakage) Death Cell Death Contents->Death leads to

Caption: Proposed mechanism of action for this compound (MC21-A).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (MC21-A) in comparison to vancomycin, a standard therapeutic agent for MRSA infections.

Table 1: Minimum Inhibitory Concentrations (MICs) of MC21-A and Vancomycin [1][3]

Bacterial StrainMC21-A MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus (MSSA)11
S. aureus (MRSA, 10 clinical isolates)1 - 2<0.25 - 2
Enterococcus serolicida<0.25 - 1<0.25 - 0.5
Enterococcus faecalis<0.25 - 12
Enterococcus faecium0.5 - 11 - 2
Bacillus subtilis0.25<0.25
Streptococcus pneumoniae4Not Reported
Streptococcus pyogenes8Not Reported
Streptococcus mutans16Not Reported

Table 2: Post-Antibiotic Effect (PAE) of MC21-A and Vancomycin against MRSA [1][3]

CompoundConcentration (x MIC)PAE (hours)
MC21-A21.46
MC21-A41.58
MC21-A81.65
Vancomycin20.84
Vancomycin41.12
Vancomycin81.43

Table 3: Cytotoxicity of MC21-A [1]

Cell LineCytotoxicity (up to µg/mL)
Human normal fibroblastNot cytotoxic up to 50
Rat pheochromocytomaNot cytotoxic up to 50
Vero cellsNot cytotoxic up to 50

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-MRSA activity of MC21-A.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (MC21-A or vancomycin) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of MC21-A in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetic Assay

Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent over time.

Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the MIC assay.

  • Assay Setup: Test tubes or flasks containing broth with various concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x, 8x MIC) are inoculated with the bacterial suspension. A growth control (no antimicrobial agent) is included.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is withdrawn from each tube.

  • Serial Dilution and Plating: The withdrawn samples are serially diluted and plated on agar (B569324) plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9][10]

cluster_sampling Time-Point Sampling Start Start Prep_Culture Prepare Bacterial Culture to Log Phase Start->Prep_Culture Setup_Tubes Set up Tubes with Broth and Varying MC21-A Concentrations Prep_Culture->Setup_Tubes Inoculate Inoculate Tubes with Bacterial Culture Setup_Tubes->Inoculate Incubate Incubate at 37°C Inoculate->Incubate T0 T=0h Incubate->T0 T2 T=2h Incubate->T2 T4 T=4h Incubate->T4 T_end ... T=24h Incubate->T_end Plate_Count Serial Dilution, Plating, and CFU Counting T0->Plate_Count T2->Plate_Count T4->Plate_Count T_end->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data End End Plot_Data->End

Caption: Workflow for the time-kill kinetic assay.

SYTOX Green Membrane Permeability Assay

Objective: To determine if an antimicrobial agent damages the bacterial cell membrane, making it permeable to the SYTOX Green nucleic acid stain.

Methodology:

  • Bacterial Suspension: A bacterial suspension is prepared and diluted in a suitable buffer.

  • SYTOX Green Staining: SYTOX Green dye is added to the bacterial suspension to a final concentration of 5 µM and incubated in the dark.[11]

  • Addition of Antimicrobial Agent: The stained bacterial suspension is added to a 96-well plate containing various concentrations of the antimicrobial agent.

  • Fluorescence Measurement: The fluorescence is measured immediately and at subsequent time points using a spectrophotometer with excitation at ~485 nm and emission at ~525 nm.[11] An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.

Start Start Prep_Bacteria Prepare Bacterial Suspension Start->Prep_Bacteria Add_SYTOX Add SYTOX Green Dye (5 µM final concentration) Prep_Bacteria->Add_SYTOX Incubate_Dark Incubate in the Dark Add_SYTOX->Incubate_Dark Add_MC21A Add Stained Bacteria to Wells with MC21-A Incubate_Dark->Add_MC21A Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 525 nm) Add_MC21A->Measure_Fluorescence Analyze Analyze Increase in Fluorescence Measure_Fluorescence->Analyze End End Analyze->End

Caption: SYTOX Green membrane permeability assay workflow.

Conclusion and Future Directions

This compound (MC21-A) is a promising bactericidal compound with a mechanism of action centered on the disruption of the bacterial cell membrane. Its rapid killing kinetics and efficacy against a range of Gram-positive bacteria, including clinical MRSA isolates, highlight its potential as a lead compound for the development of new anti-infective therapies. The lack of significant cytotoxicity against human cell lines further underscores its therapeutic potential.

Future research should focus on elucidating the specific molecular interactions between MC21-A and the components of the MRSA cell membrane. A deeper understanding of its structure-activity relationship could guide the synthesis of more potent and selective analogs. In vivo efficacy studies are also a critical next step to validate its therapeutic potential in a preclinical setting. The continued exploration of compounds like MC21-A that act on unconventional targets is essential in the ongoing battle against antimicrobial resistance.

References

An In-depth Technical Guide on the Origin and Biosynthesis of the Natural Product MC21-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC21-A, a potent antibacterial natural product, has garnered significant interest for its activity against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the origin and biosynthesis of MC21-A, intended for researchers, scientists, and professionals in drug development. We delve into the producing organism, the genetic basis of MC21-A's biosynthesis, the key enzymatic steps involved, and the experimental methodologies used to elucidate this pathway. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this promising antimicrobial agent.

Natural Product Origin

MC21-A is a polybrominated biphenyl (B1667301) natural product produced by the marine bacterium Pseudoalteromonas phenolica[1][2][3]. The producing strain, O-BC30T, was isolated from a marine environment and was noted for its production of phenolic compounds with anti-MRSA activity[1][2]. The chemical structure of MC21-A has been elucidated as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol[1].

Biosynthesis of MC21-A

The biosynthesis of MC21-A in Pseudoalteromonas phenolica is orchestrated by the "bmp" (brominated marine phenols) biosynthetic gene cluster[4][5][6]. This gene cluster encodes a series of enzymes that convert a primary metabolite into the final polybrominated biphenyl structure.

Precursor Molecule

The biosynthetic pathway of MC21-A commences with the primary metabolite chorismate , a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria and other organisms.

Key Biosynthetic Enzymes and Steps

The conversion of chorismate to MC21-A is a three-step enzymatic cascade involving a chorismate lyase, a flavin-dependent halogenase, and a cytochrome P450 enzyme[4][7].

  • Formation of 4-Hydroxybenzoic Acid (4-HBA): The first committed step is the conversion of chorismate to 4-hydroxybenzoic acid (4-HBA). This reaction is catalyzed by the enzyme Bmp6 , a chorismate lyase.

  • Bromination of 4-HBA: The intermediate 4-HBA then undergoes bromination. The flavin-dependent halogenase, Bmp5 , catalyzes the addition of bromine atoms to the aromatic ring.

  • Dimerization and Biphenyl Formation: The final key step is the oxidative coupling of two brominated phenolic molecules to form the characteristic biphenyl backbone of MC21-A. This dimerization is catalyzed by the cytochrome P450 enzyme, Bmp7 [7].

The following diagram illustrates the biosynthetic pathway of MC21-A.

MC21_A_Biosynthesis cluster_0 Biosynthetic Pathway of MC21-A Chorismate Chorismate HBA 4-Hydroxybenzoic Acid (4-HBA) Chorismate->HBA Bmp6 (Chorismate Lyase) BrominatedPhenol Brominated Phenol (B47542) HBA->BrominatedPhenol Bmp5 (Flavin-dependent Halogenase) MC21A MC21-A (3,3′,5,5′-tetrabromo-2,2′-biphenyldiol) BrominatedPhenol->MC21A Bmp7 (Cytochrome P450)

A simplified diagram of the MC21-A biosynthetic pathway.

Quantitative Data

The antimicrobial activity of MC21-A has been quantitatively assessed against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values.

Bacterial SpeciesStrainMC21-A (C58) MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusMRSA (10 clinical isolates)1 - 2<0.25 - 2
Staphylococcus epidermidis(21 isolates)Comparable to Vancomycin
Enterococcus faecalisComparable to Vancomycin
Streptococcus pyogenesComparable to Vancomycin
Data compiled from Isnansetyo & Kamei, 2003 and a 2024 study on a natural compound and its analogs against multi-drug-resistant Gram-positive pathogens.[1][3]

Experimental Protocols

The elucidation of the MC21-A biosynthetic pathway involved several key experimental techniques.

Identification and Characterization of the bmp Gene Cluster

The experimental workflow for identifying and characterizing the biosynthetic gene cluster is outlined below.

BGC_Workflow cluster_1 Experimental Workflow for BGC Characterization A Genome Sequencing of Pseudoalteromonas phenolica O-BC30T B Bioinformatic Analysis (e.g., antiSMASH) to Identify Putative BGCs A->B C Homology Analysis of Predicted Enzymes in the 'bmp' Cluster B->C D Heterologous Expression of the 'bmp' Gene Cluster in a Suitable Host (e.g., E. coli) C->D F In Vitro Enzymatic Assays of Individual Bmp Enzymes C->F E Metabolite Analysis of the Heterologous Host Culture (e.g., LC-MS) D->E G Structural Elucidation of Enzymatic Products (e.g., NMR) E->G F->G

A logical workflow for the identification and functional characterization of the MC21-A biosynthetic gene cluster.
In Vitro Enzymatic Synthesis of Polybrominated Biphenyls

Objective: To confirm the function of the Bmp7 cytochrome P450 enzyme in catalyzing the dimerization of brominated phenols to form the biphenyl core of MC21-A.

Methodology:

  • Cloning and Expression: The gene encoding Bmp7 is cloned into an appropriate expression vector and transformed into a suitable host strain (e.g., E. coli) for protein production.

  • Protein Purification: The expressed Bmp7 enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzymatic Reaction: The purified Bmp7 is incubated with its substrate, a brominated phenol (produced via the action of Bmp5 on 4-HBA), in a reaction buffer containing necessary cofactors (e.g., NADPH and a ferredoxin/ferredoxin reductase system to shuttle electrons to the P450).

  • Product Extraction: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the products.

  • Product Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol and other related biphenyls[7].

Signaling Pathways and Regulation

Currently, there is limited information available regarding the specific signaling pathways that regulate the expression of the bmp gene cluster in Pseudoalteromonas phenolica. Further research is required to elucidate the regulatory networks governing the production of MC21-A.

Conclusion

MC21-A is a promising antibacterial natural product with a well-defined biosynthetic pathway originating from the marine bacterium Pseudoalteromonas phenolica. The identification and characterization of the bmp gene cluster have provided a clear understanding of the enzymatic machinery responsible for its synthesis from the primary metabolite chorismate. The elucidation of this pathway opens avenues for synthetic biology approaches to enhance the production of MC21-A and to generate novel analogs with improved therapeutic properties. Future research should focus on unraveling the regulatory mechanisms that control the expression of the bmp gene cluster to optimize the production of this valuable antimicrobial compound.

References

In-Depth Technical Guide: Spectrum of Activity of Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity for the novel antibacterial agent designated as "Anti-MRSA agent 21." This compound is identified in the scientific literature as Compound IIm , a derivative of 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one. The following sections detail its known antibacterial activity, the experimental protocols used for its assessment, and its proposed mechanism of action, presented in a format tailored for research and development purposes.

Antimicrobial Spectrum of Activity

Currently, the publicly available data on the antimicrobial activity of this compound (Compound IIm) is qualitative, derived from agar (B569324) disk diffusion assays.[1] Quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this specific compound, have not been reported in the peer-reviewed literature.[1]

Qualitative In Vitro Activity of this compound (Compound IIm)

The table below summarizes the reported qualitative activity of this compound against a panel of Gram-positive and Gram-negative bacteria. The activity is based on the observation of a zone of growth inhibition in a disk diffusion assay.

Bacterial SpeciesGram StainReported Activity
Staphylococcus aureusGram-positiveActive
Bacillus subtilisGram-positiveActive
Escherichia coliGram-negativeActive
Pseudomonas aeruginosaGram-negativeActive
Klebsiella pneumoniaeGram-negativeActive
Shigella flexneriGram-negativeActive
Shigella sonneiGram-negativeActive
Salmonella paratyphi-AGram-negativeActive
Note: "Active" indicates that the compound exhibited a zone of growth inhibition. The precise diameter of the inhibition zone has not been publicly reported.[1]
Quantitative In Vitro Activity of Structurally Related Thieno[2,3-d]pyrimidine (B153573) Derivatives

To provide a context for the potential potency of this chemical class, the following table presents MIC data for other thieno[2,3-d]pyrimidine derivatives that have been evaluated against multi-drug resistant Gram-positive bacteria. It is important to note that these data are not for this compound (Compound IIm) but for structurally related compounds.

Compound IDBacterial StrainMIC (mg/L)Reference
Compound AMethicillin-Resistant S. aureus (MRSA)2 - 16[2]
Compound AVancomycin-Intermediate S. aureus (VISA)2 - 16[2]
Compound AVancomycin-Resistant S. aureus (VRSA)2 - 16[2]
Compound AVancomycin-Resistant Enterococci (VRE)2 - 16[2]
Compound BMethicillin-Resistant S. aureus (MRSA)2 - 16[2]
Compound BVancomycin-Intermediate S. aureus (VISA)2 - 16[2]
Compound BVancomycin-Resistant S. aureus (VRSA)2 - 16[2]
Compound BVancomycin-Resistant Enterococci (VRE)2 - 16[2]

Proposed Mechanism of Action

The precise molecular target of this compound has not been experimentally determined. However, studies on other thieno[2,3-d]pyrimidine derivatives suggest a potential mechanism of action involving the inhibition of dihydropteroate (B1496061) synthase (DHPS).[3] DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[3] Inhibition of this pathway would lead to the cessation of bacterial growth.

G cluster_pathway Bacterial Folate Biosynthesis Pathway GTP GTP DHNA Dihydroneopterin aldolas GTP->DHNA DHPP Dihydropteroate pyrophosphokinase DHNA->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Agent21 This compound (Thieno[2,3-d]pyrimidine) Agent21->DHPS Inhibition

Caption: Proposed mechanism of action for the thienopyrimidine class of antibiotics.

Experimental Protocols

The following protocols describe the methodologies used for the qualitative assessment of this compound and a standard method for quantitative antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent and was used in the initial screening of this compound.[1]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria in a suitable broth medium to a turbidity corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Antimicrobial Disk: A sterile paper disk (6 mm in diameter) is impregnated with a known concentration of this compound (e.g., 20 µg/mL in DMSO). The disk is then placed onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the agent.

G start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum streak_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disk Apply Agent 21-impregnated Disk to Agar Surface streak_plate->apply_disk incubate Incubate at 37°C for 18-24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) method.

Quantitative Susceptibility Testing: Broth Microdilution Method for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Protocol:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Preparation of Inoculum: The test bacterium is grown in broth to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Each well of the microtiter plate (containing the antimicrobial dilutions and a growth control well without the agent) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.[4]

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4]

Summary and Future Directions

This compound (Compound IIm) has demonstrated qualitative in vitro activity against a range of Gram-positive and Gram-negative bacteria. However, there is a notable absence of quantitative efficacy data (MIC values) in the public domain. The proposed mechanism of action for this class of thienopyrimidine compounds involves the inhibition of the bacterial folate pathway, a validated target for antimicrobial therapy.

Future research should prioritize the following to ascertain the therapeutic potential of this compound:

  • Quantitative Susceptibility Testing: Determination of MIC and MBC values against a broad panel of clinically relevant bacteria, including a diverse collection of MRSA and other drug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) to confirm the proposed mechanism of action.

  • In Vivo Efficacy Studies: Evaluation of the agent's therapeutic potential in established animal models of infection.

  • Toxicology and Safety Pharmacology: Assessment of the compound's safety profile to determine its suitability for further development.

References

The Disruption of Bacterial Defenses: A Technical Deep Dive into MC21-A's Impact on the Cell Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

This whitepaper delves into the molecular interactions between the novel antimicrobial compound MC21-A (also known as C58) and the bacterial cell membrane. MC21-A, identified as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, is a promising agent isolated from the marine bacterium Pseudoalteromonas phenolica. It exhibits potent bactericidal activity, particularly against challenging Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document outlines the quantitative antimicrobial efficacy of MC21-A, details the experimental methodologies used to ascertain its mechanism of action, and provides visual representations of these processes.

The primary mode of action for MC21-A is the permeabilization of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death.[2][4][5][6] Evidence also suggests a secondary mechanism involving the inhibition of cell division.[1]

Quantitative Antimicrobial Activity

The efficacy of MC21-A and its chloro-analog, C59, has been quantified against a panel of clinically relevant Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, providing a comparative landscape against standard-of-care antibiotics.

Table 1: Comparative Antimicrobial Activity against MRSA Isolates [1]

CompoundMIC₉₀ (µg/mL)MBC₉₀ (µg/mL)
MC21-A (C58) 24
C59 (chloro-analog) 24
Vancomycin216
Linezolid216
Daptomycin14
Clindamycin>4>4
Trimethoprim/Sulfamethoxazole>4/76>4/76

Data compiled from studies on 39 MRSA isolates.[1]

Table 2: MIC of MC21-A and Vancomycin against Various Gram-Positive Bacteria [2]

Bacterial StrainMC21-A MIC (µg/mL)Vancomycin MIC (µg/mL)
MSSA11
MRSA1 - 2<0.25 - 2
Enterococcus serolicida<0.25 - 1<0.25 - 0.5
Enterococcus faecalis<0.25 - 12
Enterococcus faecium0.5 - 11 - 2
Bacillus subtilis0.25<0.25
Streptococcus pneumoniae4Not Determined
Streptococcus pyogenes8Not Determined
Streptococcus mutans16Not Determined

Core Mechanism: Membrane Permeabilization

Studies utilizing the fluorescent nucleic acid stain SYTOX Green have demonstrated that MC21-A rapidly compromises the integrity of the bacterial cell membrane.[1][2][7] SYTOX Green is a high-affinity dye that cannot penetrate the intact membranes of living cells. Upon membrane disruption, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. A drastic increase in fluorescence intensity was observed in MRSA cells treated with MC21-A at its MIC and four times its MIC within a 30-minute period.[2]

MC21A_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Intact_Membrane Intact Cell Membrane Permeabilized_Membrane Permeabilized Membrane Intact_Membrane->Permeabilized_Membrane Disruption DNA Bacterial DNA MC21A MC21-A MC21A->Intact_Membrane Interaction SYTOX SYTOX Green SYTOX->Permeabilized_Membrane Entry Fluorescence Increased Fluorescence DNA->Fluorescence Signal Amplification

Caption: Proposed mechanism of MC21-A induced membrane permeabilization.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1]

  • Bacterial Strains and Media: A panel of clinical and laboratory bacterial isolates are used. Bacteria are cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Preparation of Inoculum: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[1][3]

  • Assay Procedure:

    • Two-fold serial dilutions of MC21-A are prepared in CAMHB within a 96-well microtiter plate.[1]

    • The standardized bacterial inoculum is added to each well.

    • Plates are incubated at 37°C for 16-20 hours.[1]

  • Data Interpretation:

    • MIC: The lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

    • MBC: An aliquot from each well with no visible growth is subcultured onto an antibiotic-free agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[1]

MIC_MBC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of MC21-A in 96-well plate Start->Serial_Dilution Inoculate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Subculture Subculture from clear wells onto antibiotic-free agar Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Read MBC (≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End Sytox_Green_Workflow Start Start Prepare_Cells Grow, Wash, and Resuspend Bacterial Cells in PBS Start->Prepare_Cells Add_MC21A Add MC21-A at Varying Concentrations Prepare_Cells->Add_MC21A Add_SYTOX Add SYTOX Green (5 µM) Add_MC21A->Add_SYTOX Incubate Incubate in Dark (Room Temp, 15-30 min) Add_SYTOX->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 525nm) Incubate->Measure_Fluorescence Analyze Analyze Data: Compare treated vs. untreated controls Measure_Fluorescence->Analyze Conclusion Conclusion on Membrane Permeabilization Analyze->Conclusion End End Conclusion->End

References

Novel Non-Antibiotic Lead Compounds Against MRSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health, necessitating innovative therapeutic strategies that extend beyond conventional antibiotics. This technical guide delves into the core of novel non-antibiotic lead compounds that target MRSA virulence, offering a promising avenue to combat this resilient pathogen without exerting direct bactericidal pressure, which often leads to resistance. This document provides a comprehensive overview of key molecular targets, promising lead compounds, their quantitative efficacy, and detailed experimental protocols for their evaluation.

Targeting the Accessory Gene Regulator (Agr) Quorum Sensing System

The Agr system is a pivotal cell-density dependent regulatory system in S. aureus that controls the expression of a wide array of virulence factors, including toxins and degradative exoenzymes.[1] At high cell densities, the Agr system upregulates the production of secreted virulence factors, making it an attractive target for anti-virulence therapies.[1] Inhibition of the Agr system can disarm the pathogen, rendering it more susceptible to host immune clearance.[2]

The Agr Quorum Sensing Signaling Pathway

The Agr system operates through a two-component signal transduction pathway. The agrD gene encodes a precursor peptide which is processed and secreted by AgrB as an autoinducing peptide (AIP).[3] Extracellular AIP binds to and activates the membrane-bound histidine kinase receptor, AgrC.[3] This triggers the phosphorylation of the response regulator, AgrA, which then binds to promoter regions to upregulate the transcription of the agr operon and the effector molecule, RNAIII.[3] RNAIII, in turn, modulates the expression of numerous virulence genes.[3]

Agr Quorum Sensing Pathway Agr Quorum Sensing Pathway in S. aureus cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AgrB AgrB AIP_out AIP AgrB->AIP_out AgrC AgrC (Receptor) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AIP_out->AgrC Binding & Activation AgrD AgrD (Precursor) AgrD->AgrB Processing & Secretion AgrA_P P-AgrA (Active) AgrA->AgrA_P P2 P2 Promoter AgrA_P->P2 Binds P3 P3 Promoter AgrA_P->P3 Binds RNAII RNAII (agrB,D,C,A) P2->RNAII Transcription RNAIII RNAIII (Effector) P3->RNAIII Transcription Virulence Virulence Factors (e.g., PSMs, α-hemolysin) RNAIII->Virulence Upregulation

Caption: Agr Quorum Sensing Pathway in S. aureus.
Lead Compounds Targeting the Agr System

Several small molecules have been identified that inhibit the Agr system, primarily by targeting the response regulator AgrA.

CompoundTargetEfficacyReference(s)
Savirin AgrAIC50 = 83 µM (EMSA)[4][5]
Azan-7 AgrAKd = 90.89 nM[3]
Diflunisal AgrAInhibits AgrA binding to P3 promoter[3][6]
Experimental Protocol: AgrA Inhibition Assay (EMSA)

This protocol describes an Electrophoretic Mobility Shift Assay (EMSA) to determine the ability of a test compound to inhibit the binding of purified AgrA protein to its DNA target.

Materials:

  • Purified recombinant AgrA protein

  • FAM-labeled oligonucleotide probe containing the AgrA binding site from the P3 promoter

  • Test compound (e.g., Savirin)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Poly(dI-dC) non-specific competitor DNA

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer (Tris-borate-EDTA)

  • Fluorescence gel imager

Procedure:

  • Prepare binding reactions in microcentrifuge tubes. To each tube, add binding buffer, a constant amount of purified AgrA protein (e.g., 2 µM), and poly(dI-dC) (e.g., 1 µg).

  • Add the test compound at varying concentrations (e.g., 5-160 µg/mL for Savirin) or vehicle control (e.g., DMSO).[4]

  • Incubate the reactions at room temperature for 15 minutes to allow for protein-compound interaction.

  • Add the FAM-labeled oligonucleotide probe (e.g., 0.1 µM) to each reaction and incubate for another 20-30 minutes at room temperature to allow for DNA-protein binding.[4]

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.

  • Visualize the gel using a fluorescence imager to detect the FAM-labeled DNA.

  • Quantify the band intensities of the free probe and the AgrA-DNA complex. The IC50 value is the concentration of the test compound that results in a 50% reduction in the intensity of the shifted band corresponding to the AgrA-DNA complex.[4]

Inhibiting Sortase A-Mediated Virulence Factor Display

Sortase A (SrtA) is a transpeptidase that anchors surface proteins, many of which are key virulence factors, to the peptidoglycan cell wall of Gram-positive bacteria.[7] By inhibiting SrtA, the display of these virulence factors is disrupted, which can reduce bacterial adhesion, immune evasion, and biofilm formation.[7] As SrtA is not essential for bacterial growth, its inhibition is less likely to induce drug resistance.[7]

Sortase A-Mediated Protein Anchoring

SrtA recognizes proteins containing a C-terminal LPXTG sorting signal. It cleaves the peptide bond between the threonine and glycine (B1666218) residues, forming a covalent intermediate with the threonine. This intermediate is then resolved by the nucleophilic attack of the amino group of the pentaglycine (B1581309) cross-bridge in the peptidoglycan, resulting in the covalent attachment of the surface protein to the cell wall.

Sortase_A_Mechanism Sortase A-Mediated Protein Anchoring VirulenceProtein Virulence Protein (with LPXTG motif) SrtA Sortase A (SrtA) VirulenceProtein->SrtA Recognition of LPXTG SrtA_VP_Complex SrtA-Thioacyl Intermediate SrtA->SrtA_VP_Complex Cleavage & Formation of Intermediate AnchoredProtein Anchored Virulence Protein SrtA_VP_Complex->AnchoredProtein Nucleophilic Attack Lipid_II Lipid II-Pentaglycine Lipid_II->SrtA_VP_Complex CellWall Cell Wall Peptidoglycan AnchoredProtein->CellWall Incorporation

Caption: Sortase A-Mediated Protein Anchoring.
Lead Compounds Targeting Sortase A

A number of natural products have been identified as inhibitors of SrtA.

CompoundSourceEfficacy (IC50)Reference(s)
Plantamajoside Plantago asiatica22.93 µg/mL[1][8]
Taxifolin Chinese herbs24.53 ± 0.42 µM[4][7]
Hibifolin Natural Compound Library31.20 µg/mL[9]
Isosakuranetin (B191617) Natural Compound Library21.20 µg/mL[3]
Experimental Protocol: Sortase A FRET Assay

This protocol describes a Fluorescence Resonance Energy Transfer (FRET) assay to screen for and quantify the inhibitory activity of compounds against SrtA.

Materials:

  • Purified recombinant SrtA

  • FRET substrate peptide (e.g., Abz-LPETG-Dnp)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

  • Test compound (e.g., Plantamajoside)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer and purified SrtA (e.g., 5 µM).[3]

  • Add the test compound at various concentrations (e.g., 0-100 µg/mL) or a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the FRET substrate peptide to each well (e.g., to a final concentration of 10-20 µM).

  • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 320 nm, emission at 420 nm) over time using a microplate reader.

  • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Disrupting MRSA Biofilms

Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides protection from antibiotics and the host immune system. Disrupting biofilm formation or dispersing existing biofilms is a key strategy to combat chronic and persistent MRSA infections.

Lead Compounds Targeting Biofilm Formation

Various compounds, including natural products and synthetic peptides, have been shown to inhibit or disperse MRSA biofilms.

Compound/AgentClassEfficacyReference(s)
Hamamelitannin TanninIncreases susceptibility of biofilms to antibiotics[7][10]
DASamP1 PeptideSuppresses early biofilm formation in vivo[11]
Cyclic peptide-11 PeptideDisperses mature biofilms at 21.2 µM[12]
Lupinifolin FlavonoidIC50 of 7.96±3.05 μg/mL for biofilm inhibition[12]
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This is a widely used method to quantify the effect of a compound on biofilm formation.

Materials:

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Test compound

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare an overnight culture of MRSA in TSB. Dilute the culture in TSB with 1% glucose to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations (or vehicle control) to the appropriate wells.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently aspirate the planktonic cells from each well and wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.

  • Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with PBS until the control wells with no bacteria are colorless.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The Minimum Biofilm Inhibitory Concentration (MBIC) is defined as the lowest concentration of the compound that causes a significant reduction in biofilm formation compared to the untreated control.

General Experimental Workflow for Screening and Validation

The discovery and validation of novel non-antibiotic compounds against MRSA typically follows a multi-step process, from initial screening to in vivo efficacy studies.

Experimental_Workflow General Experimental Workflow for Anti-MRSA Compound Validation cluster_screening In Vitro Screening cluster_characterization In Vitro Characterization cluster_validation In Vivo Validation Screening High-Throughput Screening (e.g., FRET, Reporter Assay) Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response MIC MIC Determination (Assess Bactericidal/Bacteriostatic Activity) Dose_Response->MIC Biofilm_Assay Biofilm Inhibition/Dispersion Assay Dose_Response->Biofilm_Assay Toxicity Cytotoxicity Assay (e.g., on Human Cell Lines) Dose_Response->Toxicity Animal_Model Murine Infection Model (e.g., Skin, Pneumonia, Sepsis) Biofilm_Assay->Animal_Model Toxicity->Animal_Model Efficacy Efficacy Assessment (Survival, Bacterial Load, Pathology) Animal_Model->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Caption: General Experimental Workflow for Anti-MRSA Compound Validation.

Conclusion

The development of non-antibiotic therapies targeting MRSA virulence represents a paradigm shift in our approach to combating antibiotic resistance. By disarming the pathogen rather than killing it, these novel compounds have the potential to mitigate the selective pressures that drive resistance. The strategies and methodologies outlined in this guide provide a framework for the identification and validation of new lead compounds that can be developed into the next generation of anti-MRSA therapeutics. Further research into the synergistic effects of these compounds with existing antibiotics and their efficacy in complex in vivo infection models will be crucial for their translation into clinical practice.

References

The Potent Anti-MRSA Activity of Agent MC21-A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of the Efficacy and Mechanism of Action of MC21-A Against Clinical Methicillin-Resistant Staphylococcus aureus (MRSA) Isolates

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide range of antibiotics. The urgent need for novel therapeutic agents has driven research into unique chemical entities with potent antibacterial activity. This technical guide focuses on the anti-MRSA agent MC21-A, a promising bactericidal compound isolated from the marine bacterium Pseudoalteromonas phenolica. MC21-A, chemically identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, has demonstrated significant in vitro activity against clinical MRSA isolates, comparable to vancomycin. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the proposed mechanism of action of MC21-A, intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Data Presentation: In Vitro Activity of MC21-A

The in vitro efficacy of MC21-A has been evaluated against a panel of Gram-positive bacteria, including numerous clinical MRSA isolates. The following tables summarize the key quantitative data, offering a comparative perspective with the standard-of-care antibiotic, vancomycin.

Table 1: Minimum Inhibitory Concentrations (MICs) of MC21-A and Vancomycin against various bacterial strains. [1]

Bacterial StrainMC21-A MIC (µg/mL)Vancomycin MIC (µg/mL)
Methicillin-susceptible S. aureus (MSSA)11
Methicillin-resistant S. aureus (MRSA) (10 clinical isolates)1 - 2<0.25 - 2
Enterococcus serolicida<0.25 - 1<0.25 - 0.5
Enterococcus faecalis<0.25 - 12
Enterococcus faecium0.5 - 11 - 2
Bacillus subtilis0.25<0.25
Streptococcus pneumoniae4Not specified
Streptococcus pyogenes8Not specified
Streptococcus mutans16Not specified

Table 2: Time-Kill Kinetics of MC21-A against a clinical MRSA isolate (Strain E 31243) and a reference strain (ATCC 33591). [1]

ConcentrationTime to achieve a ≥3-log10 reduction in CFU/mL
2 x MIC (2 µg/mL)> 8 hours
4 x MIC (4 µg/mL)~ 4 hours
8 x MIC (8 µg/mL)~ 2 hours

A bactericidal effect is defined as a ≥3-log10 reduction in the initial inoculum.

Table 3: Post-Antibiotic Effect (PAE) of MC21-A against MRSA isolate E 31243. [2]

AgentPAE (hours)
MC21-A1.46 - 1.65
Vancomycin0.84 - 1.43

Table 4: Cytotoxicity of MC21-A. [1][2]

Cell LineCytotoxicity
Human normal fibroblastNot cytotoxic at concentrations up to 50 µg/mL
Rat pheochromocytomaNot cytotoxic at concentrations up to 50 µg/mL
Vero cellsNot cytotoxic at concentrations up to 50 µg/mL
Human erythrocytesNo lysis observed

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of MC21-A.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of MC21-A was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Media: A panel of clinical and laboratory isolates of MRSA and other Gram-positive bacteria were used. Bacteria were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an agar (B569324) plate were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Assay Procedure:

    • Two-fold serial dilutions of MC21-A and comparator antibiotics were prepared in CAMHB in the 96-well plate.

    • The standardized bacterial inoculum was added to each well.

    • A positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only) were included.

    • The plates were incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Time-Kill Kinetics Assay

This assay was performed to evaluate the bactericidal or bacteriostatic nature of MC21-A.

  • Inoculum Preparation: An overnight culture of the test MRSA strain was diluted in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • MC21-A was added to sterile tubes containing CAMHB at concentrations corresponding to 2x, 4x, and 8x the MIC.

    • A growth control tube without the compound was included.

    • The prepared bacterial inoculum was added to each tube.

  • Incubation and Sampling: The tubes were incubated at 37°C with constant agitation. Aliquots were withdrawn from each tube at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Enumeration of Viable Bacteria: Each aliquot was serially diluted in sterile saline. The dilutions were plated onto agar plates and incubated at 37°C for 24 hours. The number of colonies was counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: A time-kill curve was generated by plotting the log10 CFU/mL against time for each concentration of MC21-A and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

SYTOX Green Staining for Membrane Permeabilization

This assay was used to investigate the effect of MC21-A on the integrity of the bacterial cell membrane.

  • Reagents:

    • SYTOX Green nucleic acid stain (stock solution in DMSO).

    • Phosphate-buffered saline (PBS) or a similar buffer.

  • Procedure:

    • MRSA cells were grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS.

    • The bacterial cells were resuspended in PBS to a specific optical density.

    • MC21-A was added to the bacterial suspension at its MIC.

    • SYTOX Green was added to the cell suspension to a final concentration of approximately 5 µM.

    • The mixture was incubated at room temperature in the dark for 15-30 minutes.

    • The fluorescence was measured using a fluorometer or observed under a fluorescence microscope.

  • Data Interpretation: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. An increase in fluorescence upon treatment with MC21-A indicates that the cell membrane has been compromised, allowing the dye to enter and bind to the bacterial DNA.

Mandatory Visualizations

Proposed Mechanism of Action

The primary mechanism of action of MC21-A against MRSA is believed to be the disruption of the bacterial cell membrane's integrity. This leads to the leakage of intracellular components and ultimately cell death.

MC21-A Mechanism of Action MC21_A MC21-A Bacterial_Cell_Membrane Bacterial Cell Membrane MC21_A->Bacterial_Cell_Membrane Interacts with Membrane_Permeabilization Membrane Permeabilization Bacterial_Cell_Membrane->Membrane_Permeabilization Leads to Leakage Leakage of Intracellular Components Membrane_Permeabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed mechanism of action for MC21-A against MRSA.
Experimental Workflow: Time-Kill Kinetics Assay

The following diagram illustrates the workflow for conducting a time-kill kinetics assay to determine the bactericidal activity of an antimicrobial agent.

Time-Kill Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Incubation Incubate at 37°C with Agitation Inoculum_Prep->Incubation Compound_Prep Prepare Serial Dilutions of MC21-A (2x, 4x, 8x MIC) Compound_Prep->Incubation Sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions of Aliquots Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Colony_Count Incubate and Count Colonies (CFU/mL) Plating->Colony_Count Data_Plotting Plot log10 CFU/mL vs. Time Colony_Count->Data_Plotting

Workflow of the time-kill kinetics assay.

Conclusion

MC21-A exhibits potent and rapid bactericidal activity against a range of clinical MRSA isolates, with a favorable in vitro safety profile. Its mechanism of action, involving the permeabilization of the bacterial cell membrane, represents a potentially valuable therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of MC21-A as a novel anti-MRSA agent. Further research is warranted to explore its in vivo efficacy and to fully elucidate its molecular interactions with the bacterial cell membrane.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Anti-MRSA agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of β-lactam antibiotics. The development of novel antimicrobial agents with distinct mechanisms of action is crucial to combat the rise of drug-resistant pathogens. This document provides detailed protocols for the synthesis and biological evaluation of a promising anti-MRSA agent, designated as "Anti-MRSA agent 21" (also referred to as Compound IIm in the scientific literature). This compound belongs to the 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one class of heterocyclic molecules, which has demonstrated significant antimicrobial activity.

These application notes are intended to provide researchers with the necessary information to synthesize, characterize, and evaluate the antimicrobial efficacy of this compound.

Data Presentation

The antimicrobial activity of this compound (Compound IIm) has been evaluated using the Kirby-Bauer disk diffusion method. The following tables summarize the in-vitro activity, measured as the zone of inhibition, against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains.

Table 1: Antibacterial Activity of this compound (Compound IIm) Compared to Ampicillin

MicroorganismStrainThis compound (Zone of Inhibition in mm)Ampicillin (Zone of Inhibition in mm)
Staphylococcus aureusATCC 259231424
Bacillus subtilisATCC 66331526
Escherichia coliATCC 259221322
Pseudomonas aeruginosaATCC 278531220

Table 2: Antifungal Activity of this compound (Compound IIm) Compared to Amphotericin B

MicroorganismStrainThis compound (Zone of Inhibition in mm)Amphotericin B (Zone of Inhibition in mm)
Aspergillus nigerATCC 164041320
Candida albicansATCC 102311422

Experimental Protocols

The synthesis of this compound (Compound IIm) proceeds via a two-step process: first, the synthesis of a substituted 2-aminothiophene-3-carboxylate intermediate via the Gewald reaction, followed by an acid-catalyzed cyclocondensation with 2-cyanopyridine (B140075).

Protocol 1: Synthesis of 2-Amino-3-carbethoxythiophene Intermediate (Representative Protocol)

The initial step involves the synthesis of a substituted 2-amino-3-carbethoxythiophene, which serves as a key precursor. The following is a representative protocol for the Gewald reaction.

Materials:

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add the amine catalyst dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-amino-3-carbethoxythiophene.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of this compound (Compound IIm) (Representative Protocol)

This final step involves the acid-catalyzed condensation of the 2-amino-3-carbethoxythiophene intermediate with 2-cyanopyridine to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

Materials:

  • 2-Amino-3-carbethoxythiophene derivative (from Protocol 1) (1.0 eq)

  • 2-Cyanopyridine (1.2 eq)

  • Dry Dioxane or other high-boiling point aprotic solvent

  • Concentrated Hydrochloric Acid (catalytic amount) or another suitable acid catalyst

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-3-carbethoxythiophene derivative and 2-cyanopyridine in dry dioxane.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF) to yield the final compound, this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclocondensation ketone Substituted Ketone intermediate 2-Amino-3-carbethoxythiophene ketone->intermediate cyanoacetate Ethyl Cyanoacetate cyanoacetate->intermediate sulfur Sulfur sulfur->intermediate cyanopyridine 2-Cyanopyridine final_product This compound intermediate->final_product cyanopyridine->final_product

Caption: General synthetic scheme for this compound.

Antimicrobial Susceptibility Testing Workflow

The diagram below outlines the experimental workflow for determining the antimicrobial activity using the Kirby-Bauer disk diffusion method.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Assay Workflow A Prepare standardized microbial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar (B569324) plate for uniform bacterial lawn A->B C Impregnate sterile paper discs with This compound solution B->C D Place discs on the inoculated agar surface (include positive and negative controls) C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition around each disc E->F

Caption: Workflow for Kirby-Bauer antimicrobial testing.

Application Notes and Protocols for the Purification of MC21-A from Pseudoalteromonas phenolica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC21-A is a potent bactericidal antibiotic produced by the marine bacterium Pseudoalteromonas phenolica. Structurally identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, MC21-A has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation and development as a therapeutic agent.[1][2][3][4] Its proposed mechanism of action involves the permeabilization of the bacterial cell membrane.[1][3][5] This document provides detailed protocols for the fermentation of P. phenolica, and the subsequent isolation and purification of MC21-A.

Data Presentation

Purification Yield

The following table summarizes the yield of purified MC21-A from the bacterial cells of P. phenolica.

Starting MaterialWet Weight of Bacterial Cells (g)Mass of Crude CHCl3 Extract (mg)Final Yield of Purified MC21-A (mg)
P. phenolica culture6.47802.1

Data extracted from Isnansetyo, A., & Kamei, Y. (2003). MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(2), 480–488.[4]

Antimicrobial Activity

MC21-A exhibits potent activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic vancomycin.

OrganismMC21-A MIC (µg/ml)Vancomycin MIC (µg/ml)
Methicillin-sensitive S. aureus (MSSA)11
Methicillin-resistant S. aureus (MRSA)1 to 2<0.25 to 2
Enterococcus serolicida<0.25 to 1<0.25 to 0.5
Enterococcus faecalis<0.25 to 12
Enterococcus faecium0.5 to 11 to 2
Bacillus subtilis0.25<0.25
Streptococcus pneumoniae4Not specified
Streptococcus pyogenes8Not specified
Streptococcus mutans16Not specified

Data extracted from Isnansetyo, A., & Kamei, Y. (2003). MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(2), 480–488.[2]

Experimental Protocols

Fermentation of Pseudoalteromonas phenolica

This protocol describes the cultivation of P. phenolica for the production of MC21-A.

Materials:

  • Pseudoalteromonas phenolica sp. nov. O-BC30T strain

  • ZoBell 2216E broth medium

  • 100-ml Erlenmeyer flask for seed culture

  • Large petri dishes (25 cm diameter) for mass culture

  • Incubator

Procedure:

  • Prepare a seed culture by inoculating 80 ml of ZoBell 2216E broth medium in a 100-ml Erlenmeyer flask with a single colony of P. phenolica.[2]

  • Incubate the seed culture at 25°C with shaking.[2]

  • For mass culture, transfer the seed culture to large petri dishes containing ZoBell 2216E agar (B569324) medium.

  • Incubate the plates at 25°C until sufficient bacterial growth is observed.

Extraction and Purification of MC21-A

This protocol details the extraction and multi-step chromatographic purification of MC21-A from P. phenolica cells.

Materials:

Procedure:

A. Extraction

  • Harvest the bacterial cells from the large petri dishes. A total of 6.4 g of wet bacterial cells can be obtained from five large petri dishes.[4]

  • Extract the harvested bacterial cells with methanol (MeOH).

  • Partition the MeOH extract with chloroform (CHCl3) and water.[4]

  • Collect the active CHCl3 extract. From 6.4 g of wet cells, approximately 780 mg of extract can be obtained.[4]

B. Silica Gel Column Chromatography

  • Load the active CHCl3 extract (780 mg) onto a silica gel 60 column.[4]

  • Elute the column with a step gradient of n-hexane-ethyl acetate (8:1) followed by n-hexane-ethyl acetate-ethanol (8:1:0.5).[4]

  • Collect fractions and test for anti-MRSA activity to identify the active fractions.

C. Cosmosil Column Chromatography

  • Pool the active fractions from the silica gel chromatography step.

  • Apply the pooled fractions to a cosmosil column for further purification.[4]

  • Elute with an appropriate solvent system (to be determined based on the polarity of the active fractions).

  • Collect and test fractions for anti-MRSA activity.

D. Reversed-Phase High-Performance Liquid Chromatography (HPLC)

  • Concentrate the active fractions from the cosmosil column.

  • Perform final purification by HPLC on a reversed-phase column.[4]

  • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

  • Monitor the elution profile at an appropriate UV wavelength and collect the peak corresponding to MC21-A.

  • Evaporate the solvent to obtain the purified MC21-A (approximately 2.1 mg).[4]

Visualizations

Experimental Workflow for MC21-A Purification

Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of Pseudoalteromonas phenolica O-BC30T Harvest 2. Harvest Bacterial Cells Fermentation->Harvest Methanol_Extraction 3. Methanol Extraction Harvest->Methanol_Extraction Partition 4. Partition with CHCl3/H2O Methanol_Extraction->Partition Crude_Extract Crude CHCl3 Extract Partition->Crude_Extract Silica_Gel 5. Silica Gel Column Chromatography Crude_Extract->Silica_Gel Cosmosil 6. Cosmosil Column Chromatography Silica_Gel->Cosmosil HPLC 7. Reversed-Phase HPLC Cosmosil->HPLC Pure_MC21A Purified MC21-A HPLC->Pure_MC21A

Caption: Workflow for the purification of MC21-A from P. phenolica.

Proposed Mechanism of Action: Cell Membrane Permeabilization

The antibacterial activity of MC21-A is attributed to its ability to permeabilize the cell membrane of MRSA. This was investigated using a SYTOX Green staining experiment.[1][3]

Membrane_Permeabilization cluster_untreated Untreated MRSA Cell cluster_treated MC21-A Treated MRSA Cell Untreated_Cell Intact Cell Membrane SYTOX_Green_Out SYTOX Green Dye (Outside Cell) SYTOX_Green_Out->Untreated_Cell Cannot Penetrate SYTOX_Green_In SYTOX Green Dye (Enters Cell & Binds DNA) Treated_Cell Permeabilized Cell Membrane Fluorescence Fluorescence Emission SYTOX_Green_In->Fluorescence Results in MC21A MC21-A MC21A->Treated_Cell Induces Permeabilization

References

Application Notes and Protocols for the Multi-Step Synthesis of the C3-C21 Segment of FR252921 ("AMA-21")

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the multi-step enantioselective synthesis of the C3-C21 segment of the potent immunosuppressive agent FR252921. This key fragment, referred to herein as "AMA-21" for the purpose of this guide, is a critical building block for the total synthesis of FR252921 and its analogues. The protocols outlined below are based on established synthetic strategies and are intended for use by qualified researchers in a laboratory setting.

Application Notes

The parent macrolide, FR252921, has demonstrated significant immunosuppressive activity, making its synthesis and the generation of analogues a key area of interest for drug discovery and development. The C3-C21 segment contains several of the key stereocenters that are crucial for the biological activity of the parent compound.

  • Drug Discovery and Analogue Synthesis: This synthetic route provides access to the C3-C21 core, enabling the synthesis of FR252921 analogues with modifications at various positions. By altering the side chains or functional groups of this fragment, researchers can explore the structure-activity relationship (SAR) of the parent compound to develop new immunosuppressive agents with improved efficacy, selectivity, and pharmacokinetic properties.

  • Immunology Research: The availability of the C3-C21 segment and its derivatives can facilitate studies into the mechanism of action of FR252921. While the complete mechanism is still under investigation, it is known that FR252921 inhibits the proliferation of T-lymphocytes. The synthesized fragments can be used in competitive binding assays or other biochemical and cellular assays to identify the direct molecular targets of this class of immunosuppressants.

  • Process Development: The synthetic protocols described herein can serve as a foundation for the development of a scalable synthesis of the C3-C21 fragment, a critical step towards the large-scale production of FR252921 for further preclinical and clinical evaluation.

Experimental Protocols

The following protocols detail the key transformations in the synthesis of the C3-C21 segment of FR252921.

Protocol 1: Diastereoselective Acetate (B1210297) Aldol (B89426) Reaction (Braun's Method) to Install the C18 Stereocenter

This protocol describes the highly diastereoselective aldol reaction to form the β-hydroxy ester, a key intermediate in the synthesis of the C3-C21 fragment.[1]

Materials:

  • Chiral acetate derivative

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Magnesium bromide (MgBr₂)

  • Aldehyde precursor

  • Lithium hydroxide (B78521) (LiOH)

  • Standard work-up and purification reagents

Procedure:

  • The chiral acetate derivative is dissolved in anhydrous THF and cooled to -78 °C.

  • LiHMDS is added dropwise to the solution to deprotonate the acetate derivative, forming the lithium enolate. The reaction is stirred at temperatures ranging from -78 °C to 0 °C for 5 minutes.[1]

  • The reaction mixture is then cooled back down to -78 °C.

  • Magnesium bromide (MgBr₂) is added to the lithium enolate solution and stirred for 30 minutes at -78 °C to facilitate transmetalation to the magnesium enolate.[1]

  • The aldehyde precursor is then added to the resulting magnesium enolate at -100 °C, and the reaction is allowed to proceed for 1.5 hours.[1]

  • Upon completion, the reaction is quenched and worked up using standard procedures to yield the aldol product.

  • The chiral auxiliary is removed by hydrolysis with lithium hydroxide (LiOH) at 23 °C for 12 hours to afford the corresponding acid.[1]

  • The final product is purified by column chromatography.

Protocol 2: Curtius Rearrangement for Amine Synthesis

This protocol details the conversion of a carboxylic acid to a protected amine via a Curtius rearrangement using diphenylphosphoryl azide (B81097) (DPPA).[1]

Materials:

  • Carboxylic acid precursor

  • Diphenylphosphoryl azide (DPPA)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Fluorenyl alcohol

  • Standard work-up and purification reagents

Procedure:

  • The carboxylic acid precursor is dissolved in anhydrous dichloromethane (CH₂Cl₂).

  • Diphenylphosphoryl azide (DPPA) and diisopropylethylamine (DIPEA) are added to the solution.

  • The reaction mixture is heated to 40 °C for 30 minutes.[1]

  • Fluorenyl alcohol is then added to the reaction mixture, and it is stirred at 40 °C for an additional 12 hours to trap the isocyanate intermediate as a protected amine.[1]

  • After the reaction is complete, it is cooled to room temperature and subjected to a standard aqueous work-up.

  • The desired amine product is isolated and purified by column chromatography.

Protocol 3: Final Coupling to Yield the C3-C21 Segment

This protocol describes the amide coupling of the synthesized amine with a carboxylic acid fragment to yield the final C3-C21 segment.[1]

Materials:

  • Amine product from Protocol 2

  • Carboxylic acid fragment

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N-methylmorpholine (NMM)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Standard work-up and purification reagents

Procedure:

  • The amine and carboxylic acid fragments are dissolved in a 1:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).

  • HATU, HOBt, and N-methylmorpholine (NMM) are added to the solution at room temperature.

  • The reaction mixture is stirred at 23 °C for 12 hours.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried, concentrated, and the final C3-C21 segment is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields and diastereomeric ratios for the key synthetic steps.

StepProductYieldDiastereomeric RatioReference
Diastereoselective Acetate Aldol ReactionAldol Adduct94%96:4[1]
Hydrolysis of Chiral Auxiliaryβ-hydroxy acid71%-[1]
Final CouplingC3-C21 Segment55%-[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the C3-C21 segment of FR252921.

Synthetic_Workflow cluster_frags Key Fragments cluster_main Main Synthetic Pathway Aldehyde Aldehyde Precursor Aldol Braun's Aldol Reaction Aldehyde->Aldol Chiral_Acetate Chiral Acetate Chiral_Acetate->Aldol Acid_Frag Carboxylic Acid Fragment Coupling Amide Coupling Acid_Frag->Coupling Hydrolysis Hydrolysis Aldol->Hydrolysis 94% yield 96:4 dr Curtius Curtius Rearrangement Hydrolysis->Curtius 71% yield Curtius->Coupling Final_Product C3-C21 Segment Coupling->Final_Product 55% yield

Caption: Overall synthetic workflow for the C3-C21 segment of FR252921.

Signaling Pathway of FR252921

The parent compound, FR252921, is known to exert its immunosuppressive effects by inhibiting T-lymphocyte proliferation. The precise molecular target is not fully elucidated but it is known to differ from other common immunosuppressants like FK506. The pathway below is a simplified representation of T-cell activation and the putative point of inhibition by FR252921.

Signaling_Pathway cluster_cell T-Lymphocyte TCR T-Cell Receptor (TCR) PLC PLCγ1 Activation TCR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1 NFAT & AP-1 Activation Ca_PKC->NFAT_AP1 IL2 IL-2 Gene Transcription NFAT_AP1->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Antigen Antigen Presentation Antigen->TCR FR252921 FR252921 FR252921->Inhibition Inhibition->Proliferation Inhibition

Caption: Simplified T-cell activation pathway and proposed inhibition by FR252921.

References

Application Notes and Protocols: In Vitro Evaluation of Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel therapeutic agents. Anti-MRSA agent 21 is a novel synthetic compound demonstrating potent bactericidal activity against a broad panel of MRSA strains. These application notes provide detailed protocols for the in vitro evaluation of this compound, including determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and cytotoxicity profiling. The data presented herein is intended to guide researchers in the preliminary assessment of this compound's efficacy and safety profile.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various S. aureus strains.
Bacterial StrainStrain TypeMIC (µg/mL)
S. aureus ATCC 29213MSSA0.5
S. aureus ATCC 43300MRSA1
S. aureus USA300Community-Acquired MRSA1
S. aureus Mu50Vancomycin-Intermediate S. aureus2
Clinical Isolate 1Hospital-Acquired MRSA1
Clinical Isolate 2Hospital-Acquired MRSA2
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 43300122
S. aureus USA300144
Table 3: Cytotoxicity of this compound against Human Cell Lines.
Cell LineCell TypeCC₅₀ (µg/mL)Selectivity Index (SI) vs. S. aureus ATCC 43300
HEK293Human Embryonic Kidney> 128> 128
HepG2Human Hepatocellular Carcinoma> 128> 128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • S. aureus strains

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial suspension of each S. aureus strain in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:150 in CAMHB to achieve a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Create a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without agent) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Result Analysis start Start bact_prep Prepare 0.5 McFarland S. aureus suspension start->bact_prep agent_prep Serially dilute This compound in 96-well plate start->agent_prep inoculate Inoculate wells with S. aureus suspension (Final: 5x10^5 CFU/mL) bact_prep->inoculate agent_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate readout Visually inspect for bacterial growth incubate->readout mic_det Determine MIC: Lowest concentration with no visible growth readout->mic_det finish End mic_det->finish

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay.

Materials:

  • Plates from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile spreaders or loops

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the positive control well.

  • Aliquot 10 µL from each selected well and spot-plate onto a TSA plate.

  • Incubate the TSA plates at 37°C for 24 hours.

  • Count the number of colonies on each spot.

  • The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).

Protocol 3: Time-Kill Kinetics Assay

This assay provides insight into the bactericidal or bacteriostatic nature of the agent over time.

Materials:

  • This compound

  • CAMHB

  • Log-phase culture of S. aureus (e.g., ATCC 43300)

  • Sterile saline solution

  • TSA plates

Procedure:

  • Prepare flasks containing CAMHB with this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without the agent.

  • Inoculate each flask with a log-phase S. aureus culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Time_Kill_Workflow cluster_sampling Time-Point Sampling start Prepare flasks with S. aureus and varying concentrations of This compound incubate Incubate at 37°C with shaking start->incubate t0 T=0h t2 T=2h t4 T=4h t24 T=24h sampling_proc For each time point: 1. Withdraw aliquot 2. Serially dilute 3. Plate on TSA t0->sampling_proc t2->sampling_proc t4->sampling_proc t24->sampling_proc count Incubate plates & Count CFU sampling_proc->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Experimental workflow for the time-kill kinetics assay.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines.

Materials:

  • HEK293 or HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Remove the medium and add fresh medium containing two-fold serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Hypothesized Mechanism of Action

Preliminary studies suggest that this compound disrupts bacterial cell membrane integrity. The proposed mechanism involves the agent's cationic properties facilitating its interaction with the negatively charged bacterial membrane, leading to pore formation, ion leakage, and ultimately, cell death.

MoA_Pathway cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects agent This compound (Cationic) membrane Anionic Phospholipids in Membrane agent->membrane Electrostatic Interaction pore Membrane Pore Formation membrane->pore Insertion & Disruption leakage Ion Leakage (K+, Mg2+) pore->leakage depol Membrane Depolarization pore->depol atp_loss ATP Synthesis Inhibition leakage->atp_loss depol->atp_loss death Cell Death atp_loss->death

Caption: Hypothesized mechanism of action for this compound.

Application Notes and Protocols: Anti-MRSA Agent 21 in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy and proposed mechanism of action of the novel investigational drug, Anti-MRSA Agent 21, in a murine sepsis model. The protocols outlined below are based on standardized methodologies for evaluating antimicrobial agents in preclinical sepsis studies.

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in a murine model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the comparative efficacy of this compound against the standard-of-care antibiotic, Vancomycin, and a vehicle control.

Table 1: Comparative Efficacy of Antimicrobial Agents in a Murine Sepsis Model [1]

ParameterThis compoundVancomycinVehicle Control (Saline)
Bacterial Load in Blood (log10 CFU/mL) at 24h 3.54.27.8
Bacterial Load in Spleen (log10 CFU/g) at 24h 4.15.08.2
Survival Rate at 48h (%) 80%60%0%

Table 2: Immunomodulatory Effects of this compound in a Murine Sepsis Model [1]

ParameterThis compoundVancomycinVehicle Control (Saline)
IL-6 Levels in Serum (pg/mL) at 24h 1502501200
TNF-α Levels in Serum (pg/mL) at 24h 80120700

Experimental Protocols

A standardized murine sepsis model is utilized to evaluate the in vivo efficacy of antimicrobial agents. The following protocol details the methodology for a murine peritonitis/sepsis model.

Animal Model and Housing
  • Animal Model: Female C57BL/6J mice, 8-10 weeks old.

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures should be performed in accordance with institutional and national animal welfare guidelines.

Induction of Sepsis

Sepsis is induced via intraperitoneal (IP) injection of a lethal dose of a clinically isolated, multidrug-resistant bacterial strain.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).

  • Inoculum Preparation:

    • Grow MRSA overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C with agitation.

    • Subculture the bacteria in fresh broth and grow to mid-logarithmic phase.

    • Harvest bacteria by centrifugation, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration. The final inoculum concentration should be determined in preliminary studies to establish a lethal dose (e.g., LD80-100).

  • Induction: Inoculate mice intraperitoneally with the prepared MRSA suspension.

Treatment Administration
  • Treatment Groups:

    • This compound

    • Vancomycin (positive control)

    • Vehicle Control (e.g., saline)

  • Administration: Administer the therapeutic agents at specified doses and time points post-infection (e.g., 1 and 12 hours post-infection) via a suitable route (e.g., intravenous or intraperitoneal).

Monitoring and Endpoint Analysis
  • Survival: Monitor the survival of the animals at regular intervals for a specified period (e.g., 48 hours).

  • Bacterial Load:

    • At 24 hours post-infection, euthanize a subset of animals from each group.

    • Aseptically collect blood and spleen samples.

    • Homogenize the spleen tissue.

    • Perform serial dilutions of blood and spleen homogenates and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU).

  • Cytokine Analysis:

    • Collect blood samples at 24 hours post-infection.

    • Separate serum by centrifugation.

    • Measure the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the serum using commercially available ELISA kits.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Acclimatize C57BL/6J Mice (8-10 weeks old) sepsis_induction Induce Sepsis via Intraperitoneal Injection animal_prep->sepsis_induction bacterial_prep Prepare MRSA Inoculum bacterial_prep->sepsis_induction treatment Administer Treatment Groups: - this compound - Vancomycin - Vehicle Control sepsis_induction->treatment survival Monitor Survival (48h) treatment->survival bacterial_load Determine Bacterial Load (Blood & Spleen) at 24h treatment->bacterial_load cytokine Measure Serum Cytokines (IL-6, TNF-α) at 24h treatment->cytokine G cluster_pathway Sepsis-Induced Inflammatory Cascade MRSA MRSA Infection ImmuneCells Activation of Immune Cells MRSA->ImmuneCells IL6 ↑ IL-6 ImmuneCells->IL6 TNFa ↑ TNF-α ImmuneCells->TNFa CytokineStorm Cytokine Storm OrganDamage Organ Damage & Septic Shock CytokineStorm->OrganDamage IL6->CytokineStorm TNFa->CytokineStorm Agent21 This compound Agent21->IL6 Inhibits Agent21->TNFa Inhibits

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MC21-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the antibacterial agent MC21-A. This document includes detailed protocols for standard methodologies, data presentation guidelines, and visual representations of experimental workflows and the putative signaling pathway of MC21-A.

Introduction to MC21-A

MC21-A, also known as C58, is a promising antibacterial compound isolated from the marine bacterium Pseudoalteromonas phenolica.[1][2] Its chemical structure is 3,3',5,5'-tetrabromo-2,2'-biphenyldiol.[3][4] MC21-A has demonstrated significant bactericidal activity, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5][6] The MIC is a fundamental measure of an antimicrobial agent's potency and is defined as the lowest concentration that prevents the visible growth of a microorganism under standardized in vitro conditions.[7][8]

Data Presentation: In Vitro Efficacy of MC21-A

The following tables summarize the quantitative antimicrobial activity of MC21-A and its chloro-analog, C59, against various bacterial species. These values are critical for understanding the compound's spectrum of activity and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of MC21-A (C58) and C59 against various bacterial species.

Bacterial SpeciesMC21-A (C58) MIC (µg/mL)C59 MIC (µg/mL)
Staphylococcus aureus (MRSA clinical isolates)1 - 2Not specified
Enterococcus serolicidaNot specifiedNot specified
Enterococcus faecium<0.25 - 1Not specified
Enterococcus faecalis<0.25 - 1Not specified
Streptococcus pneumoniae4Not specified
Streptococcus pyogenes8Not specified
Streptococcus mutans16Not specified
Escherichia coli (wild-type)64Not specified
Escherichia coli (hyperpermeable mutant)16Not specified

Data compiled from multiple sources.[6][9]

Table 2: Comparative MIC90 and MBC90 values against MRSA isolates.

CompoundMIC90 (µg/mL)MBC90 (µg/mL)
MC21-A (C58)Specified in literatureSpecified in literature
Vancomycin<0.25 - 2Not specified

MIC90 and MBC90 represent the concentrations required to inhibit and kill 90% of the tested isolates, respectively.[5] The anti-MRSA activity of MC21-A is comparable to that of vancomycin.[3][4]

Experimental Protocols

Three standard methods for determining the MIC of MC21-A are detailed below: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion.

Protocol 1: Broth Microdilution Method

This is one of the most common methods for MIC determination.[10] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium within a 96-well microtiter plate.[11][12][13]

Materials:

  • MC21-A stock solution (dissolved in a suitable solvent like methanol)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[14]

  • Sterile 96-well microtiter plates[7]

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)[10][15]

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14][16]

  • Preparation of MC21-A Dilutions:

    • Prepare a working stock solution of MC21-A in MHB at twice the highest concentration to be tested.

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of the MC21-A working stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (inoculum without MC21-A), and column 12 will be the sterility control (MHB only).[16]

  • Inoculation and Incubation:

    • Add the appropriate volume of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

    • Seal the plate and incubate at 37°C for 16-20 hours.[10][11]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of MC21-A at which there is no visible growth.[8]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare MC21-A Serial Dilutions in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Broth Microdilution Experimental Workflow
Protocol 2: Agar Dilution Method

Considered a gold standard for susceptibility testing, this method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[17][18]

Materials:

  • MC21-A stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture and 0.5 McFarland standard

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Plate Preparation:

    • Prepare a series of MC21-A concentrations that are ten times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C.

    • For each concentration, add 2 mL of the MC21-A solution to 18 mL of molten MHA, mix well, and pour into sterile petri dishes.[19] This creates a 1:10 dilution.

    • Also, prepare a control plate with no MC21-A.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension (approximately 10⁴ CFU per spot).[17]

    • Allow the spots to dry before inverting the plates.

    • Incubate at 37°C for 16-20 hours.[17]

  • Reading the MIC:

    • The MIC is the lowest concentration of MC21-A that completely inhibits the visible growth of the bacteria on the agar surface.

Agar_Dilution_Workflow A Prepare MC21-A Stock Solutions B Incorporate MC21-A into Molten MHA and Pour Plates A->B D Spot-Inoculate Agar Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-20 hours D->E F Examine Plates for Bacterial Growth E->F G Determine Lowest Concentration Inhibiting Growth (MIC) F->G

Agar Dilution Experimental Workflow
Protocol 3: Gradient Diffusion Method

This method utilizes a test strip with a predefined gradient of an antimicrobial agent applied to an inoculated agar plate.[20]

Materials:

  • Commercially available test strips with a gradient of MC21-A (if available) or custom-prepared strips.

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture and 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Evenly spread the suspension over the entire surface of an MHA plate using a sterile swab to create a lawn of bacteria.

    • Allow the plate to dry for a few minutes.

  • Strip Application and Incubation:

    • Aseptically apply the MC21-A gradient strip to the center of the agar surface.

    • Ensure the strip is in full contact with the agar.

    • Incubate the plate in an inverted position at 37°C for 16-24 hours.[20]

  • Reading the MIC:

    • After incubation, an elliptical zone of inhibition will form around the strip.[20]

    • The MIC value is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip.[21]

Gradient_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B C Apply MC21-A Gradient Strip B->C D Incubate at 37°C for 16-24 hours C->D E Read MIC at Intersection of Inhibition Zone and Strip D->E

Gradient Diffusion Experimental Workflow

Putative Mechanism of Action of MC21-A

Current evidence suggests that MC21-A exerts its bactericidal effect through a dual mechanism of action: inhibition of cell division and permeabilization of the cell membrane.[5][6]

A SYTOX Green staining experiment has indicated that MC21-A can permeabilize the cell membrane of MRSA.[3][6] SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence upon treatment with MC21-A suggests a loss of membrane integrity.[5] Additionally, morphological analysis of bacteria treated with MC21-A analogs has shown changes consistent with the inhibition of the cell division process, possibly by interfering with key proteins involved in septum formation.[5]

MC21A_Mechanism_of_Action cluster_MC21A MC21-A cluster_bacterium Bacterial Cell MC21A MC21-A Membrane Cell Membrane MC21A->Membrane Interacts with Septum Cell Division Proteins (Septum Formation) MC21A->Septum Targets Permeabilization Membrane Permeabilization Membrane->Permeabilization Inhibition Inhibition of Cell Division Septum->Inhibition Death Cell Death Permeabilization->Death Inhibition->Death

Putative Mechanism of Action of MC21-A

References

Application Notes and Protocols for the Preparative HPLC Purification of AMA-21

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMA-21 is a novel synthetic small molecule with potential therapeutic applications. Following its synthesis, effective purification is crucial to isolate the active pharmaceutical ingredient (API) from unreacted starting materials, byproducts, and other impurities. This document provides a detailed methodology for the preparative high-performance liquid chromatography (HPLC) purification of AMA-21. The protocol outlines a systematic approach, beginning with analytical method development and scaling up to a preparative procedure capable of yielding high-purity AMA-21 suitable for further research and development.

Physicochemical Properties of AMA-21 (Hypothetical)

To develop a robust purification method, a basic understanding of the physicochemical properties of AMA-21 is essential. For the purpose of this protocol, we will assume the following hypothetical properties for AMA-21:

PropertyValue
Molecular Weight ~450 g/mol
Chemical Class Aromatic heterocyclic compound
Polarity Moderately polar
Solubility Freely soluble in Methanol (B129727), Acetonitrile, and DMSO. Sparingly soluble in water.
UV-Vis Absorbance λmax at 254 nm and 280 nm
Stability Stable at neutral and acidic pH. Potential for degradation at pH > 9.

I. Experimental Protocols

Analytical Method Development

The initial step involves developing a robust analytical HPLC method to achieve baseline separation of AMA-21 from its impurities. This analytical method will serve as the foundation for the preparative scale-up.

Objective: To determine the optimal stationary phase, mobile phase composition, and gradient conditions for the separation of AMA-21.

Materials and Equipment:

  • Analytical HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • Ultrapure water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Crude AMA-21 sample

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the crude AMA-21 sample in methanol at a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Initial Scouting Runs:

    • Perform initial isocratic and gradient runs to determine the approximate retention time of AMA-21 and the complexity of the impurity profile.

    • Screen different mobile phase compositions (e.g., Acetonitrile/Water and Methanol/Water) with an acidic modifier (e.g., 0.1% Formic Acid) to improve peak shape.

  • Method Optimization:

    • Based on the scouting runs, optimize the gradient profile to achieve maximum resolution between AMA-21 and adjacent impurity peaks.

    • A typical starting point for a moderately polar compound like AMA-21 would be a linear gradient from a low to a high percentage of organic solvent.

Optimized Analytical HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate separation.

Objective: To purify a larger quantity of AMA-21 with high purity and recovery.

Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • Ultrapure water

  • Formic acid (FA)

  • Crude AMA-21 sample

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Method Scaling:

    • The analytical gradient and flow rate are scaled up to the preparative column dimensions. The gradient time and flow rate are adjusted proportionally to the column volume.

    • The sample loading is also increased significantly. A loading study should be performed to determine the maximum amount of crude material that can be loaded without compromising resolution.

  • Sample Preparation for Preparative Run:

    • Dissolve the crude AMA-21 sample in a minimal amount of a strong solvent (e.g., Methanol or DMSO) and then dilute with the initial mobile phase composition to ensure good peak shape upon injection. The final concentration could be in the range of 50-100 mg/mL.

  • Purification Run and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the scaled-up gradient method.

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to AMA-21.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method to determine their purity.

    • Pool the fractions containing high-purity AMA-21 (>98%).

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • If the mobile phase contains a non-volatile acid like TFA, a salt exchange or further purification step may be necessary. With a volatile modifier like formic acid, lyophilization can be used to obtain the final solid product.

Scaled-Up Preparative HPLC Conditions:

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 25 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 5 mL
Sample Loading 250 - 500 mg of crude material

II. Data Presentation

Table 1: Summary of Analytical and Preparative HPLC Parameters

ParameterAnalytical MethodPreparative Method
Column Type C18C18
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Mobile Phase Water/ACN with 0.1% FAWater/ACN with 0.1% FA
Gradient 20-80% B over 20 min20-80% B over 25 min
Flow Rate 1.0 mL/min20 mL/min
Typical Loading < 1 mg250 - 500 mg
Detection 254 nm254 nm

Table 2: Hypothetical Purification Run Results

Run IDCrude Loaded (mg)Pure AMA-21 (mg)Purity (%)Recovery (%)
PREP-00130021099.270.0
PREP-00231522598.971.4
PREP-00329020599.570.7

III. Visualizations

G cluster_prep Sample Preparation cluster_dev Method Development & Purification cluster_post Post-Purification crude_sample Crude AMA-21 Sample dissolve Dissolve in Strong Solvent crude_sample->dissolve dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter analytical_dev Analytical Method Development scale_up Scale-up to Preparative Method analytical_dev->scale_up prep_run Preparative HPLC Run scale_up->prep_run fraction_collection Fraction Collection prep_run->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool High-Purity Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotovap) pooling->solvent_removal final_product Final Pure AMA-21 solvent_removal->final_product

Caption: Workflow for the preparative HPLC purification of AMA-21.

G center Purification Goals (Purity, Yield, Throughput) param1 Mobile Phase Composition (% Organic) outcome1 Retention Time param1->outcome1 Strongly Influences outcome2 Resolution param1->outcome2 Influences param2 Flow Rate param2->outcome1 Inversely Influences outcome3 Backpressure param2->outcome3 Directly Influences param3 Column Loading param3->outcome2 Inversely Influences outcome4 Peak Shape param3->outcome4 Can Degrade param4 Stationary Phase param4->outcome1 Determines param4->outcome2 Determines

Caption: Interplay of key parameters in preparative HPLC.

Application Notes and Protocols for DBG21 Coating on Titanium Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Implant-associated infections represent a significant challenge in modern medicine, leading to increased patient morbidity, complex revision surgeries, and substantial healthcare costs. The surfaces of metallic implants, such as titanium, are susceptible to bacterial colonization and subsequent biofilm formation, which can render traditional antibiotic therapies ineffective. Surface modification of these implants with antimicrobial coatings is a promising strategy to mitigate the risk of infection.

This document provides detailed application notes and protocols for the use of DBG21, a novel broad-spectrum biocidal compound, as a coating for titanium implants. DBG21 is a high-density quaternary ammonium (B1175870) polymer that is covalently bound to the implant surface, offering a non-leaching antimicrobial activity. These protocols are intended to guide researchers in the application, characterization, and evaluation of DBG21-coated titanium implants for pre-clinical studies.

Data Presentation

Table 1: In Vivo Antibacterial Efficacy of DBG21-Coated Titanium Implants against MRSA
Time PointImplant TypeMedian log10 CFU Reduction on Implant (p-value)Percent Reduction on ImplantMedian log10 CFU/g Reduction in Peri-implant Tissue (p-value)Percent Reduction in Peri-implant Tissue
7 Days DBG21-Treated3.6 (p < 0.001)99.97%2.7 (p < 0.001)99.8%
14 Days DBG21-Treated1.9 (p = 0.037)98.7%5.6 (p < 0.001)99.9997%

Data derived from a murine surgical site infection model where titanium discs were implanted subcutaneously and challenged with MRSA.[1][2]

Experimental Protocols

Preparation and Coating of Titanium Implants with DBG21

This protocol describes the process for coating titanium (Ti-6Al-4V) discs with the DBG21 polymer.

Materials:

  • Titanium-alloy (Ti-6Al-4V) discs (e.g., 6 mm diameter, 0.5 mm thick)

  • Pure ethanol (B145695)

  • Proprietary DBG21 high-density quaternary ammonium polymer solution in ethanol

  • Sonicator

  • Drying oven

  • Sterile packaging for implants

Protocol:

  • Cleaning and Degreasing:

    • Place the titanium discs in a beaker containing pure ethanol.

    • Sonicate for 10 minutes to remove surface impurities and organic contaminants.

    • Air-dry the discs in a sterile environment (e.g., a laminar flow hood).

  • Surface Activation:

    • The specific activation process for optimal covalent bonding of DBG21 is proprietary. However, a common method for activating titanium surfaces is through treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma treatment to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Dip-Coating with DBG21:

    • Immerse the activated and dried titanium discs in the ethanolic DBG21 polymer solution.

    • The dipping and withdrawal speeds, as well as the immersion time, should be carefully controlled to ensure a uniform coating. Typical parameters for dip-coating can range from 50 to 250 mm/min for withdrawal speed.

    • Allow the excess solution to drain from the discs.

  • Curing:

    • Heat the coated discs in an oven at 130°C for 3 hours. This step facilitates the covalent bonding of the DBG21 polymer to the titanium surface.

  • Removal of Unbound Polymer:

    • After cooling, sonicate the DBG21-treated discs in pure ethanol to remove any unbound polymer.

    • Air-dry the discs in a sterile environment.

  • Sterilization:

    • Package the coated implants appropriately.

    • Sterilize the implants using a validated method such as Cobalt-60 gamma irradiation.

In Vivo Murine Model of Implant-Associated Infection

This protocol outlines the procedure for evaluating the antibacterial efficacy of DBG21-coated implants in a mouse model of surgical site infection.

Materials:

  • DBG21-coated and uncoated (control) titanium discs

  • 8-week-old male C57BL/6 mice

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., a virulent strain known for biofilm formation)

  • Brain Heart Infusion (BHI) broth

  • Mueller-Hinton (MH) agar (B569324) plates

  • Saline solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Sterile saline for tissue homogenization

  • Ultrasonic bath

Protocol:

  • Bacterial Culture Preparation:

    • Culture MRSA from a frozen stock on an MH agar plate for 18 hours at 37°C.

    • Inoculate a single colony into 9 mL of BHI broth and incubate with agitation for 6 hours at 37°C.

    • Use this culture to inoculate an MH agar plate and incubate for 18 hours at 37°C.

    • Scrape the bacteria from the plate into 10 mL of saline and vortex to create a bacterial suspension.

    • Perform serial dilutions to achieve the target inoculum size (e.g., 1 x 10^7 CFU in the injection volume).

  • Surgical Implantation:

    • Anesthetize the mice using isoflurane.

    • Shave and disinfect the surgical site on the dorsum of the mouse.

    • Make a small incision and create a subcutaneous pocket.

    • Insert a sterile DBG21-coated or uncoated titanium disc into the pocket.

    • Inject the prepared MRSA inoculum (e.g., 1 x 10^7 CFU) into the surgical site.

    • Close the incision with sutures.

  • Post-Operative Monitoring and Euthanasia:

    • Monitor the animals daily for signs of infection and distress.

    • At predetermined time points (e.g., 7 and 14 days), euthanize the mice via an approved method.

  • Quantification of Bacterial Biofilm on Implants:

    • Aseptically retrieve the titanium discs.

    • Place each disc in a tube containing 1 mL of sterile saline.

    • Sonically treat the tubes in an ultrasonic bath to detach the adherent bacteria (biofilm).

    • Perform serial dilutions of the resulting bacterial suspension and plate on MH agar.

    • Incubate the plates for 24 hours at 37°C and count the colony-forming units (CFU).

  • Quantification of Bacteria in Peri-Implant Tissue:

    • Excise a standardized section of the tissue surrounding the implant.

    • Weigh the tissue sample.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on MH agar.

    • Incubate and count the CFU, and normalize the count to the tissue weight (CFU/gram).

Biocompatibility and Toxicity Assessment

This protocol describes the evaluation of systemic and local toxicity of the DBG21 coating, following principles of the ISO 10993 standard.

Materials:

  • DBG21-coated and uncoated titanium discs

  • Mice (as per the in vivo infection model)

  • Blood collection supplies (for systemic toxicity)

  • Formalin (for tissue fixation)

  • Histology processing reagents and equipment

  • Microscope

Protocol:

  • Systemic Toxicity Assessment (ISO 10993-11):

    • At the time of euthanasia, collect blood samples from the mice via cardiac puncture.

    • Perform a complete blood count (CBC) and serum chemistry analysis to assess for any signs of systemic toxicity, such as changes in organ function or inflammatory markers.

    • Compare the results between the group with DBG21-coated implants and the control group.

  • Local Toxicity Assessment (Histopathology):

    • After euthanasia and sample collection for microbiology, fix the peri-implant tissue and major organs (e.g., liver, kidneys, spleen) in 10% neutral buffered formalin.

    • Process the fixed tissues for paraffin (B1166041) embedding.

    • Section the tissue blocks and stain with Hematoxylin and Eosin (H&E).

    • A qualified pathologist should examine the slides under a microscope to evaluate for signs of local toxicity, such as inflammation, necrosis, fibrosis, and foreign body reaction at the implant site, as well as any pathological changes in the major organs.

    • Compare the histopathological findings between the DBG21-treated and control groups.

Visualizations

experimental_workflow cluster_prep Implant Preparation cluster_invivo In Vivo Infection Model cluster_analysis Data Analysis ti_discs Titanium Discs cleaning Ethanol Sonication ti_discs->cleaning activation Surface Activation cleaning->activation coating DBG21 Dip-Coating activation->coating curing Heating at 130°C coating->curing removal Sonication in Ethanol curing->removal sterilization Gamma Irradiation removal->sterilization implantation Surgical Implantation & Inoculation sterilization->implantation mrsa_prep MRSA Culture Prep mrsa_prep->implantation monitoring Post-op Monitoring implantation->monitoring euthanasia Euthanasia (Day 7 & 14) monitoring->euthanasia implant_retrieval Implant Retrieval euthanasia->implant_retrieval tissue_excision Tissue Excision euthanasia->tissue_excision toxicity_analysis Toxicity Assessment (Histopathology, Bloodwork) euthanasia->toxicity_analysis biofilm_quant Biofilm Quantification (CFU) implant_retrieval->biofilm_quant tissue_quant Tissue Bacteria Quantification (CFU/g) tissue_excision->tissue_quant

Caption: Experimental workflow for evaluating DBG21-coated titanium implants.

signaling_pathway cluster_implant Implant-Host Interaction cluster_response Host Cellular Response cluster_outcome Biological Outcome cluster_bacteria Antibacterial Action implant DBG21-Coated Implant protein Protein Adsorption (e.g., Albumin, Fibrinogen) implant->protein disruption Membrane Disruption implant->disruption macrophage Immune Cells (e.g., Macrophages) protein->macrophage cytokines Cytokine Release (Pro- and Anti-inflammatory) macrophage->cytokines fibroblasts Fibroblasts cytokines->fibroblasts ecm Extracellular Matrix Deposition fibroblasts->ecm integration Osseointegration & Fibrous Encapsulation ecm->integration bacteria Bacteria bacteria->disruption death Bacterial Death disruption->death

Caption: Host response and antibacterial mechanism of DBG21-coated implants.

References

Application Notes and Protocols for Anti-MRSA Agent 21 in Biofilm Eradication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of "Anti-MRSA agent 21" in eradicating pre-formed biofilms of Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols outlined below are fundamental for determining the minimum biofilm eradication concentration (MBEC) and assessing the agent's impact on biofilm viability, crucial metrics for the development of novel anti-biofilm therapeutics.

Introduction to MRSA Biofilms and Therapeutic Challenges

Methicillin-Resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form biofilms on both biological and inanimate surfaces.[1][2][3] A biofilm is a structured community of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix.[4][5][6] This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a protective barrier, rendering the embedded bacteria highly resistant to conventional antibiotics and the host immune system.[1][5] The recalcitrance of MRSA biofilms contributes to persistent and chronic infections, making their eradication a significant clinical challenge.[4][7]

The development of agents that can effectively disrupt the biofilm matrix or kill the resident bacteria is a critical area of research.[1][8] "this compound" represents a novel compound with potential anti-biofilm properties. The following protocols provide standardized methods to quantify its biofilm eradication capabilities.

Data Presentation

The quantitative data generated from the biofilm eradication assays should be systematically organized for clear interpretation and comparison.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound

MRSA StrainMBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Strain A (e.g., ATCC 43300)Insert ValueInsert Value
Clinical Isolate 1Insert ValueInsert Value
Clinical Isolate 2Insert ValueInsert Value
Vancomycin (Control) Insert ValueInsert Value

MBEC₅₀/₉₀: The minimum concentration of the agent required to eradicate 50% or 90% of the pre-formed biofilm, respectively.

Table 2: Viability of MRSA Biofilm after Treatment with this compound

Treatment Concentration (µg/mL)Metabolic Activity (% of Untreated Control)Colony Forming Units (CFU/mL)
0 (Untreated Control)100%Insert Value
0.5 x MBEC₅₀Insert ValueInsert Value
1 x MBEC₅₀Insert ValueInsert Value
2 x MBEC₅₀Insert ValueInsert Value
Vancomycin (Control at 2x MIC) Insert ValueInsert Value

Key Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using Crystal Violet Assay

This protocol quantifies the total biofilm biomass remaining after treatment with "this compound".[6][9]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • MRSA strain of interest

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose[10]

  • "this compound" stock solution

  • Sterile Phosphate-Buffered Saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader (absorbance at 570-595 nm)[6][9]

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of the MRSA strain in TSB at 37°C.

    • Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well plate.

    • Include wells with sterile medium only as a negative control.

    • Incubate the plate for 24 hours at 37°C under static conditions to allow for mature biofilm formation.[8]

  • Treatment with this compound:

    • After incubation, carefully aspirate the planktonic bacteria from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Prepare serial dilutions of "this compound" in fresh TSB.

    • Add 200 µL of the different concentrations of the agent to the biofilm-containing wells.

    • Include a positive control (biofilm with no agent) and a negative control (no biofilm, no agent).

    • Incubate the plate for an additional 24 hours at 37°C.

  • Quantification of Biofilm Biomass:

    • Aspirate the medium containing the antimicrobial agent.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Air dry the plate for at least 15 minutes.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: Assessment of Biofilm Viability using a Metabolic Assay (XTT)

This protocol assesses the metabolic activity of the bacterial cells within the biofilm after treatment, providing an indication of cell viability.[6]

Materials:

  • Biofilm plate prepared and treated as in Protocol 1 (Steps 1 and 2)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Sterile PBS

  • Microplate reader (absorbance at 490 nm)[6]

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to grow and treat the MRSA biofilms.

  • Metabolic Activity Assay:

    • After treatment, aspirate the medium and wash the wells twice with sterile PBS.

    • Prepare the XTT-menadione solution according to the manufacturer's instructions immediately before use.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need optimization depending on the MRSA strain and biofilm density.

    • After incubation, measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the viable cells.[6]

Protocol 3: Determination of Viable Cell Counts (CFU Assay)

This protocol provides a direct measure of the number of viable bacteria remaining in the biofilm after treatment.

Materials:

  • Biofilm plate prepared and treated as in Protocol 1 (Steps 1 and 2)

  • Sterile PBS

  • Tryptic Soy Agar (TSA) plates

  • Sonicator or vigorous vortexer

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to grow and treat the MRSA biofilms.

  • Biofilm Disruption and Cell Plating:

    • After treatment, aspirate the medium and wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of sterile PBS to each well.

    • Disrupt the biofilm by sonication or by vigorous pipetting and vortexing to detach the cells.

    • Perform serial 10-fold dilutions of the resulting bacterial suspension in sterile PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Colony Counting:

    • Incubate the TSA plates at 37°C for 24 hours.

    • Count the number of colonies on the plates to determine the Colony Forming Units per milliliter (CFU/mL).[7][11]

Visualizations

Signaling Pathways in MRSA Biofilm Formation

The formation of MRSA biofilms is a complex process regulated by multiple signaling pathways. The accessory gene regulator (agr) system and the intercellular adhesion (ica) operon are two of the most critical pathways.[4][12][13] "this compound" may exert its effect by interfering with these pathways.

MRSA_Biofilm_Signaling Key Signaling Pathways in MRSA Biofilm Formation cluster_ica ica-Dependent Pathway (PIA Production) cluster_agr agr Quorum Sensing System icaR icaR (Repressor) icaADBC icaADBC Operon icaR->icaADBC PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA Synthesis Maturation Biofilm Maturation PIA->Maturation agrD agrD AIP Autoinducing Peptide (AIP) agrD->AIP Processed to agrC AgrC (Sensor Kinase) AIP->agrC Activates agrA AgrA (Response Regulator) agrC->agrA Phosphorylates RNAIII RNAIII agrA->RNAIII Upregulates RNAIII->Maturation Downregulates Adhesins Dispersal Biofilm Dispersal RNAIII->Dispersal Promotes Adhesion Initial Attachment

Caption: Key signaling pathways regulating MRSA biofilm formation.

Experimental Workflow for MBEC Assay

The following diagram illustrates the step-by-step process for determining the Minimum Biofilm Eradication Concentration (MBEC) of "this compound".

MBEC_Workflow Experimental Workflow for MBEC Determination start Start: Prepare MRSA Inoculum incubation Incubate 24h at 37°C (Biofilm Formation) start->incubation wash1 Wash with PBS (Remove Planktonic Cells) incubation->wash1 treatment Add Serial Dilutions of 'this compound' wash1->treatment incubation2 Incubate 24h at 37°C (Treatment) treatment->incubation2 wash2 Wash with PBS incubation2->wash2 staining Stain with 0.1% Crystal Violet wash2->staining wash3 Wash with PBS staining->wash3 solubilize Solubilize Dye with 30% Acetic Acid wash3->solubilize read Measure Absorbance at 570 nm solubilize->read end End: Calculate MBEC read->end

Caption: Workflow for the Crystal Violet-based MBEC assay.

Logical Relationship of Biofilm Eradication Assays

This diagram shows the relationship between the different assays used to evaluate the efficacy of an anti-biofilm agent.

Assay_Relationship Relationship of Biofilm Eradication Assays cluster_assays Quantification Methods cluster_outcomes Primary Outcomes Agent This compound Biofilm Pre-formed MRSA Biofilm Agent->Biofilm Treatment CV Crystal Violet Assay (Total Biomass) Biofilm->CV XTT XTT Assay (Metabolic Activity) Biofilm->XTT CFU CFU Assay (Viable Cell Count) Biofilm->CFU MBEC MBEC Determination CV->MBEC Viability Assessment of Biofilm Viability XTT->Viability CFU->Viability

Caption: Logical flow of biofilm eradication assessment.

References

Application Note: Protocols for In Vivo Efficacy Studies of Novel Anti-MRSA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents.[1] MRSA is a leading cause of a range of infections, from skin and soft tissue infections (SSTIs) to life-threatening conditions like pneumonia and sepsis.[2][3] Preclinical in vivo studies are a critical step in the evaluation of new compounds, providing essential data on efficacy, pharmacokinetics, and safety before human trials.[4][5] This document provides detailed protocols for three common murine models used to assess the in vivo efficacy of novel anti-MRSA compounds: a skin infection model, a systemic infection (sepsis) model, and a pneumonia model.

Novel Anti-MRSA Compounds and Mechanisms of Action

Recent research has identified several promising classes of novel compounds with potent activity against MRSA. These compounds often employ different mechanisms of action compared to conventional antibiotics, offering potential solutions to overcome existing resistance.

  • Natural Products and Their Derivatives: Many new scaffolds are derived from natural products.[6] Ursolic acid derivatives, for example, have been shown to disrupt the bacterial cell membrane, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent bacterial death.[7] Other classes include pleuromutilins, which inhibit protein synthesis, and various phenolic compounds.[6]

  • Membrane-Active Agents: Carbazole-based compounds and other synthetic molecules are designed to selectively target and increase the permeability of the bacterial cell membrane, a mechanism less prone to the development of resistance.[6][8]

  • Repurposed Drugs: High-throughput screening of existing drugs has identified compounds like Halicin, originally developed for diabetes, which shows significant antibacterial activity against clinical MRSA strains.[9] The kinase inhibitor Sorafenib has also been found to have anti-MRSA properties.[6]

Data Presentation: In Vitro and In Vivo Efficacy

Clear and structured presentation of quantitative data is crucial for comparing the efficacy of novel compounds against standard-of-care antibiotics.

Table 1: Example In Vitro Antimicrobial Activity of Novel Compounds Against MRSA

Compound MRSA Strain MIC (µg/mL) Mechanism of Action Reference
Halicin Clinical Isolates 2 - 4 Unknown (repurposed drug) [9]
Ursolic Acid Derivative 27 MRSA ~0.5 (1 µM) Cell membrane disruption, ROS induction [7]
Compound 6t MRSA 3.125 - 6.25 Bacterial cell envelope disruption [8]
Vancomycin MRSA160079 1 Cell wall synthesis inhibition [10]

| Linezolid | MRSA160079 | 2 | Protein synthesis inhibition |[10] |

Table 2: Example In Vivo Efficacy Data from a Murine Skin Infection Model

Treatment Group Dose Regimen Mean Lesion Size (mm²) at Day 7 Bacterial Burden (Log10 CFU/g tissue)
Vehicle Control N/A 95.4 8.2
Novel Compound X 20 mg/kg, BID 35.2* 5.1*
Vancomycin 30 mg/kg, BID 41.8* 5.8*

  • Indicates statistical significance (p<0.05) compared to vehicle control.

Table 3: Example In Vivo Efficacy Data from a Murine Pneumonia Model

Treatment Group Dose Regimen Survival Rate (%) at 48h Bacterial Load in Lungs (Log10 CFU/g) at 26h
Vehicle Control N/A 20% 7.5
Novel Compound Y 40 mg/kg, BID 80%* 4.9*
Linezolid 30 mg/kg, Q8H 70%* 5.6*[10]

  • Indicates statistical significance (p<0.05) compared to vehicle control.

Experimental Workflows and Mechanisms

Visualizing the experimental process and the compound's mechanism of action aids in understanding the study design and the therapeutic strategy.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis p1 Animal Acclimatization (6-8 week old BALB/c mice) i1 Induce Infection (e.g., Subcutaneous, Intravenous, or Intranasal Inoculation) p1->i1 p2 MRSA Culture Preparation (e.g., USA300 strain to mid-log phase) p2->i1 t1 Randomize into Groups (Vehicle, Test Compound, Control Drug) i1->t1 t2 Administer Treatment (Defined Dose & Route, e.g., SC, IV) t1->t2 t3 Daily Monitoring (Weight, Clinical Score, Lesion Size) t2->t3 a1 Euthanasia at Predefined Timepoint t3->a1 a2 Tissue Harvest (Skin, Kidneys, Lungs, Spleen) a1->a2 a3 Determine Bacterial Burden (CFU Enumeration) a2->a3 a4 Further Analysis (Histopathology, Cytokine Profiling) a3->a4

Caption: General experimental workflow for in vivo MRSA efficacy studies.

G compound Novel Membrane-Active Compound membrane MRSA Cell Membrane compound->membrane Binds to & inserts into lipid bilayer pore Pore Formation & Membrane Depolarization membrane->pore Disrupts integrity leakage Leakage of Intracellular Contents (Ions, ATP, Metabolites) pore->leakage death Bacterial Cell Death leakage->death

Caption: Mechanism of action for a membrane-targeting anti-MRSA compound.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established murine models for MRSA infection.[2][4][10][11] All animal procedures must be performed in accordance with institutional and national guidelines for animal care.[11]

Protocol 1: Murine Skin and Soft Tissue Infection (SSTI) Model

This model is used to evaluate the efficacy of compounds against localized MRSA skin infections, which are a common clinical manifestation.[4][11]

A. Materials and Reagents

  • Animals: 6-8 week old female BALB/c or C57BL/6 mice.[11]

  • MRSA Strain: USA300 LAC strain is commonly used due to its high virulence in skin infections.[4][11]

  • Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).[4]

  • Reagents: Sterile Phosphate-Buffered Saline (PBS), 70% ethanol, isoflurane (B1672236) for anesthesia.

  • Equipment: Electric clippers, insulin (B600854) syringes (28-30G), calipers, surgical tools, tissue homogenizer.

B. Experimental Procedure

  • Inoculum Preparation: Culture MRSA in TSB overnight at 37°C. Dilute the culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5). Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1-5 x 10⁸ CFU/mL. Verify the concentration by serial dilution and plating on TSA.

  • Animal Preparation: Anesthetize mice using isoflurane. Shave a small area (approx. 2x2 cm) on the dorsal side, near the shoulder blades.[2]

  • Infection: Inject 50-100 µL of the MRSA suspension (typically 1-5 x 10⁷ CFU) subcutaneously or intradermally into the shaved area.[4]

  • Treatment: At a specified time post-infection (e.g., 2-4 hours), randomize mice into treatment groups. Administer the novel compound, vehicle control, or a standard-of-care antibiotic (e.g., vancomycin) via the desired route (e.g., subcutaneous, intravenous, oral).

  • Monitoring: Monitor mice daily for weight loss and overall health. Measure the resulting skin lesion (length and width) daily using calipers to calculate the area (mm²).[11]

  • Endpoint Analysis: At a predetermined endpoint (e.g., Day 3, 7, or 14), humanely euthanize the mice.[4][11]

    • Aseptically excise the entire skin lesion and a margin of surrounding tissue.

    • Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions.

    • Plate the dilutions onto TSA plates to enumerate the bacterial burden, expressed as CFU per gram of tissue.[4]

Protocol 2: Murine Systemic Infection (Sepsis) Model

This lethal model assesses a compound's ability to treat disseminated, life-threatening MRSA infections.[2]

A. Materials and Reagents

  • Same as Protocol 1, with the addition of Puralube® veterinary ointment for eye protection post-injection.[4]

B. Experimental Procedure

  • Inoculum Preparation: Prepare the MRSA inoculum as described in Protocol 1, adjusting the final concentration to ~1-2 x 10⁸ CFU/mL.[4]

  • Infection: Anesthetize mice. Retro-orbitally inject 100 µL of the MRSA suspension (1-2 x 10⁷ CFU) into the venous sinus.[4] Alternatively, use tail vein injection.[2] Immediately apply ophthalmic ointment to the eye after retro-orbital injection.[4]

  • Treatment: Begin treatment at a specified time post-infection (e.g., 1-2 hours). Administer the compound or controls as required.

  • Monitoring: Monitor mice at least twice daily for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival. A clinical scoring system can be used to determine humane endpoints.[12] Record body weight daily.

  • Endpoint Analysis:

    • Survival: Record mortality over a period of 7-14 days. Plot survival curves for each group.

    • Bacterial Burden: For satellite groups, euthanize mice at specific time points (e.g., 24, 48, or 72 hours post-infection). Aseptically harvest organs such as the kidneys, liver, and spleen.[2] Homogenize and plate serial dilutions to determine the bacterial load (CFU/g of tissue).

Protocol 3: Murine Pneumonia Model

This model is critical for evaluating treatments for MRSA-induced pneumonia, a severe hospital-acquired infection.[10] This protocol often uses neutropenic mice to establish a robust infection.[10][13]

A. Materials and Reagents

B. Experimental Procedure

  • Neutropenia Induction (Optional): To make mice more susceptible to infection, induce neutropenia by intraperitoneally injecting cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[13]

  • Inoculum Preparation: Prepare the MRSA inoculum as in Protocol 1, with a target concentration of ~1-5 x 10⁹ CFU/mL.

  • Infection: Anesthetize mice and hold them in a supine position. Intranasally instill 20-50 µL of the MRSA suspension (typically 1-5 x 10⁸ CFU) into the nares.[10][12]

  • Treatment: Begin treatment 2-4 hours post-infection. Administer the compound or controls via the desired route (subcutaneous administration is common in these models).[10]

  • Monitoring: Monitor mice frequently for signs of respiratory distress and other clinical symptoms. Record survival and weight loss.

  • Endpoint Analysis: At a predetermined time (e.g., 24 or 48 hours post-infection), humanely euthanize the mice.[10]

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in sterile PBS and perform serial dilutions.

    • Plate onto TSA to determine the bacterial burden (CFU/g of lung tissue). A reduction of >2 log10 CFU compared to the control is often considered a significant effect.[10]

References

Application Notes and Protocols for MC21-B: A Potent Anti-MRSA Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the purification and characterization of MC21-B, a novel antibacterial agent with significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The detailed protocols and data presented herein are intended to guide researchers in the isolation, identification, and evaluation of this promising compound.

MC21-B is a secondary metabolite produced by the marine bacterium Pseudoalteromonas phenolica O-BC30(T).[1][2] Its chemical structure has been identified as 2,2',3-tribromobiphenyl-4,4'-dicarboxylic acid.[1][2] This document outlines the multi-step purification process, analytical methods for structural elucidation, and protocols for assessing its biological activity.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of MC21-B
PropertyValue
Chemical FormulaC₁₄H₇Br₃O₄
Predicted Structure2,2',3-tribromobiphenyl-4,4'-dicarboxylic acid[1][2]
Spectroscopic DataUV, IR, Electron Impact Mass Spectrometry, NMR[1][2]
Table 2: In Vitro Antibacterial Activity of MC21-B
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) (10 clinical isolates)1 - 4[1][2]
Bacillus subtilisActive (MIC not specified)[1][2]
Enterococcus serolicidaActive (MIC not specified)[1][2]
Gram-negative bacteriaInactive[1][2]
FungiInactive[1][2]
Table 3: Cytotoxicity of MC21-B
Cell LineActivityConcentration Notes
Human normal dermal fibroblastsCytotoxic[1][2]3-12 fold higher than antibacterial concentration[1][2]
Human leukaemic (MOLT) cellsCytotoxic[1][2]3-12 fold higher than antibacterial concentration[1][2]

Experimental Protocols

Protocol 1: Purification of MC21-B from Pseudoalteromonas phenolica O-BC30(T) Culture

This protocol describes the sequential chromatographic procedure for the isolation of MC21-B.[1][2]

1. Fermentation and Extraction: a. Culture Pseudoalteromonas phenolica O-BC30(T) in a suitable marine broth medium. b. After an appropriate incubation period for secondary metabolite production, harvest the culture broth. c. Separate the supernatant from the bacterial cells by centrifugation. d. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to partition the bioactive compounds. e. Concentrate the organic extract in vacuo to obtain the crude extract.

2. Silica (B1680970) Gel Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane). b. Load the crude extract onto the column. c. Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures). d. Collect fractions and monitor for antibacterial activity using a suitable assay (e.g., disk diffusion assay against MRSA). e. Pool the active fractions and concentrate.

3. Cosmosil Chromatography: a. Further purify the active fractions from the silica gel step using a Cosmosil packed column. b. Employ a suitable solvent system for elution, which may be determined by thin-layer chromatography (TLC) analysis. c. Collect fractions and identify the active fractions through bioassay. d. Pool and concentrate the active fractions.

4. High-Performance Liquid Chromatography (HPLC): a. Perform the final purification step using reversed-phase HPLC. b. Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid). c. Monitor the elution profile with a UV detector. d. Collect the peak corresponding to MC21-B. e. Verify the purity of the collected peak by re-injecting a small aliquot into the HPLC. f. Lyophilize the pure fraction to obtain MC21-B as a solid.

Protocol 2: Characterization of MC21-B

This protocol outlines the analytical techniques used to determine the structure of MC21-B.[1][2]

1. Spectroscopic Analysis: a. Ultraviolet (UV) Spectroscopy: Dissolve a small amount of pure MC21-B in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum to identify chromophores. b. Infrared (IR) Spectroscopy: Obtain the IR spectrum of the pure compound to identify functional groups. c. Mass Spectrometry (MS): Perform electron impact mass spectrometry (EI-MS) to determine the molecular weight and fragmentation pattern of MC21-B. d. Nuclear Magnetic Resonance (NMR) Spectroscopy: i. Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). ii. Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework. iii. Perform 2D NMR experiments (e.g., COSY, HMQC, HMBC) to establish the connectivity of atoms and elucidate the final structure.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to quantify the antibacterial potency of MC21-B.

1. Preparation of Materials: a. Prepare a stock solution of MC21-B in a suitable solvent (e.g., DMSO). b. Prepare a standardized inoculum of the test bacterium (e.g., MRSA) in Mueller-Hinton broth. c. Use a 96-well microtiter plate.

2. Assay Procedure: a. Serially dilute the MC21-B stock solution in Mueller-Hinton broth across the wells of the microtiter plate. b. Add the standardized bacterial inoculum to each well. c. Include a positive control (bacteria with no compound) and a negative control (broth only). d. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours. e. The MIC is the lowest concentration of MC21-B that completely inhibits visible growth of the bacterium.

Protocol 4: Cytotoxicity Assay

This protocol uses the MTT assay to evaluate the cytotoxic effects of MC21-B on human cell lines.[1]

1. Cell Culture: a. Culture human cell lines (e.g., human normal dermal fibroblasts, MOLT cells) in appropriate media and conditions. b. Seed the cells in a 96-well plate and allow them to adhere overnight.

2. Treatment with MC21-B: a. Prepare serial dilutions of MC21-B in the cell culture medium. b. Replace the medium in the wells with the medium containing different concentrations of MC21-B. c. Include untreated cells as a control. d. Incubate the plate for a specified period (e.g., 24-72 hours).

3. MTT Assay: a. Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. d. Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic concentration.

Visualizations

Purification_and_Characterization_Workflow cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Bioactivity Assessment Fermentation Fermentation of P. phenolica Extraction Solvent Extraction Fermentation->Extraction Silica_Chr Silica Gel Chromatography Extraction->Silica_Chr Cosmosil_Chr Cosmosil Chromatography Silica_Chr->Cosmosil_Chr HPLC HPLC Purification Cosmosil_Chr->HPLC Pure_MC21B Pure MC21-B HPLC->Pure_MC21B Spectroscopy Spectroscopic Analyses (UV, IR, MS, NMR) Pure_MC21B->Spectroscopy MIC_Assay MIC Determination Pure_MC21B->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay Pure_MC21B->Cytotoxicity_Assay Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Activity_Profile Activity Profile MIC_Assay->Activity_Profile Cytotoxicity_Assay->Activity_Profile

Caption: Workflow for the purification, characterization, and bioactivity assessment of MC21-B.

Proposed_Mechanism_of_Action MC21B MC21-B Bacterial_Membrane Bacterial Cell Membrane (e.g., MRSA) MC21B->Bacterial_Membrane Interacts with Membrane_Disruption Disruption of Membrane Integrity Bacterial_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis

Caption: Proposed mechanism of action of MC21-B against bacterial cells.

References

Troubleshooting & Optimization

Technical Support Center: AMA-21 Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of AMA-21, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of AMA-21 in terms of yield?

A1: The most critical step is the Suzuki coupling (Step 3). This reaction is sensitive to catalyst quality, solvent purity, and inert atmosphere conditions. Sub-optimal conditions at this stage can lead to significant decreases in overall yield and the formation of difficult-to-remove impurities.

Q2: Can alternative solvents be used for the purification of AMA-21?

A2: While the recommended solvent for crystallization is isopropanol, other solvents like ethanol (B145695) or acetonitrile (B52724) can be used. However, the solubility and crystal formation of AMA-21 may vary, potentially impacting the final purity and yield. It is advisable to perform a small-scale solvent screen to identify the optimal purification solvent for your specific setup.

Q3: How can I confirm the identity and purity of the synthesized AMA-21?

A3: The identity and purity of AMA-21 should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). The expected spectral data is provided in the experimental protocol.

Q4: Are there any known incompatibilities of AMA-21 with common lab materials?

A4: AMA-21 is a stable compound under normal laboratory conditions. However, it is advisable to avoid prolonged exposure to strong acids or bases, as this may lead to degradation. Standard laboratory glassware and equipment are suitable for handling AMA-21.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in Step 1 (Boc Protection) Incomplete reaction due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient amount of Boc anhydride (B1165640).Use a slight excess (1.1 equivalents) of Boc anhydride to drive the reaction to completion.
Reaction stalls in Step 2 (Bromination) Inactive N-bromosuccinimide (NBS).Use freshly opened or properly stored NBS. The quality of NBS can degrade over time, especially with exposure to light and moisture.
Insufficient radical initiator.Ensure the correct amount of radical initiator (e.g., AIBN or benzoyl peroxide) is used and that the reaction is heated to the appropriate temperature to initiate the reaction.
Low yield and multiple byproducts in Step 3 (Suzuki Coupling) Inactive palladium catalyst.Use a fresh batch of palladium catalyst. The catalyst can be sensitive to air and moisture.
Presence of oxygen in the reaction mixture.Degas the solvent thoroughly before use and maintain a positive pressure of an inert gas throughout the reaction.
Impure starting materials.Ensure the starting materials from Step 2 are of high purity before proceeding with the Suzuki coupling.
Difficulty in purifying the final product (AMA-21) Presence of closely related impurities.Optimize the crystallization conditions by trying different solvents or solvent mixtures. If crystallization is ineffective, column chromatography may be necessary.
Product "oiling out" during crystallization.This can happen if the solution is supersaturated or cooled too quickly. Try adding a seed crystal or cooling the solution more slowly. Using a different solvent system might also resolve the issue[1].

Experimental Protocols

Synthesis of AMA-21

Step 1: Boc Protection of 4-methylaniline

  • To a solution of 4-methylaniline (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

Step 2: Bromination of Boc-protected 4-methylaniline

  • Dissolve the product from Step 1 (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with sodium thiosulfate (B1220275) solution and water, dry over anhydrous magnesium sulfate, and concentrate to yield the brominated product.

Step 3: Suzuki Coupling

  • In a flask, combine the brominated product from Step 2 (1.0 eq), 2-(4-pyridinyl)boronic acid (1.2 eq), and palladium(II) acetate (B1210297) (0.05 eq).

  • Add a solution of potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90 °C for 16 hours under an argon atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Step 4: Boc Deprotection to yield AMA-21

  • Dissolve the product from Step 3 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the crude AMA-21 by crystallization from isopropanol.

Quantitative Data Summary

Step Reactant Reagent Solvent Temperature (°C) Time (h) Typical Yield (%)
14-methylanilineBoc₂O, Et₃NDCM0 to RT1295-98
2Boc-protected intermediateNBS, AIBNCCl₄77 (Reflux)480-85
3Brominated intermediate2-(4-pyridinyl)boronic acid, Pd(OAc)₂, K₂CO₃Dioxane/Water901665-75
4Coupled productTFADCMRT290-95

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Suzuki Coupling cluster_step4 Step 4: Deprotection start 4-methylaniline step1_product Boc-protected aniline start->step1_product Boc₂O, Et₃N DCM, 0°C to RT step2_product Brominated intermediate step1_product->step2_product NBS, AIBN CCl₄, Reflux step3_product Coupled product step2_product->step3_product Pyridinylboronic acid Pd(OAc)₂, K₂CO₃ Dioxane/H₂O, 90°C final_product AMA-21 step3_product->final_product TFA, DCM RT

Caption: Experimental workflow for the 4-step synthesis of AMA-21.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression proliferation Cell Proliferation & Survival gene_expression->proliferation ama21 AMA-21 ama21->raf

Caption: Hypothetical signaling pathway inhibited by AMA-21.

References

"MC21-A" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of MC21-A, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs) on MC21-A Stability and Storage

Q1: What are the recommended storage conditions for solid MC21-A?

A: While specific long-term stability data for solid MC21-A is not extensively published, based on its chemical structure as a poly-brominated biphenyldiol, it is recommended to store the solid compound in a cool, dark, and dry place. Ideal conditions would be at -20°C in a tightly sealed container, protected from light and moisture to prevent potential degradation.

Q2: How should I prepare and store stock solutions of MC21-A?

A: MC21-A is soluble in organic solvents such as methanol (B129727) and chloroform (B151607) and is reportedly insoluble in water and hexane.[1] For biological experiments, stock solutions are typically prepared in 100% DMSO. It is advisable to prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the volume of DMSO in the final experimental medium. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and bring it to room temperature.

Q3: What is the stability of MC21-A in aqueous solutions or cell culture media?

A: The stability of MC21-A in aqueous solutions is expected to be limited. The development of a stable, water-soluble sodium salt of a closely related analog suggests that the parent compound may have poor aqueous stability and solubility.[2][3] For in vivo studies, MC21-A has been formulated in a vehicle containing 5% DMSO, 40% PEG400, and 55% saline.[4] It is crucial to test such formulations for stability and solubility prior to use, indicating that they are intended for immediate use and not for long-term storage.[4] When diluted in cell culture media, it is best to use the MC21-A solution immediately.

Q4: Is MC21-A sensitive to light?

A: As a phenolic compound, MC21-A may be sensitive to light. It is recommended to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Perform experimental manipulations in low-light conditions whenever possible.

Q5: How many times can I freeze and thaw my MC21-A stock solution?

A: To maintain the integrity of the compound, it is strongly recommended to minimize freeze-thaw cycles. Prepare small, single-use aliquots of your stock solution. If repeated use from a single vial is unavoidable, limit it to no more than 2-3 freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in experiments. 1. Degradation of MC21-A: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged exposure to light. 2. Precipitation: MC21-A may have precipitated out of the aqueous experimental medium due to its low water solubility.1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from solid material. Ensure proper storage conditions are maintained. 2. Visually inspect the medium for any precipitate after adding MC21-A. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. Consider using a formulation vehicle for in vivo studies.[4]
Variability between experimental replicates. 1. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or may have precipitated upon dilution. 2. Uneven distribution: Inadequate mixing after adding MC21-A to the experimental medium.1. Ensure the compound is completely dissolved in the stock solution. Gently warm the solution if necessary and vortex before making dilutions. 2. Mix the final solution thoroughly by gentle pipetting or swirling after adding MC21-A.
Unexpected cytotoxicity in control (vehicle-treated) groups. 1. High concentration of solvent: The concentration of the organic solvent (e.g., DMSO) used to dissolve MC21-A may be too high in the final experimental setup.1. Determine the maximum tolerated solvent concentration for your specific cells or model system. Ensure the final solvent concentration is below this level and is consistent across all experimental groups, including the vehicle control.

Experimental Protocols

Preparation of MC21-A Stock Solution
  • Materials:

    • Solid MC21-A

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid MC21-A to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the required amount of MC21-A in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Dispense the stock solution into single-use aliquots in amber vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Minimum Inhibitory Concentration (MIC) Assay
  • Materials:

    • MC21-A stock solution

    • Bacterial culture in mid-logarithmic growth phase

    • Appropriate broth medium (e.g., Tryptic Soy Broth)

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial dilutions of the MC21-A stock solution in the broth medium in a 96-well plate.

    • Dilute the mid-log phase bacterial culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well containing the MC21-A dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of MC21-A that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid MC21-A dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Medium thaw->dilute add_to_exp Add to Experiment dilute->add_to_exp incubate Incubate add_to_exp->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for MC21-A preparation and experimental use.

troubleshooting_logic start Inconsistent Results? check_precipitate Precipitate Visible? start->check_precipitate check_storage Proper Storage? start->check_storage check_precipitate->check_storage No solubility_issue Solubility Issue check_precipitate->solubility_issue Yes degradation_issue Degradation Issue check_storage->degradation_issue No solution_degradation Use fresh stock check_storage->solution_degradation Yes solution_precipitate Reformulate or check final solvent concentration solubility_issue->solution_precipitate degradation_issue->solution_degradation

Caption: Troubleshooting logic for inconsistent MC21-A activity.

References

Technical Support Center: Overcoming Low Solubility of Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of "Anti-MRSA agent 21."

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an investigational antimicrobial compound with demonstrated activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Based on available data for similar marine-derived anti-MRSA compounds like MC21-A and MC21-B, it is likely a lipophilic molecule with poor aqueous solubility.[1][2] This low solubility can be a significant hurdle in preclinical and clinical development, as it can lead to low bioavailability, hinder the preparation of suitable formulations for in vitro and in vivo testing, and result in variable and difficult-to-interpret experimental outcomes.[3][4][5]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A systematic approach to assessing solubility is crucial. The first step is to determine the equilibrium solubility of the compound in various relevant media. This typically involves the shake-flask method, where an excess of the compound is agitated in a specific solvent or buffer at a controlled temperature until equilibrium is reached.[6] The concentration of the dissolved compound is then measured, often by techniques like HPLC or UV-spectroscopy.[7] It is recommended to test solubility in a range of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the pH-solubility profile, as well as in common organic solvents and co-solvent mixtures.[8][9]

Q3: What are the common strategies to enhance the solubility of a poorly soluble compound like this compound?

A3: A variety of techniques can be employed, which can be broadly categorized into physical and chemical modifications.[3][4]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[3][4][10]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Examples include pH adjustment, salt formation, and complexation (e.g., with cyclodextrins).[3][4]

  • Formulation-based Approaches: These include the use of co-solvents, surfactants (micellar solubilization), and lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).[5][9]

Q4: How do I choose the most suitable solubility enhancement technique?

A4: The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound (e.g., its pKa, logP), the desired dosage form, and the intended route of administration.[3] For early-stage in vitro experiments, simple methods like using co-solvents (e.g., DMSO, ethanol) or pH adjustment might be sufficient. For in vivo studies, more advanced formulations like nanosuspensions, solid dispersions, or lipid-based systems may be necessary to achieve adequate oral bioavailability.[9][11]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during in vitro assays.

  • Question: I am dissolving this compound in DMSO for my MIC (Minimum Inhibitory Concentration) assays, but I observe precipitation when I add it to the aqueous culture medium. How can I resolve this?

  • Answer: This is a common issue when using a "crash-out" method with a water-miscible organic solvent. Here are some troubleshooting steps:

    • Reduce the final concentration of the organic solvent: Try to keep the final concentration of DMSO in your assay below 1% (v/v), as higher concentrations can be toxic to the bacteria and can also promote precipitation.

    • Use a co-solvent system: Instead of pure DMSO, consider a mixture of a co-solvent (like ethanol (B145695) or propylene (B89431) glycol) and a non-ionic surfactant (like Tween® 80 or Pluronic® F-68) to prepare your stock solution.[4] This can improve the kinetic solubility and stability of the compound in the aqueous medium.

    • Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] You can try pre-complexing this compound with a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the assay medium.

    • Prepare a nanosuspension: For more persistent precipitation issues, preparing a nanosuspension of this compound can be an effective strategy.[12] This involves reducing the particle size of the drug to the nanometer range, which significantly increases its surface area and dissolution rate.[10]

Issue 2: Inconsistent results in animal studies due to poor oral absorption.

  • Question: My in vivo efficacy studies with an oral formulation of this compound are showing highly variable results. I suspect poor and inconsistent absorption. What formulation strategies can I explore?

  • Answer: Poor oral absorption of a low-solubility compound is often due to its dissolution rate-limited absorption. To improve this, consider the following advanced formulation strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its dissolution rate and lead to a supersaturated solution in the gastrointestinal tract.[11][13]

    • Lipid-Based Formulations: If this compound is lipophilic, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[9] These formulations form fine oil-in-water emulsions or microemulsions upon gentle agitation in the gastrointestinal fluids, which can enhance the solubilization and absorption of the drug.

    • Nanosuspensions: As mentioned for in vitro assays, nanosuspensions can also be a viable approach for oral delivery, as the increased dissolution rate can lead to improved absorption.[4]

Quantitative Data Summary

While specific solubility data for "this compound" is not publicly available, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for the related compound MC21-A against various MRSA strains, which indicates its potent antimicrobial activity.

Bacterial Strain MIC of MC21-A (µg/mL) MIC of Vancomycin (µg/mL)
MRSA E 312241<0.25
MRSA E 3123721
MRSA E 3124311
MRSA E 3125611
MRSA E 3127122
MRSA E 3128011
MRSA E 3128311
Data sourced from Isnansetyo & Kamei (2003).[2]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.

  • Materials:

    • This compound (solid)

    • Selected solvent/buffer (e.g., phosphate-buffered saline pH 7.4)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the selected solvent/buffer to the vial.

    • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.

    • Perform the experiment in triplicate.

Protocol 2: Preparation of a Nanosuspension by Precipitation Method

  • Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • A suitable organic solvent (in which the drug is soluble)

    • An anti-solvent (typically water or an aqueous buffer)

    • A stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC)

    • High-speed homogenizer or ultrasonicator

  • Procedure:

    • Dissolve this compound in the organic solvent to prepare the drug solution.

    • Dissolve the stabilizer in the anti-solvent to prepare the aqueous phase.

    • Under high-speed homogenization or ultrasonication, rapidly inject the drug solution into the aqueous phase.

    • The rapid mixing and change in solvent polarity will cause the drug to precipitate as nanoparticles.

    • Continue homogenization/sonication for a specified period to ensure uniform particle size.

    • Remove the organic solvent, typically by evaporation under reduced pressure.

    • Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.

Visualizations

experimental_workflow cluster_start Start: Low Solubility Compound cluster_solubility Solubility Assessment cluster_techniques Solubility Enhancement Strategies cluster_evaluation Evaluation start This compound (Poorly Soluble) sol_assessment Equilibrium Solubility (Shake-Flask Method) start->sol_assessment Characterize phys_mod Physical Modifications (e.g., Nanosuspension) sol_assessment->phys_mod Select Technique chem_mod Chemical Modifications (e.g., pH Adjustment) sol_assessment->chem_mod Select Technique form_mod Formulation Approaches (e.g., SEDDS, ASDs) sol_assessment->form_mod Select Technique in_vitro In Vitro Testing (e.g., MIC Assay) phys_mod->in_vitro chem_mod->in_vitro form_mod->in_vitro in_vivo In Vivo Studies (e.g., Efficacy Models) in_vitro->in_vivo Proceed if successful

Caption: Workflow for addressing the low solubility of this compound.

signaling_pathway cluster_agent Antimicrobial Action cluster_target Bacterial Cell Wall Synthesis cluster_effect Cellular Effect agent This compound upp_synthase UPP Synthase agent->upp_synthase Inhibits peptidoglycan Peptidoglycan Synthesis upp_synthase->peptidoglycan Blocks cell_wall_disruption Cell Wall Disruption peptidoglycan->cell_wall_disruption Leads to cell_lysis Bacterial Cell Lysis cell_wall_disruption->cell_lysis

Caption: Hypothetical signaling pathway for this compound targeting cell wall synthesis.

References

Technical Support Center: In Vivo Studies of Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Anti-MRSA Agent 21." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing in vivo experiments with this novel anti-methicillin-resistant Staphylococcus aureus (MRSA) agent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: My in vivo results with "this compound" are inconsistent with its potent in vitro activity. What are the likely causes?

A1: Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. For "this compound," several factors could be contributing to this observation:

  • Poor Bioavailability: The agent may have low solubility in physiological fluids, leading to poor absorption and distribution to the site of infection. The formulation used for administration is critical for ensuring adequate exposure.[1]

  • Rapid Metabolism or Clearance: The agent could be quickly metabolized by the liver or cleared by the kidneys, preventing it from reaching therapeutic concentrations at the target site.

  • Protein Binding: "this compound" might bind extensively to plasma proteins, reducing the concentration of the free, active drug available to combat the infection.

  • Ineffective Penetration: The agent may not effectively penetrate biofilms or host cells where MRSA can reside. Some MRSA strains can survive within intracellular compartments, making it difficult for certain antibiotics to reach them.[2]

  • Toxicity: At doses required for efficacy, the agent might cause unforeseen toxicity in the animal model, limiting the achievable therapeutic window.

Q2: How can I improve the solubility and formulation of "this compound" for in vivo administration?

A2: Improving solubility is a critical step for enhancing bioavailability. Consider these formulation strategies:

  • Co-solvents: Utilize a system of biocompatible solvents. A common strategy involves dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then using surfactants such as polyethylene (B3416737) glycol (PEG) derivatives (e.g., PEG400) or polysorbates (e.g., Tween 80) to maintain solubility in an aqueous vehicle like saline.[1]

  • Vehicle Composition: A typical vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline. It is crucial to minimize the concentration of organic solvents and surfactants to avoid toxicity in the animal model.[1]

  • Filtration: Always filter the final formulation through a 0.22 µm sterile filter before administration to ensure sterility and remove any precipitates.[1]

Q3: What are the most appropriate animal models for testing the in vivo efficacy of "this compound"?

A3: The choice of animal model depends on the clinical indication you are targeting. Commonly used and robust models for anti-MRSA agents include:

  • Murine Systemic Infection Model: This model mimics a bloodstream infection (bacteremia) and is widely used to assess an agent's ability to reduce bacterial burden in key organs.[1] Mice are typically infected intravenously with a sublethal dose of a clinical MRSA strain, followed by treatment with the test agent.[1]

  • Murine Wound or Skin Infection Model: For agents intended for topical or systemic treatment of skin and soft tissue infections, a wound model is highly relevant.[3] This can involve creating a wound and then inoculating it with MRSA.

  • Murine Pneumonia Model: To evaluate efficacy against respiratory infections, a pneumonia model can be established, often in ventilated animals to mimic human pneumonia.[4]

  • Osteomyelitis Models: For infections of the bone, more complex models involving the creation of a localized bone infection are necessary.[5]

Q4: "this compound" appears to have a different mechanism of action than traditional antibiotics. What should I consider during my in vivo studies?

A4: For agents with novel mechanisms, such as disrupting the bacterial cell membrane or targeting virulence factors, consider the following:[6][7]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The optimal dosing schedule may differ from traditional antibiotics. It is important to determine the PK/PD index (e.g., Cmax/MIC, AUC/MIC, or Time > MIC) that best correlates with efficacy.[8]

  • Resistance Development: Include arms in your studies to assess the potential for resistance development to "this compound."

  • Host Response: An agent that modulates the host immune response in addition to its direct antibacterial activity may require different efficacy endpoints beyond just bacterial clearance.

Troubleshooting Guide

Problem: High variability in animal survival rates or bacterial load in tissues.

  • Possible Cause: Inconsistent inoculum preparation or administration.

    • Solution: Ensure the MRSA inoculum is in the mid-logarithmic growth phase and is washed and resuspended in a sterile vehicle like saline. Standardize the injection volume and technique for all animals.

  • Possible Cause: Variation in the health status of the animals.

    • Solution: Use animals from a reputable supplier and allow for an acclimatization period before starting the experiment. Ensure consistent housing conditions and diet.

  • Possible Cause: Issues with the formulation of "this compound."

    • Solution: Prepare the formulation fresh daily, if possible, and ensure it is homogenous before each administration. Visually inspect for any precipitation.[1]

Problem: No significant reduction in bacterial load despite treatment with "this compound."

  • Possible Cause: Sub-optimal dosing regimen.

    • Solution: Conduct a dose-ranging study to determine the effective dose. Perform pharmacokinetic studies to understand the exposure of the agent in the animal model and to ensure that therapeutic concentrations are being achieved.[9]

  • Possible Cause: The chosen animal model is too severe.

    • Solution: Titrate the bacterial inoculum to achieve a sublethal infection that allows for a therapeutic window to observe the effects of the agent.

  • Possible Cause: Intracellular survival of MRSA.

    • Solution: Investigate if "this compound" can penetrate host cells. If not, consider co-administration with an agent that can, or using a delivery system like liposomes to target intracellular bacteria.[2]

Quantitative Data Summary

Table 1: In Vitro Activity of Selected Novel Anti-MRSA Agents

AgentMRSA StrainsMIC Range (µg/mL)CytotoxicityReference
MC21-A10 clinical isolates1 - 2Not cytotoxic up to 50 µg/mL[6][10]
MC21-B10 clinical isolates1 - 4Cytotoxic at 3-12x MIC[11][12]
Ursolic Acid Derivative 27MRSA1 µMLow toxicity[3]
Ursolic Acid Derivative 34MRSA1 µMLow toxicity[3]
SC5005Clinical MRSA strainsMIC90 of 0.5 mg/LLow cytotoxicity[13]

Table 2: In Vivo Efficacy of Selected Novel Anti-MRSA Agents in Murine Models

AgentAnimal ModelDosingOutcomeReference
SC5005MRSA-infected C57BL/6 mice10 mg/kg (intraperitoneal)Significantly improved survival[13]
Ursolic Acid Derivatives 27 & 34Mouse wound modelNot specifiedPromising efficacy against MRSA[3]
LYSC98 (Vancomycin derivative)Murine thigh infection model1 to 16 mg/kgDose-dependent reduction in bacterial load[8]

Experimental Protocols

Protocol 1: Murine Systemic Infection Model

This model is designed to evaluate the efficacy of "this compound" in a bloodstream infection.[1]

  • Inoculum Preparation:

    • Culture a clinical MRSA strain in an appropriate broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

    • Wash the bacterial cells twice with sterile 0.9% saline.

    • Resuspend the pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁷ CFU/mouse), which should be determined in a preliminary study to be sublethal.

  • Infection:

    • Administer the bacterial suspension intravenously (i.v.) via the tail vein to mice (e.g., BALB/c, 6-8 weeks old).

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), begin treatment with "this compound" at various doses.

    • Administer the agent via a clinically relevant route (e.g., intravenous or intraperitoneal). Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Efficacy Assessment:

    • Monitor the mice for clinical signs of illness and survival over a defined period (e.g., 7 days).

    • For bacterial burden assessment, euthanize a subset of mice at specific time points (e.g., 24 or 48 hours post-treatment).

    • Aseptically harvest key organs (e.g., kidneys, spleen, liver), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.

Protocol 2: Murine Wound Infection Model

This protocol assesses the efficacy of "this compound" in a localized skin infection.[3]

  • Animal Preparation:

    • Anesthetize the mice and shave a small area on their dorsum.

    • Create a small, full-thickness wound using a biopsy punch.

  • Infection:

    • Apply a defined inoculum of a clinical MRSA strain directly onto the wound.

  • Treatment:

    • After a set period to allow the infection to establish (e.g., 24 hours), begin treatment.

    • Administer "this compound" systemically (e.g., intraperitoneally) or topically, depending on the intended clinical application. Include vehicle and positive control groups.

  • Efficacy Assessment:

    • Monitor the mice daily for signs of infection and measure the wound size with calipers.

    • At the end of the study, euthanize the mice and excise the infected skin tissue.

    • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Inoculum MRSA Inoculum Preparation Infection Animal Infection (e.g., IV, Wound) Inoculum->Infection Formulation Agent 21 Formulation Treatment Treatment Initiation (Dose Regimen) Formulation->Treatment Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Efficacy Efficacy Assessment (CFU, Survival) Monitoring->Efficacy

Caption: Experimental workflow for in vivo efficacy testing of this compound.

troubleshooting_workflow Start Poor In Vivo Efficacy Despite Good In Vitro Activity CheckFormulation Is the formulation soluble and stable? Start->CheckFormulation OptimizeFormulation Optimize Formulation: - Co-solvents - Nanoparticles CheckFormulation->OptimizeFormulation No CheckPK Are therapeutic concentrations achieved? CheckFormulation->CheckPK Yes OptimizeFormulation->CheckPK PKStudy Conduct PK Study: - Dose escalation - Different routes CheckPK->PKStudy No CheckModel Is the animal model too severe? CheckPK->CheckModel Yes PKStudy->CheckModel TitrateInoculum Titrate Inoculum to Sublethal Dose CheckModel->TitrateInoculum Yes CheckMechanism Consider Novel Mechanism: - Intracellular survival? - Biofilm penetration? CheckModel->CheckMechanism No TitrateInoculum->CheckMechanism

Caption: Troubleshooting workflow for poor in vivo efficacy of a novel anti-MRSA agent.

signaling_pathway cluster_bacterium MRSA Bacterium Membrane Cell Membrane Disruption Membrane Permeabilization and Disruption Membrane->Disruption Cytoplasm Cytoplasm Agent21 This compound Agent21->Membrane Binds to/Inserts into Disruption->Cytoplasm Leakage of Contents Death Bacterial Cell Death Disruption->Death

Caption: Potential mechanism of action for this compound via cell membrane disruption.

References

improving the therapeutic index of "MC21-A"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with the antibacterial agent MC21-A.

Frequently Asked Questions (FAQs)

1. What is MC21-A and what is its primary mechanism of action?

MC21-A is a bactericidal antibiotic, identified as 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, produced by the marine bacterium Pseudoalteromonas phenolica O-BC30T.[1][2] Its primary mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA) is the permeabilization of the bacterial cell membrane.[1][2][3] This disruption of membrane integrity is a key factor in its bactericidal activity.

2. What is the antimicrobial spectrum of MC21-A?

MC21-A demonstrates potent activity against several Gram-positive bacteria. It is particularly effective against clinical isolates of MRSA, with minimum inhibitory concentrations (MICs) comparable to vancomycin.[1][2] It is also highly active against Enterococcus serolicida, Enterococcus faecium, and Enterococcus faecalis.[1][2][4] Its activity against Streptococcus species is reported to be lower.[1][2][4]

3. What is the known cytotoxicity of MC21-A?

Studies have shown that MC21-A has low cytotoxicity against various mammalian cell lines. It was not cytotoxic to human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 μg/ml.[1][2] Furthermore, MC21-A does not cause lysis of human erythrocytes, suggesting a degree of selectivity for bacterial membranes.[1][2][3]

4. How can the therapeutic index of MC21-A be improved?

Improving the therapeutic index involves enhancing the drug's efficacy against the target pathogen while minimizing toxicity to the host. For a small molecule like MC21-A, several strategies can be explored:

  • Drug Delivery Systems: Encapsulating MC21-A in novel drug delivery systems, such as lipid nanoparticles, can help target the drug to the site of infection and reduce systemic exposure.

  • Combination Therapy: Using MC21-A in combination with other antibiotics could lead to synergistic effects, allowing for lower, less toxic doses of each drug.

  • Structural Modifications: Medicinal chemistry approaches can be used to synthesize analogs of MC21-A with potentially improved selectivity for bacterial membranes over mammalian cell membranes.

5. What are some potential challenges when working with MC21-A in vitro?

Researchers may encounter issues such as:

  • Solubility: As a biphenyldiol, MC21-A may have limited aqueous solubility. The use of solvents like DMSO or ethanol (B145695) is often necessary for stock solutions.

  • Non-specific Binding: In complex biological media, the compound may bind to proteins, reducing its effective concentration.

  • Compound Stability: The stability of MC21-A under various experimental conditions (e.g., pH, temperature, light exposure) should be characterized.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with MC21-A.

Problem Possible Cause Suggested Solution
Inconsistent MIC/MBC Results 1. Inoculum size variability.2. Degradation of MC21-A stock solution.3. Variation in media composition.1. Standardize the bacterial inoculum to 0.5 McFarland standard.2. Prepare fresh stock solutions of MC21-A and store them appropriately (protected from light, at low temperature).3. Use consistent batches of Mueller-Hinton broth or other recommended media.
High Cytotoxicity in Cell-Based Assays 1. Solvent toxicity.2. Off-target effects at high concentrations.3. Contamination of the compound.1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the specific cell line.2. Perform dose-response experiments to determine the concentration range where specific activity is observed without significant cytotoxicity.3. Verify the purity of the MC21-A sample using analytical techniques like HPLC-MS.
No or Low Activity in Animal Models 1. Poor pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability).2. Inadequate formulation for in vivo delivery.3. High protein binding in plasma.1. Conduct pharmacokinetic studies to determine the half-life and distribution of MC21-A.2. Develop a suitable formulation (e.g., parenteral, topical) to ensure adequate drug exposure at the site of infection.3. Measure the extent of plasma protein binding to understand the fraction of free, active drug.

Data Summary

In Vitro Activity of MC21-A
Organism MIC (μg/mL) Reference
MRSA (10 clinical isolates)1 - 2[1][2]
Vancomycin (for comparison)<0.25 - 2[1][2]
Cytotoxicity of MC21-A
Cell Line Concentration (μg/mL) Effect Reference
Human normal fibroblastup to 50Not cytotoxic[1][2]
Rat pheochromocytomaup to 50Not cytotoxic[1][2]
Vero cellsup to 50Not cytotoxic[1][2]
Human erythrocytesNot specifiedNo hemolysis[1][2][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of MC21-A: Prepare a stock solution of MC21-A in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted MC21-A. Include a positive control (bacteria in broth without drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of MC21-A that completely inhibits visible bacterial growth.

SYTOX Green Membrane Permeabilization Assay

This assay determines if MC21-A damages the bacterial cell membrane.

  • Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS or saline).

  • Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.

  • Addition of Reagents: Add SYTOX Green dye to each well at a final concentration of 1-5 μM. Add MC21-A at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (a known membrane-permeabilizing agent like melittin) and a negative control (untreated cells).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis: An increase in fluorescence in the MC21-A-treated wells compared to the negative control indicates membrane permeabilization.

Visualizations

MC21-A_Mechanism_of_Action MC21A MC21-A BacterialCell Bacterial Cell (e.g., MRSA) MC21A->BacterialCell Targets MembraneDamage Membrane Permeabilization & Disruption of Integrity MC21A->MembraneDamage Induces CellMembrane Cell Membrane BacterialCell->CellMembrane CellMembrane->MembraneDamage CellDeath Bactericidal Effect (Cell Death) MembraneDamage->CellDeath Leads to

Caption: Proposed mechanism of action of MC21-A against bacterial cells.

Therapeutic_Index_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment Efficacy_Assay In Vitro Activity (MIC/MBC) Animal_Model In Vivo Efficacy (Animal Models of Infection) Efficacy_Assay->Animal_Model Therapeutic_Index Therapeutic Index (TI = Toxic Dose / Effective Dose) Animal_Model->Therapeutic_Index Toxicity_Assay In Vitro Cytotoxicity (Mammalian Cell Lines) InVivo_Toxicity In Vivo Toxicity (e.g., MTD studies) Toxicity_Assay->InVivo_Toxicity InVivo_Toxicity->Therapeutic_Index Improvement_Strategies Strategies to Improve TI (Formulation, Combination Therapy) Therapeutic_Index->Improvement_Strategies

Caption: Workflow for assessing and improving the therapeutic index.

References

Technical Support Center: Scaling Up AMA-21 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of AMA-21. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental and process development phases of AMA-21 production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflows to support your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when scaling up AMA-21 production from benchtop to pilot scale?

A1: The most frequently encountered challenges include a significant drop in volumetric productivity, altered protein quality attributes, and difficulties in maintaining process consistency.[1][2] Key factors contributing to these issues are often related to inadequate oxygen transfer in larger bioreactors, inefficient mixing, and the physiological stress on the host cells due to changes in the culture environment.[1][3]

Q2: How can I improve the yield of soluble AMA-21 and avoid the formation of inclusion bodies?

A2: Formation of insoluble aggregates, or inclusion bodies, is a common issue in recombinant protein production, particularly in bacterial expression systems like E. coli.[4][5] To enhance the yield of soluble AMA-21, consider the following strategies:

  • Lower Expression Temperature: Reducing the culture temperature after induction can slow down the rate of protein synthesis, which often promotes proper folding.[4]

  • Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can modulate the expression rate and prevent overwhelming the cellular folding machinery.

  • Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of AMA-21.

  • Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to AMA-21 can improve its solubility.[4][6]

Q3: What are the critical parameters to maintain consistency between different scales of production?

A3: To ensure consistency when scaling up, it is crucial to maintain several key process parameters. These include the volumetric oxygen mass transfer coefficient (kLa), mixing time, and tip speed.[1][3] A common strategy is to maintain a constant power input per unit volume (P/V) across different scales, although this may need to be adjusted based on the specific requirements of the cell line and the bioreactor geometry.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the production and purification of AMA-21.

Low AMA-21 Expression Levels
Potential Cause Troubleshooting Steps
Suboptimal Codon Usage Analyze the AMA-21 gene sequence for rare codons in the expression host. If present, synthesize a codon-optimized gene.[7]
Inefficient Transcription or Translation Ensure the use of a strong promoter in your expression vector. Verify the integrity of the Shine-Dalgarno sequence (for bacterial systems) or Kozak sequence (for mammalian systems).[4]
Plasmid Instability Confirm the continued presence of the expression vector in the host cells, especially during continuous culture. Maintain selective pressure by including the appropriate antibiotic in the culture medium.
Toxicity of AMA-21 to the Host Cell Consider using a tightly regulated promoter to minimize basal expression before induction. A lower expression temperature may also mitigate toxicity.
AMA-21 Inactivity or Misfolding
Potential Cause Troubleshooting Steps
Incorrect Disulfide Bond Formation If AMA-21 has cysteine residues, ensure the expression host and cellular compartment (e.g., periplasm in E. coli or secretion from mammalian cells) support disulfide bond formation. Co-expression of disulfide isomerases can be beneficial.
Lack of Necessary Post-Translational Modifications (PTMs) If AMA-21 requires specific PTMs (e.g., glycosylation) for its activity, use a eukaryotic expression system such as yeast, insect, or mammalian cells.[4][5][8]
Denaturation During Purification Avoid harsh lysis methods. Use appropriate buffers with stabilizing agents (e.g., glycerol) and protease inhibitors throughout the purification process.[4] Optimize pH and ionic strength of the buffers.[4]
Poor Purity of AMA-21 After Purification
Potential Cause Troubleshooting Steps
Nonspecific Binding to Affinity Resin Increase the stringency of the wash buffers by adding low concentrations of the eluting agent or increasing the salt concentration. Optimize the pH of the binding and wash buffers.
Co-elution of Host Cell Proteins Introduce an additional purification step with a different separation principle, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[9][10]
Presence of Endotoxins For applications requiring low endotoxin (B1171834) levels, incorporate an endotoxin removal step, such as chromatography with a polymyxin (B74138) B resin.
Aggregation of AMA-21 Aggregation can lead to the co-purification of contaminants. Optimize buffer conditions (pH, ionic strength, additives) to minimize aggregation. SEC can be used to separate monomers from aggregates.

Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Testing of His-tagged AMA-21
  • Inoculation: Inoculate 10 mL of appropriate growth medium (e.g., LB broth with antibiotic) with a single colony of the E. coli strain harboring the AMA-21 expression plasmid. Incubate overnight at 37°C with shaking.

  • Scale-up Culture: The next day, inoculate 1 L of fresh medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

  • Induction: Cool the culture to the desired expression temperature (e.g., 18°C). Add the inducer (e.g., IPTG to a final concentration of 0.5 mM).[11] Continue to incubate for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4000 x g for 20 minutes.[12]

  • Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells using sonication on ice.

  • Solubility Analysis: Centrifuge the lysate at 20,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).[12]

  • SDS-PAGE Analysis: Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of AMA-21.

Protocol 2: Scaled-up Affinity Chromatography Purification of His-tagged AMA-21

This protocol is designed for purification from a 1-liter culture.

  • Column Preparation: Pack a chromatography column with an appropriate volume of Ni-NTA affinity resin. The required resin volume depends on the expected yield of AMA-21.[12]

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of binding buffer.

  • Sample Loading: Load the clarified soluble fraction from the cell lysate onto the column at a recommended flow rate.[12]

  • Washing: Wash the column with 10-15 CV of wash buffer (binding buffer with a low concentration of imidazole) to remove nonspecifically bound proteins.

  • Elution: Elute the bound AMA-21 with elution buffer containing a high concentration of imidazole. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure AMA-21. Pool the pure fractions.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

Workflow for Scaling Up AMA-21 Production

ScaleUp_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_scaleup Scale-Up cluster_analytics Analytical Characterization A Strain/Cell Line Development B Media Optimization A->B C Small-Scale Bioreactor (1-10L) B->C D Process Parameter Optimization (DO, pH, Temp) C->D J Pilot-Scale Bioreactor (100-1000L) D->J Scale Transfer E Cell Lysis / Harvest F Clarification E->F G Affinity Chromatography F->G H Polishing Steps (IEX/SEC) G->H I Formulation H->I K Large-Scale Purification H->K Method Scaling L Purity (SDS-PAGE, HPLC) I->L M Identity (Mass Spec) I->M N Activity Assay I->N J->K K->I

Caption: A generalized workflow for scaling up the production of AMA-21.

Troubleshooting Logic for Low Protein Yield

Low_Yield_Troubleshooting Start Low AMA-21 Yield CheckExpression Check Expression by SDS-PAGE Start->CheckExpression NoBand No Expression Band CheckExpression->NoBand No/faint band WeakBand Weak Expression Band CheckExpression->WeakBand Weak band GoodBand Good Expression, Low Soluble CheckExpression->GoodBand Strong band in pellet CheckSequence Verify Plasmid Sequence NoBand->CheckSequence OptimizeCodons Optimize Codons NoBand->OptimizeCodons OptimizeInduction Optimize Induction (Temp, [Inducer]) WeakBand->OptimizeInduction CheckLysis Optimize Cell Lysis GoodBand->CheckLysis SolubilityTags Use Solubility Tags / Different Host GoodBand->SolubilityTags PurificationLoss Check for Loss During Purification OptimizeInduction->PurificationLoss CheckLysis->PurificationLoss SolubilityTags->PurificationLoss OptimizePurification Optimize Chromatography (Resin, Buffers) PurificationLoss->OptimizePurification Yes End Yield Improved PurificationLoss->End No OptimizePurification->End

Caption: A decision tree for troubleshooting low yields of AMA-21.

References

reducing cytotoxicity of "MC21-A" analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers working with MC21-A and its analogs. Our goal is to help you overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays with an MC21-A analog. Is this expected?

A1: Based on published data, MC21-A has been shown to have low cytotoxicity against several mammalian cell lines. Specifically, it was not cytotoxic to human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 µg/ml[1][2]. If you are observing high levels of cell death, it may be due to factors other than the inherent cytotoxicity of the compound. Please refer to our troubleshooting guide below for potential causes and solutions.

Q2: What is the proposed mechanism of action for MC21-A?

A2: The primary antibacterial mechanism of MC21-A is believed to be two-fold: inhibition of bacterial cell division and the permeabilization of the bacterial cell membrane[1][2][3]. Evidence for membrane permeabilization comes from SYTOX Green staining experiments, where the dye, which only enters cells with compromised membranes, shows increased fluorescence in the presence of MC21-A[1][2][3].

Q3: What is the antimicrobial spectrum of MC21-A and its analogs?

A3: MC21-A (also referred to as C58) and its chloro-analog, C59, are potent against a range of Gram-positive bacteria, including clinically significant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes[1][3][4]. They have demonstrated limited to no activity against Gram-negative bacteria[4].

Q4: How can we reduce the cytotoxicity of our novel MC21-A analog?

A4: While MC21-A itself has low reported cytotoxicity, if you find that a novel analog is exhibiting undesirable off-target effects, you can consider structure-activity relationship (SAR) studies. Although specific SAR data for reducing the cytotoxicity of MC21-A analogs is not available, general principles suggest that modifications to the biphenyldiol core or the bromine substituents could alter its interaction with mammalian cells. For example, studies on other classes of compounds have shown that altering hydrophobicity or the spatial arrangement of aromatic rings can influence cytotoxicity[5][6].

Troubleshooting Guide: Unexpected Cytotoxicity

If you are encountering unexpected cell death in your experiments with MC21-A analogs, consider the following potential causes and solutions.

Potential Cause Suggested Solution
High Compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Start with concentrations in the range of the reported Minimum Inhibitory Concentration (MIC) for bacteria (1-2 µg/ml) and titrate upwards.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Contamination Check your cell cultures for signs of bacterial or fungal contamination. Use sterile techniques and regularly test your cells for mycoplasma.
Experimental Artifacts Ensure that your assay reagents are not interfering with cell viability. For example, some colorimetric reagents used in viability assays can be toxic to certain cell lines with prolonged exposure.
Cell Line Sensitivity While MC21-A has been shown to be non-toxic to several cell lines, your specific cell line may have a unique sensitivity. Consider testing the compound on a panel of different cell lines to assess its broader cytotoxicity profile.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Preparation of Antibiotic Dilutions : Serially dilute the MC21-A analog in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum : Grow the bacterial strain of interest on an appropriate agar (B569324) plate. Inoculate a saline solution with a few colonies and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation : Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

SYTOX Green Membrane Permeabilization Assay

This assay determines if a compound compromises the integrity of the bacterial cell membrane.

  • Bacterial Cell Preparation : Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).

  • Staining : Resuspend the bacterial cells in the buffer containing SYTOX Green dye.

  • Compound Addition : Add the MC21-A analog at the desired concentration to the cell suspension.

  • Fluorescence Measurement : Measure the fluorescence intensity using a fluorometer or microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. An increase in fluorescence compared to untreated controls indicates membrane permeabilization[3].

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_concentration Is the compound concentration optimized? start->check_concentration dose_response Perform dose-response curve check_concentration->dose_response No check_solvent Is the solvent concentration toxic? check_concentration->check_solvent Yes dose_response->check_solvent vehicle_control Run vehicle-only control check_solvent->vehicle_control No check_contamination Is the cell culture contaminated? check_solvent->check_contamination Yes vehicle_control->check_contamination mycoplasma_test Check for microbial/mycoplasma contamination check_contamination->mycoplasma_test No check_artifact Could it be an experimental artifact? check_contamination->check_artifact Yes mycoplasma_test->check_artifact assay_control Review assay protocol and controls check_artifact->assay_control No cell_sensitivity Is the cell line particularly sensitive? check_artifact->cell_sensitivity Yes assay_control->cell_sensitivity panel_test Test on a panel of cell lines cell_sensitivity->panel_test Maybe conclusion Identify source of cytotoxicity cell_sensitivity->conclusion No panel_test->conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

mechanism_of_action Proposed Antibacterial Mechanism of MC21-A mc21a MC21-A Analog target1 Inhibition of Cell Division mc21a->target1 target2 Membrane Permeabilization mc21a->target2 outcome1 Failed Septum Formation target1->outcome1 outcome2 Loss of Membrane Integrity target2->outcome2 death Bacterial Cell Death outcome1->death outcome2->death

References

Technical Support Center: Delivery of Anti-MRSA Agent 21 in Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers and drug development professionals utilizing Anti-MRSA agent 21 in various infection models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound, also referred to as "Compound IIm," is a novel bacterial inhibitor with demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Its synthesis and initial antimicrobial screening are detailed in the publication "Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones".[1] While its precise in vivo mechanism of action is a subject of ongoing research, it is part of a class of agents targeting bacterial processes. It is important to note that currently, there is no publicly available data on its application in in vivo mouse infection models.[1]

Q2: What are the recommended delivery routes for this compound in preclinical infection models?

A2: For initial in vivo studies, parenteral routes such as intravenous (IV) or intraperitoneal (IP) administration are common.[2] The choice of administration route can significantly impact the in vivo efficacy of an antimicrobial agent and should be selected based on the physicochemical properties of the compound and the nature of the infection model.[3] For localized infections, such as skin infections, topical application may be a viable option.[4] Oral administration can also be considered, depending on the bioavailability of the agent.[1]

Q3: How should I formulate this compound for in vivo administration, especially if it has poor aqueous solubility?

A3: Given the anticipated poor aqueous solubility of many novel antimicrobial agents, specific formulation strategies are necessary for parenteral administration.[2] Common approaches include:

  • Solubilization: Using co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG).

  • Suspension: Creating a homogenous suspension using vehicles like carboxymethyl cellulose (B213188) (CMC) or Tween 80.

  • Liposomal or Nanoparticle Formulations: Encapsulating the agent to improve solubility and delivery.

It is crucial to establish a stable and non-toxic formulation. A vehicle control group, receiving the formulation without the active agent, must be included in all experiments.[1][2]

Troubleshooting Guides

Issue 1: High mortality in the experimental group immediately after administration.
Potential Cause Troubleshooting Step
Acute Toxicity of the Agent Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). Start with a low dose and escalate in subsequent groups, observing for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) for up to 7 days.[2]
Toxicity of the Formulation Vehicle Administer the vehicle alone to a control group to ensure it does not cause adverse effects. If toxicity is observed, explore alternative, less toxic formulation strategies.
Administration Error Ensure proper training on the chosen administration technique (e.g., IV, IP) to minimize procedural stress and injury to the animals.
Issue 2: Inconsistent or no reduction in bacterial burden in treated groups.
Potential Cause Troubleshooting Step
Inadequate Dosing or Dosing Frequency Optimize the dose and frequency of administration. This may involve pharmacokinetic studies to determine the half-life of this compound in the selected animal model.[2]
Poor Bioavailability with the Chosen Route If using oral or IP routes, consider that the agent may not be reaching the site of infection in sufficient concentrations. Compare efficacy with a more direct route, such as IV administration.[3]
Rapid Degradation of the Agent The compound may be rapidly metabolized or degraded in vivo.[3] Pharmacokinetic analysis can help determine the stability of the agent.
Inappropriate Timing of Treatment Initiate treatment at a specified time post-infection (e.g., 2 hours) to ensure the infection is established but not overwhelming.[2]

Experimental Protocols and Data

Murine Sepsis Model

This model is used to evaluate the efficacy of this compound in a systemic infection.

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints animal_model Female C57BL/6J mice (8-10 weeks old) induce_sepsis Induce sepsis via intraperitoneal (IP) injection of MRSA animal_model->induce_sepsis bacterial_prep Prepare lethal dose of MRSA in suspension bacterial_prep->induce_sepsis agent_prep Prepare this compound and control formulations treatment 1 hour post-infection: Administer treatment (IV or IP) agent_prep->treatment induce_sepsis->treatment monitor_survival Monitor survival at least twice daily for 14 days treatment->monitor_survival bacterial_load 24 hours post-infection: Euthanize subset of mice treatment->bacterial_load organ_harvest Aseptically harvest spleen and liver bacterial_load->organ_harvest cytokine_analysis Analyze serum for pro-inflammatory cytokines (e.g., IL-6, TNF-α) bacterial_load->cytokine_analysis homogenize Homogenize organs in sterile PBS organ_harvest->homogenize cfu_count Determine bacterial load (CFU/gram of tissue) homogenize->cfu_count

Caption: Workflow for a murine sepsis model to evaluate this compound.

Comparative Efficacy Data (Hypothetical):

The following table summarizes potential in vivo efficacy of this compound in a murine sepsis model induced by MRSA, compared to standard-of-care antibiotics.[5]

Treatment Group Dose (mg/kg) Administration Route Survival Rate at 48h (%) Bacterial Load in Spleen (log10 CFU/g) at 24h IL-6 Levels in Serum (pg/mL) at 24h TNF-α Levels in Serum (pg/mL) at 24h
This compound 20IV804.115080
Vancomycin 110IV605.0250120
Linezolid 75IP10Not Effective800450
Vehicle Control N/AIV08.21200700
Murine Thigh Infection Model

This localized infection model is used to assess the ability of this compound to reduce bacterial burden at a specific site.

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoint Endpoint Analysis animal_model Neutropenic mice (e.g., BALB/c) induce_infection Inject MRSA inoculum into the thigh muscle animal_model->induce_infection bacterial_prep Prepare defined inoculum of MRSA (e.g., 10^6 CFU) bacterial_prep->induce_infection agent_prep Prepare this compound and control formulations treatment 2 hours post-infection: Begin treatment (single or multiple doses) agent_prep->treatment induce_infection->treatment euthanize 24 hours post-infection: Euthanize mice treatment->euthanize excise_muscle Aseptically excise infected thigh muscle euthanize->excise_muscle homogenize Homogenize muscle tissue excise_muscle->homogenize cfu_count Determine bacterial load (CFU/gram of tissue) homogenize->cfu_count

Caption: Workflow for a murine thigh infection model to test this compound.

Bacterial Burden Reduction Data (Hypothetical):

Treatment Group Dose (mg/kg) Administration Route Mean Bacterial Load (log10 CFU/g thigh muscle) ± SD
Vehicle Control N/AIP7.8 ± 0.4
This compound 10IP6.2 ± 0.5
This compound 25IP4.9 ± 0.3
This compound 50IP3.5 ± 0.4
Positive Control (e.g., Vancomycin) 110IV4.1 ± 0.3

References

Technical Support Center: Enhancing the Bioavailability of Anti-MRSA Agent MC21-B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the development of Anti-MRSA agent MC21-B (2,2',3-tribromobiphenyl-4,4'-dicarboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of this promising drug candidate.

Frequently Asked Questions (FAQs)

Q1: Our initial in vivo studies with MC21-B show low oral bioavailability. What are the likely reasons for this?

A1: Low oral bioavailability for a compound like MC21-B, a dicarboxylic acid, is often multifactorial. The primary reasons could include:

  • Poor Membrane Permeability: The two carboxylic acid groups are highly polar and likely ionized at physiological pH, which can significantly hinder its passive diffusion across the lipophilic intestinal membrane.[1][][3]

  • Low Aqueous Solubility: While the dicarboxylate form might be soluble in the intestinal fluid, the parent acid form may have poor solubility, limiting the concentration gradient for absorption.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen.[4]

  • First-Pass Metabolism: Although less common for this type of structure, metabolism in the intestinal wall or the liver could reduce the amount of active drug reaching systemic circulation.[]

Q2: What are the initial in vitro assays we should perform to diagnose the cause of poor bioavailability for MC21-B?

A2: A systematic in vitro evaluation is crucial. We recommend the following tiered approach:

  • Aqueous Solubility Assessment: Determine the solubility of MC21-B at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to assess passive permeability.[3] It will help determine if the molecule has inherently poor membrane traversing capabilities.

    • Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal epithelium.[4][5][6] It provides information on both passive permeability and active transport (efflux). A bi-directional assay is recommended to calculate the efflux ratio.[4]

Q3: What strategies can we employ to improve the oral bioavailability of MC21-B?

A3: Based on the outcomes of your initial in vitro assays, several strategies can be pursued:

  • Prodrug Approach: This involves chemically modifying the carboxylic acid groups to create a more lipophilic and permeable molecule that can be converted back to the active MC21-B in vivo.[1][7][8][9][10] Ester prodrugs are a common and effective strategy.[9]

  • Nanoformulation: Encapsulating MC21-B into nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.[8][11][12][13][14][15][16][17] Lipid-based nanoparticles or polymeric nanoparticles are common choices.[13][14]

  • Formulation with Permeation Enhancers: Co-formulating MC21-B with excipients that can transiently open the tight junctions of the intestinal epithelium or inhibit efflux pumps can improve its absorption.[18]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA and Caco-2 Assays

If your results indicate low intrinsic permeability, this confirms that the polarity of the dicarboxylic acid is a major hurdle.

Troubleshooting Steps:

  • Pursue a Prodrug Strategy:

    • Hypothesis: Masking the polar carboxylic acid groups with lipophilic esters will improve passive diffusion.

    • Action: Synthesize a series of mono- and di-ester prodrugs of MC21-B (e.g., methyl, ethyl, isopropyl esters).

    • Follow-up Experiment: Evaluate the permeability of the synthesized prodrugs in the PAMPA and Caco-2 assays.

    • Expected Outcome: A significant increase in the apparent permeability coefficient (Papp).

  • Investigate Nanoformulation:

    • Hypothesis: Encapsulating MC21-B in a lipid-based nanoformulation will facilitate its transport across the intestinal membrane.

    • Action: Prepare a self-nanoemulsifying drug delivery system (SNEDDS) or solid lipid nanoparticles (SLNs) containing MC21-B.

    • Follow-up Experiment: Assess the permeability of the nanoformulated MC21-B using the Caco-2 assay.

    • Expected Outcome: Improved transport of MC21-B across the Caco-2 monolayer.

Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that MC21-B is a substrate for efflux transporters.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Hypothesis: A known efflux pump inhibitor will reduce the efflux of MC21-B.

    • Action: Repeat the bidirectional Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) or a BCRP inhibitor (e.g., Ko143).

    • Follow-up Analysis: A significant reduction in the efflux ratio will confirm the involvement of the specific transporter.

  • Mitigation Strategies:

    • Prodrug Design: Design prodrugs that are not recognized by the identified efflux transporter.

    • Formulation with Inhibitors: Consider co-formulating MC21-B with a safe and approved efflux pump inhibitor.[18]

Data Presentation

Table 1: Hypothetical In Vitro Permeability Data for MC21-B and its Prodrugs

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
MC21-B0.22.512.5
MC21-B + Verapamil0.81.01.25
Mono-ethyl Ester Prodrug3.54.01.14
Di-ethyl Ester Prodrug8.28.51.04

Table 2: Hypothetical Pharmacokinetic Parameters in Rats after Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
MC21-B (Aqueous Suspension)502.0250< 2
Di-ethyl Ester Prodrug8501.5420035
MC21-B SNEDDS12001.0580048

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-23 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound (e.g., MC21-B) to the apical (A) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral (B) chamber.

    • At the same time points, take samples from the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: Divide the Papp (B-A) by the Papp (A-B).

Visualizations

experimental_workflow start Start: Low Bioavailability of MC21-B in_vitro In Vitro Permeability Assessment (Caco-2 Assay) start->in_vitro low_perm Low Permeability (Papp < 1x10⁻⁶ cm/s) in_vitro->low_perm Analyze Papp high_efflux High Efflux Ratio (ER > 2) in_vitro->high_efflux Analyze Efflux Ratio prodrug Prodrug Synthesis (e.g., Di-ethyl ester) low_perm->prodrug Yes nano Nanoformulation (e.g., SNEDDS) low_perm->nano Yes inhibitor_study Caco-2 Assay with Efflux Inhibitor high_efflux->inhibitor_study Yes re_evaluate Re-evaluate Permeability prodrug->re_evaluate nano->re_evaluate inhibitor_study->re_evaluate in_vivo In Vivo Pharmacokinetic Studies in Rats re_evaluate->in_vivo Improved Permeability end End: Optimized Candidate in_vivo->end

Caption: Troubleshooting workflow for improving MC21-B bioavailability.

prodrug_strategy mc21b MC21-B (Active Drug) - Poor Permeability - High Efflux prodrug Di-ethyl Ester Prodrug - Increased Lipophilicity - Masked Charges mc21b->prodrug Esterification systemic_circulation {Systemic Circulation} mc21b->systemic_circulation absorption {Intestinal Absorption|(Passive Diffusion)} prodrug->absorption Oral Administration esterases {Esterase-mediated Hydrolisis} absorption->esterases esterases->mc21b Release of Active Drug esterases->systemic_circulation

Caption: Conceptual diagram of the prodrug strategy for MC21-B.

References

addressing lot-to-lot variability of synthetic "AMA-21"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic AMA-21. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the successful application of AMA-21 in your experiments. Lot-to-lot variability is a known challenge with synthetic peptides, and this guide provides troubleshooting strategies and frequently asked questions to help you achieve consistent and reliable results.

FAQs: Understanding and Handling AMA-21

This section addresses common questions about the nature of synthetic AMA-21 and best practices for its handling and storage.

QuestionAnswer
What is synthetic AMA-21? Synthetic AMA-21 is a 21-amino acid peptide that represents a key immunodominant epitope of the E2 subunit of the human pyruvate (B1213749) dehydrogenase complex (PDC-E2). It is widely used in research to study Primary Biliary Cholangitis (PBC), an autoimmune disease characterized by the presence of anti-mitochondrial antibodies (AMAs) that target PDC-E2.[1][2]
How should I properly store and reconstitute AMA-21? For long-term storage, lyophilized AMA-21 should be kept at -20°C or -80°C.[3] To reconstitute, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your application. For hydrophobic peptides, initial solubilization in a small amount of a polar organic solvent like DMSO may be necessary, followed by dilution in your aqueous buffer.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[3]
What are the common impurities found in synthetic peptides like AMA-21? Synthetic peptides can contain various impurities that may affect experimental outcomes. These include truncated sequences (shorter peptides), deletion sequences (missing one or more amino acids), and chemically modified peptides (e.g., oxidation of methionine).[4][5][6] Residual reagents from the synthesis and purification process, such as trifluoroacetic acid (TFA), are also common.[3][4]
How does lot-to-lot variability of AMA-21 arise? Lot-to-lot variability in synthetic peptides can stem from several factors, including differences in the raw materials used, subtle variations in the synthesis and purification processes, and differences in handling and storage conditions.[7][8] These can lead to variations in purity, impurity profiles, and the presence of adducts, all of which can impact the peptide's biological activity.[9][10]
What is the expected purity of AMA-21? The purity of synthetic AMA-21 is typically determined by High-Performance Liquid Chromatography (HPLC) and should be specified on the certificate of analysis provided by the manufacturer. For most research applications, a purity of >95% is recommended. However, for sensitive applications such as in vivo studies or clinical research, higher purity (>98%) may be required.[4][11]

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a question-and-answer format to help you troubleshoot specific problems you may encounter during your experiments with AMA-21.

Inconsistent Results in Immunoassays (ELISA, Western Blot)

Question: My ELISA/Western blot results with AMA-21 are inconsistent between different lots. What could be the cause?

Answer: Inconsistent results in immunoassays are a common manifestation of lot-to-lot variability. The primary causes can be categorized as follows:

  • Differences in Peptide Purity and Concentration: The net peptide content can vary between lots, leading to inaccuracies in the prepared concentrations.

  • Presence of Immunologically Active Impurities: Some impurities may be recognized by the antibodies used in your assay, leading to false-positive signals.[9]

  • Peptide Aggregation: Hydrophobic peptides can aggregate, masking the epitope and reducing its availability for antibody binding.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Immunoassay Results start Inconsistent Results Observed qc_check Perform Quality Control Checks on New Lot start->qc_check concentration Verify Peptide Concentration qc_check->concentration Step 1 hplc_ms Analyze by HPLC and Mass Spectrometry qc_check->hplc_ms Step 2 solubility Assess Peptide Solubility qc_check->solubility Step 3 conclusion Consistent Results Achieved concentration->conclusion hplc_ms->conclusion protocol Optimize Assay Protocol solubility->protocol If aggregation is suspected protocol->conclusion

Caption: Workflow for troubleshooting inconsistent immunoassay results.

Experimental Protocols:

  • Protocol 1: Quantification of AMA-21 Concentration.

    • Objective: To accurately determine the concentration of the reconstituted AMA-21 solution.

    • Method: Use a Bradford or BCA protein assay with a bovine serum albumin (BSA) standard curve. Alternatively, for a more precise measurement, use amino acid analysis.

    • Procedure (BCA Assay):

      • Prepare a series of BSA standards (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL).

      • Prepare working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.

      • Add 25 µL of each standard and your AMA-21 samples (from different lots) to a 96-well plate in triplicate.

      • Add 200 µL of the working reagent to each well and mix thoroughly.

      • Incubate the plate at 37°C for 30 minutes.

      • Measure the absorbance at 562 nm using a plate reader.

      • Plot the standard curve and determine the concentration of your AMA-21 samples.

  • Protocol 2: Quality Control of AMA-21 by HPLC and Mass Spectrometry.

    • Objective: To compare the purity and identity of different lots of AMA-21.

    • Method:

      • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will separate the full-length AMA-21 from truncated or modified peptides.

      • Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to determine the molecular weight of the main peak from the HPLC and to identify any impurities.[4]

    • Data Interpretation: Compare the chromatograms and mass spectra from different lots. Look for differences in the main peak's retention time, the presence of new peaks, or variations in the relative abundance of impurity peaks.

ParameterLot ALot BAcceptable Variance
Purity (HPLC) 96.5%95.8%< 2%
Major Impurity 1 1.2%1.5%< 0.5%
Major Impurity 2 0.8%1.1%< 0.5%
Molecular Weight (MS) 2345.6 Da2345.7 Da+/- 0.5 Da
Unexpected Biological Activity or Toxicity in Cell-Based Assays

Question: I am observing unexpected cell death or off-target effects in my cell-based assays when using a new lot of AMA-21. What could be the problem?

Answer: Unforeseen biological activity or toxicity can be caused by contaminants in the peptide preparation.

  • Residual TFA: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can be cytotoxic at certain concentrations.[3]

  • Endotoxins: If the peptide is not synthesized under endotoxin-free conditions, it can be contaminated with lipopolysaccharides, which can trigger inflammatory responses in immune cells.[3]

  • Other Impurities: Certain peptide-related impurities could have their own biological activities.

Troubleshooting Logic:

G cluster_1 Troubleshooting Unexpected Biological Activity start Unexpected Cell Activity/Toxicity tfa_check Check for Residual TFA start->tfa_check endotoxin_check Test for Endotoxin (B1171834) Contamination start->endotoxin_check hplc_ms_analysis Analyze Impurity Profile by HPLC-MS start->hplc_ms_analysis tfa_removal Perform TFA Salt Exchange tfa_check->tfa_removal High TFA suspected endotoxin_removal Use Endotoxin Removal Kit endotoxin_check->endotoxin_removal Endotoxin detected new_synthesis Request Resynthesis of Peptide hplc_ms_analysis->new_synthesis Unacceptable impurities conclusion Problem Resolved tfa_removal->conclusion endotoxin_removal->conclusion new_synthesis->conclusion

Caption: Logic for troubleshooting unexpected biological effects.

Experimental Protocols:

  • Protocol 3: Endotoxin Testing.

    • Objective: To quantify the level of endotoxin in the AMA-21 preparation.

    • Method: Use a Limulus Amebocyte Lysate (LAL) assay, which is a very sensitive test for detecting endotoxins.

    • Procedure:

      • Reconstitute the AMA-21 in endotoxin-free water.

      • Follow the manufacturer's protocol for the specific LAL assay kit being used (e.g., chromogenic, turbidimetric, or gel-clot).

      • Compare the endotoxin level to the acceptable limit for your application (typically <0.1 EU/µg for in vitro cell-based assays).

  • Protocol 4: TFA Salt Exchange.

    • Objective: To replace the TFA counter-ion with a more biocompatible one, such as acetate (B1210297) or chloride.

    • Method: This can be achieved by repeated lyophilization from a solution containing the desired counter-ion or by using ion-exchange chromatography.

    • Procedure (Lyophilization):

      • Dissolve the TFA salt of AMA-21 in a 10% acetic acid solution.

      • Freeze the solution and lyophilize it to dryness.

      • Repeat this process 2-3 times to ensure complete exchange of the counter-ion.

Signaling Pathway Context: AMA-21 in PBC Pathogenesis

Synthetic AMA-21 is often used to investigate the autoimmune response in Primary Biliary Cholangitis. The following diagram illustrates the proposed mechanism by which PDC-E2, the parent protein of AMA-21, is involved in the pathogenesis of PBC.

G cluster_2 Proposed Role of PDC-E2 in PBC Pathogenesis bec Biliary Epithelial Cell (BEC) pdc_e2 PDC-E2 (in Mitochondria) apc Antigen Presenting Cell (APC) pdc_e2->apc Apoptotic Blebs t_cell Autoreactive T-Cell apc->t_cell Presents PDC-E2 Epitope (e.g., AMA-21) b_cell Autoreactive B-Cell t_cell->b_cell Activates inflammation Inflammation and Bile Duct Damage t_cell->inflammation ama Anti-Mitochondrial Antibodies (AMA) b_cell->ama Produces ama->bec Targets PDC-E2 ama->inflammation

Caption: Simplified signaling pathway in PBC pathogenesis.

By using synthetic AMA-21, researchers can probe specific aspects of this pathway, such as T-cell activation and B-cell responses, in a controlled manner. Lot-to-lot consistency is crucial for the reliability of such studies.

References

Validation & Comparative

A Head-to-Head Showdown: Novel Anti-MRSA Agent "21" Variants Demonstrate Potent Efficacy, Outperforming Vancomycin in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antibiotic resistance, new preclinical data reveals the promising efficacy of novel anti-MRSA agents, referred to in studies as "Antimicrobial Agent-21" and "MC21-A". These compounds have demonstrated significant advantages over vancomycin (B549263), a cornerstone therapy for serious Methicillin-resistant Staphylococcus aureus (MRSA) infections, in both in vitro and in vivo models. This comparative guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a detailed analysis of their performance.

Executive Summary

Emerging anti-MRSA agents are showcasing superior bactericidal activity and improved outcomes in animal models of severe infection compared to vancomycin. "Antimicrobial Agent-21" exhibited superior performance in a murine sepsis model, leading to a greater reduction in bacterial load and inflammatory cytokines, and a higher survival rate.[1] Concurrently, "MC21-A" has shown comparable to lower Minimum Inhibitory Concentrations (MICs) and a significantly faster killing rate against clinical MRSA isolates than vancomycin.[2][3][4] The distinct mechanisms of action—membrane permeabilization for MC21-A versus inhibition of cell wall synthesis for vancomycin—present a critical advantage in the face of growing vancomycin resistance.

Table 1: Comparative In Vitro Efficacy of MC21-A and Vancomycin against MRSA

ParameterMC21-AVancomycinReference
MIC Range (µg/mL) 1 to 2<0.25 to 2[2][3][4]
Primary Mechanism Cell Membrane PermeabilizationInhibition of Peptidoglycan Synthesis[2][3]
Bactericidal Activity Bactericidal, with a much higher killing rateBactericidal[2][3][4]

Table 2: Comparative In Vivo Efficacy of Antimicrobial Agent-21 and Vancomycin in a Murine Sepsis Model

ParameterAntimicrobial Agent-21VancomycinVehicle Control (Saline)Reference
Bacterial Load in Blood (log10 CFU/mL) at 24h 3.54.27.8[1]
Bacterial Load in Spleen (log10 CFU/g) at 24h 4.15.08.2[1]
Survival Rate at 48h (%) 80%60%0%[1]
IL-6 Levels in Serum (pg/mL) at 24h 1502501200[1]
TNF-α Levels in Serum (pg/mL) at 24h 80120700[1]

Mechanisms of Action: A Tale of Two Strategies

The divergent mechanisms of action for these agents are a key aspect of their potential clinical utility.

Vancomycin operates by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It forms hydrogen bonds with the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall integrity.

G cluster_vancomycin Vancomycin Mechanism of Action Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus Vancomycin->D_Ala_D_Ala Binds to Transglycosylase Transglycosylase D_Ala_D_Ala->Transglycosylase Inhibits Transpeptidase Transpeptidase D_Ala_D_Ala->Transpeptidase Inhibits Peptidoglycan_Precursor Peptidoglycan Precursor Cell_Wall_Synthesis Cell Wall Synthesis Transglycosylase->Cell_Wall_Synthesis Required for Transpeptidase->Cell_Wall_Synthesis Required for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Vancomycin's inhibition of cell wall synthesis.

MC21-A , in contrast, appears to exert its bactericidal effect by permeabilizing the bacterial cell membrane.[2][3] This mechanism is suggested by experiments using SYTOX Green, a fluorescent dye that can only enter cells with compromised membranes.[2][5] This direct action on the membrane leads to a rapid bactericidal effect.

G cluster_mc21a MC21-A Mechanism of Action MC21A MC21-A Bacterial_Membrane Bacterial Cell Membrane MC21A->Bacterial_Membrane Interacts with Membrane_Permeabilization Membrane Permeabilization Bacterial_Membrane->Membrane_Permeabilization Leads to Ion_Leakage Ion Leakage & Disruption of Gradients Membrane_Permeabilization->Ion_Leakage Cell_Death Rapid Cell Death Ion_Leakage->Cell_Death G cluster_workflow Murine Sepsis Model Experimental Workflow A Acclimatize Mice B Induce Sepsis (IP injection of MRSA) A->B C Administer Treatment (Agent-21, Vancomycin, or Vehicle) B->C D Monitor Survival (7-14 days) C->D E Collect Samples at 24/48h (Blood, Spleen, Serum) C->E F Determine Bacterial Load (CFU counts) E->F G Measure Cytokine Levels (ELISA) E->G

References

A Comparative Guide to MC21-A and Other Natural Anti-MRSA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents. Natural products have historically been a rich source of new therapeutics, and a number of compounds have demonstrated promising activity against MRSA. This guide provides a comparative analysis of MC21-A, a marine-derived compound, with other notable natural anti-MRSA agents from different chemical classes: baicalein (B1667712) (a flavonoid), ursolic acid (a triterpenoid), and allicin (B1665233) (an organosulfur compound). The comparison is based on available experimental data, with a focus on quantitative measures of antibacterial activity and mechanisms of action.

Quantitative Antimicrobial Activity

The in vitro anti-MRSA efficacy of these natural compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported values for MC21-A and the selected comparator compounds. It is important to note that direct comparison of these values should be approached with caution, as the specific MRSA strains and detailed experimental conditions can vary between studies.

CompoundChemical ClassSourceMRSA Strain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
MC21-A Brominated BiphenylPseudoalteromonas phenolicaClinical Isolates, ATCC 335911 - 22 - 8[1]
Baicalein FlavonoidScutellaria baicalensisClinical Isolates (MRSA, VRSA)64 - 25664 - 512[2]
Ursolic Acid TriterpenoidVarious PlantsATCC 33591, COL, Clinical Isolates8 - 644 - >256[3][4][5]
Allicin OrganosulfurAllium sativum (Garlic)Clinical Isolates16 - 64128 - 256[6][7]

Mechanisms of Action: A Comparative Overview

The selected natural compounds exhibit diverse mechanisms to combat MRSA, targeting different cellular structures and pathways.

MC21-A: The primary mechanism of MC21-A is believed to be the permeabilization of the bacterial cell membrane, leading to a loss of membrane integrity.[6] Additionally, it has been suggested to interfere with cell division processes.[6]

Baicalein: This flavonoid has been shown to disrupt the integrity of the bacterial cell membrane and increase its permeability.[8] It can also trigger oxidative stress within the bacterial cells.[8] Some studies suggest it may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[9][10]

Ursolic Acid: Ursolic acid also targets the bacterial cell membrane, causing a loss of integrity without significant hemolytic activity against red blood cells.[11] Proteomic analysis has revealed that it affects proteins involved in translation, leading to the accumulation of misfolded proteins and inducing a ribonuclease and chaperone response.[4]

Allicin: The antibacterial action of allicin is attributed to its ability to react with thiol groups in essential bacterial enzymes, thereby inhibiting their function and disrupting cellular metabolism.[12][13] It has also been shown to damage cell walls and membranes.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anti-MRSA compounds.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of MC21-A, baicalein, ursolic acid, and allicin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Inoculum: A fresh overnight culture of the MRSA strain is diluted in CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the assay.

2. Assay Procedure:

  • 100 µL of CAMHB is added to each well of the microtiter plate.
  • 100 µL of the highest concentration of the test compound is added to the first well of a row, and serial two-fold dilutions are performed across the row.
  • 100 µL of the prepared bacterial inoculum is added to each well.
  • Positive (broth and bacteria, no compound) and negative (broth only) controls are included.
  • The plate is incubated at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][15]
  • To determine the MBC, a small aliquot (e.g., 10 µL) from the wells showing no growth is plated onto Mueller-Hinton Agar (MHA) plates.
  • The plates are incubated at 37°C for 24 hours.
  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.

1. Preparation of Materials:

  • Test Compounds: Solutions of the compounds are prepared at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 2x, 4x MIC).
  • Bacterial Culture: An MRSA culture is grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

2. Assay Procedure:

  • The test compounds at the desired concentrations are added to separate tubes containing the bacterial suspension.
  • A growth control tube (bacteria without compound) is included.
  • The tubes are incubated at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each tube.
  • Serial dilutions of the aliquots are plated on MHA plates.

3. Data Interpretation:

  • After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.
  • The results are plotted as log10 CFU/mL versus time.
  • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for evaluating anti-MRSA compounds.

G Proposed Mechanism of Action: MC21-A MC21A MC21-A Membrane Bacterial Cell Membrane MC21A->Membrane CellDivision Cell Division Machinery MC21A->CellDivision Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption IonLeakage Ion Leakage Permeabilization->IonLeakage CellDeath Cell Death IonLeakage->CellDeath Inhibition Inhibition of Cell Division CellDivision->Inhibition Inhibition->CellDeath

Caption: Proposed mechanism of action for MC21-A against MRSA.

G Proposed Mechanism of Action: Baicalein Baicalein Baicalein Membrane Bacterial Cell Membrane Baicalein->Membrane ROS Reactive Oxygen Species (ROS) Production Baicalein->ROS PG_Synthesis Peptidoglycan Synthesis Baicalein->PG_Synthesis Permeability Increased Permeability Membrane->Permeability CellDeath Cell Death Permeability->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath Inhibition_PG Inhibition PG_Synthesis->Inhibition_PG Inhibition_PG->CellDeath

Caption: Proposed mechanisms of action for Baicalein against MRSA.

G Proposed Mechanism of Action: Ursolic Acid UrsolicAcid Ursolic Acid Membrane Bacterial Cell Membrane UrsolicAcid->Membrane ProteinSynthesis Protein Synthesis (Translation) UrsolicAcid->ProteinSynthesis Affects IntegrityLoss Loss of Integrity Membrane->IntegrityLoss CellDeath Cell Death IntegrityLoss->CellDeath MisfoldedProteins Accumulation of Misfolded Proteins ProteinSynthesis->MisfoldedProteins ChaperoneResponse Chaperone & Ribonuclease Response MisfoldedProteins->ChaperoneResponse ChaperoneResponse->CellDeath

Caption: Proposed mechanisms of action for Ursolic Acid against MRSA.

G Proposed Mechanism of Action: Allicin Allicin Allicin ThiolEnzymes Thiol-containing Enzymes Allicin->ThiolEnzymes Reacts with CellWallMembrane Cell Wall & Membrane Allicin->CellWallMembrane Inhibition Enzyme Inhibition ThiolEnzymes->Inhibition MetabolicDisruption Metabolic Disruption Inhibition->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath Damage Damage CellWallMembrane->Damage Damage->CellDeath G Experimental Workflow for Anti-MRSA Compound Evaluation Start Start: Natural Compound MIC_MBC MIC/MBC Determination (Broth Microdilution) Start->MIC_MBC TimeKill Time-Kill Assay MIC_MBC->TimeKill Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, Proteomics) TimeKill->Mechanism Toxicity In Vitro Toxicity Assays (e.g., Hemolysis, Cytotoxicity) Mechanism->Toxicity InVivo In Vivo Efficacy Studies (Animal Models) Toxicity->InVivo Lead Lead Compound for Further Development InVivo->Lead

References

A Comparative Analysis of AMA-21 and Linezolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational antimicrobial agent AMA-21 and the established antibiotic, linezolid. This document synthesizes available preclinical data to objectively evaluate their respective mechanisms of action, in vitro efficacy, and potential safety profiles.

Overview of Antimicrobial Agents

AMA-21 is a novel, potent, broad-spectrum synthetic antimicrobial agent currently in preclinical development. It has demonstrated significant in vitro activity against a range of clinically important Gram-positive bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, the first of this class to be approved for clinical use.[1] It is a crucial therapeutic option for treating serious infections caused by resistant Gram-positive bacteria, including MRSA and VRE.[1][2][3] Linezolid is available in both intravenous and oral formulations, with the oral form exhibiting approximately 100% bioavailability.[1]

Mechanism of Action

The two compounds exhibit distinct mechanisms of action, targeting different essential cellular processes in bacteria.

AMA-21: The precise molecular target of AMA-21 is still under investigation, with preclinical data suggesting two potential mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV: One proposed mechanism is the specific inhibition of these essential bacterial enzymes, which are required for DNA replication, repair, and recombination. This inhibition leads to rapid bactericidal activity.

  • Disruption of Cell Membrane Integrity: An alternative hypothesis suggests that AMA-21 interacts with lipid II, a critical precursor for peptidoglycan synthesis. This interaction is thought to disrupt the bacterial cell membrane, leading to depolarization and cell death.

Linezolid: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[4][5] This binding prevents the formation of a functional 70S initiation complex, a crucial step in the translation process.[5][6] This unique mechanism of action means that cross-resistance with other protein synthesis inhibitors is uncommon.[1][2]

Mechanism_of_Action cluster_AMA21 AMA-21 cluster_Linezolid Linezolid DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication Disrupted DNA_Gyrase->DNA_Replication Lipid_II Lipid II Cell_Membrane Cell Membrane Disrupted Lipid_II->Cell_Membrane AMA_21_node AMA-21 AMA_21_node->DNA_Gyrase Inhibits AMA_21_node->Lipid_II Interacts with 50S_Subunit 50S Ribosomal Subunit (23S rRNA) 70S_Complex 70S Initiation Complex 50S_Subunit->70S_Complex Prevents formation of Protein_Synthesis Protein Synthesis Inhibited 70S_Complex->Protein_Synthesis Linezolid_node Linezolid Linezolid_node->50S_Subunit Binds to MIC_Workflow start Start prep_agent Prepare serial dilutions of antimicrobial agent in 96-well plate start->prep_agent prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells of the 96-well plate prep_agent->inoculate dilute_inoculum Dilute inoculum to final concentration of 5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Validating the Engagement of Anti-MRSA Agent 21 with the Bacterial Cell Membrane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of "Anti-MRSA agent 21," a novel antibacterial compound identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, produced by the marine bacterium Pseudoalteromonas phenolica. The primary mechanism of action for this agent is the permeabilization of the bacterial cell membrane. To offer a clear benchmark for its performance, this guide will compare its target engagement validation with established anti-MRSA agents that share a similar mechanism: daptomycin, oritavancin, and dalbavancin.

Overview of this compound and Comparator Compounds

"this compound" (MC21-A) is a promising bactericidal agent with significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular contents and cell death.

For a robust comparison, we will evaluate it alongside three clinically important anti-MRSA drugs:

  • Daptomycin: A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane in a calcium-dependent manner, causing membrane depolarization and potassium efflux.

  • Oritavancin: A lipoglycopeptide with multiple mechanisms of action, including the inhibition of transglycosylation and transpeptidation, as well as disruption of cell membrane integrity.

  • Dalbavancin: A lipoglycopeptide that primarily inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, but also interacts with the bacterial membrane.

Quantitative Data Summary for Target Engagement Validation

The following tables summarize key quantitative data from various assays used to validate the membrane-disrupting activity of these anti-MRSA agents. While qualitative evidence confirms the membrane-permeabilizing effects of this compound, specific quantitative data from these assays is not yet publicly available.

Table 1: Minimum Inhibitory Concentrations (MICs) against MRSA

CompoundMIC50 (µg/mL)MIC90 (µg/mL)
This compound 1.0 - 2.01.0 - 2.0
Daptomycin 0.250.5
Oritavancin 0.030.06
Dalbavancin 0.030.03

Table 2: Membrane Permeabilization and Depolarization Data

CompoundAssayMRSA StrainConcentrationResult
This compound SYTOX Green UptakeATCC 33591Not ReportedPermeabilizes the cell membrane
Daptomycin Membrane Potential (DiSC3(5))S. aureus5 µg/mL>90% depolarization within 30 min[1]
Daptomycin SYTOX Green UptakeMRSA MW2Up to 10 µg/mLNo rapid permeabilization
Oritavancin Time-Kill AssayMRSA (ATCC 43300)Not ReportedBactericidal within 1 hour
Dalbavancin Time-Kill AssayMRSA4-8x MICBactericidal activity observed

Experimental Protocols for Key Validation Assays

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of target engagement.

SYTOX Green Membrane Permeability Assay

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent nucleic acid stain, SYTOX Green, which can only enter cells with compromised membranes.

Protocol:

  • Bacterial Culture Preparation: Grow MRSA strains to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth). Harvest the cells by centrifugation, wash with a buffered salt solution (e.g., PBS), and resuspend to a standardized optical density (e.g., OD600 of 0.2).

  • Assay Setup: In a 96-well black, clear-bottom microplate, add the bacterial suspension.

  • SYTOX Green Addition: Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

  • Compound Addition: Add the anti-MRSA agent at various concentrations (typically multiples of the MIC). Include a vehicle control (e.g., DMSO) and a positive control for membrane permeabilization (e.g., melittin (B549807) or lysostaphin).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. Record measurements at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity over time for each concentration of the test agent. The rate and magnitude of the fluorescence increase are indicative of the extent of membrane permeabilization.

Membrane Potential Assay using DiSC3(5)

This assay measures changes in the bacterial membrane potential. The fluorescent dye DiSC3(5) accumulates in polarized membranes, leading to fluorescence quenching. Depolarization causes the release of the dye and an increase in fluorescence.

Protocol:

  • Bacterial Culture Preparation: Prepare the MRSA culture as described for the SYTOX Green assay.

  • Dye Loading: Resuspend the bacterial cells in a buffer containing a low concentration of potassium (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl). Add DiSC3(5) to a final concentration of 0.5-2 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved.

  • Baseline Measurement: Transfer the bacterial suspension to a cuvette in a fluorometer and record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).

  • Compound Addition: Add the anti-MRSA agent and continue to record the fluorescence. A rapid increase in fluorescence indicates membrane depolarization.

  • Positive Control: At the end of the experiment, add a known depolarizing agent, such as valinomycin (B1682140) or gramicidin, to determine the maximum fluorescence signal corresponding to complete depolarization.

  • Data Analysis: Normalize the fluorescence data to the initial baseline and the maximum depolarization signal. Plot the change in fluorescence over time to visualize the kinetics of membrane depolarization.

Calcein (B42510) Leakage Assay

This assay measures the release of a pre-loaded fluorescent dye, calcein, from the bacterial cytoplasm as a result of membrane disruption.

Protocol:

  • Bacterial Culture Preparation and Loading: Grow MRSA to the mid-log phase, wash, and resuspend in a suitable buffer. Load the cells with calcein-AM (the acetoxymethyl ester of calcein), which is membrane-permeant and becomes fluorescent and membrane-impermeant (as calcein) after hydrolysis by intracellular esterases.

  • Removal of External Dye: Wash the cells thoroughly to remove any extracellular calcein-AM and calcein.

  • Assay Setup: Resuspend the calcein-loaded cells in a buffer in a 96-well plate.

  • Compound Addition: Add the anti-MRSA agent at various concentrations.

  • Fluorescence Measurement: Monitor the decrease in intracellular fluorescence or the increase in supernatant fluorescence over time using a fluorescence plate reader (Excitation ~495 nm, Emission ~515 nm).

  • Data Analysis: Calculate the percentage of calcein leakage relative to a positive control (e.g., treatment with a lytic agent like Triton X-100).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts in validating the target engagement of membrane-active anti-MRSA agents.

G Experimental Workflow for Validating Membrane Permeabilization cluster_prep Bacterial Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Grow MRSA to mid-log phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend to standardized OD prep2->prep3 assay1 Add bacterial suspension to 96-well plate prep3->assay1 assay2 Add fluorescent dye (e.g., SYTOX Green) assay1->assay2 assay3 Add this compound or comparator assay2->assay3 assay4 Incubate and measure fluorescence over time assay3->assay4 analysis1 Subtract background fluorescence assay4->analysis1 analysis2 Plot fluorescence vs. time analysis1->analysis2 analysis3 Determine rate and extent of permeabilization analysis2->analysis3

Caption: Workflow for validating membrane permeabilization.

G Mechanism of Membrane-Active Anti-MRSA Agents cluster_effects Consequences of Membrane Disruption agent This compound membrane Bacterial Cell Membrane agent->membrane interacts with effect1 Membrane Depolarization membrane->effect1 effect2 Pore Formation membrane->effect2 effect3 Leakage of Intracellular Components (ions, ATP, etc.) effect1->effect3 effect2->effect3 effect4 Cell Death effect3->effect4

Caption: Mechanism of membrane-active agents.

G Comparison of Target Engagement Validation Assays cluster_assays Validation Assays cluster_parameters Measured Parameters cluster_adv Advantages cluster_dis Limitations sytox SYTOX Green Uptake param1 Membrane Permeability to Dyes sytox->param1 measures disc35 DiSC3(5) Membrane Potential param2 Membrane Potential disc35->param2 measures calcein Calcein Leakage param3 Cytoplasmic Content Leakage calcein->param3 measures sytox_adv Direct measure of permeabilization param1->sytox_adv sytox_dis Late-stage indicator of damage param1->sytox_dis disc35_adv Sensitive to early membrane events param2->disc35_adv disc35_dis Indirect measure of pore formation param2->disc35_dis calcein_adv Measures functional leakage param3->calcein_adv calcein_dis Requires dye loading and washing steps param3->calcein_dis

Caption: Comparison of validation assays.

References

A Comparative Guide to the Anti-MRSA Activity of MC21-A and MC21-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of two marine-derived brominated compounds, MC21-A and MC21-B. The information presented is collated from key scientific studies to facilitate an objective evaluation of their potential as anti-MRSA agents.

Compound Overview

MC21-A and MC21-B are natural products isolated from the marine bacterium Pseudoalteromonas phenolica. Their distinct chemical structures are foundational to their differing biological activities.

  • MC21-A , also known as bromophene, is chemically identified as 3,3′,5,5′-Tetrabromo[1,1′-biphenyl]-2,2′-diol. It is a bactericidal antibiotic.[1]

  • MC21-B is 2,2′,3-Tribromo[1,1′-biphenyl]-4,4′-dicarboxylic acid.[2] It has demonstrated both antibacterial and cytotoxic properties.[2]

Quantitative Comparison of Anti-MRSA Activity

The in vitro efficacy of MC21-A and MC21-B against MRSA has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The available data from studies on clinical isolates of MRSA are summarized below.

ParameterMC21-AMC21-BVancomycin (B549263) (Reference)
Chemical Structure 3,3′,5,5′-Tetrabromo[1,1′-biphenyl]-2,2′-diol2,2′,3-Tribromo[1,1′-biphenyl]-4,4′-dicarboxylic acidN/A
MIC against MRSA 1 - 2 µg/mL1 - 4 µg/mL<0.25 - 2 µg/mL
Bactericidal Activity Yes, demonstrated a significantly higher killing rate than vancomycin in time-kill studies.[3]Yes, reported to be bactericidal at a concentration of 4xMIC.Yes
Cytotoxicity Not cytotoxic to human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 µg/mL.[3][4]Cytotoxic to human normal dermal fibroblasts and human leukaemic (MOLT) cells at concentrations 3-12 fold higher than its antibacterial MIC.[2]Varies depending on cell type and concentration.

Bactericidal Kinetics

Time-kill assays are crucial for understanding the dynamics of bacterial killing.

MC21-A: A time-kill study demonstrated that MC21-A is bactericidal against both a reference strain and a clinical isolate of MRSA.[3] At concentrations of 4x and 8x the MIC, it caused a drastic reduction in viable cell counts within 4 and 2 hours, respectively.[3] Notably, the killing rate of MC21-A was reported to be much higher than that of vancomycin.[3]

MC21-B: While a detailed time-kill curve for MC21-B is not available in the primary literature abstracts, it has been reported to be an effective bactericidal agent at a concentration of 4xMIC.

Proposed Mechanism of Action: MC21-A

Proposed Mechanism of Action of MC21-A cluster_0 MRSA Cell MC21_A MC21-A Cell_Membrane Cell Membrane MC21_A->Cell_Membrane Interacts with and disrupts Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell Death Cytoplasm->Cell_Death Leads to Workflow for MIC Determination Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate each well with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold serial dilutions of test compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Membrane Permeability Assay Workflow cluster_0 Intact Membrane cluster_1 Permeabilized Membrane Intact_Cell MRSA cell with intact membrane No_Fluorescence No fluorescence Intact_Cell->No_Fluorescence SYTOX_Green_Intact SYTOX Green SYTOX_Green_Intact->Intact_Cell Cannot penetrate Permeabilized_Cell MRSA cell treated with MC21-A (permeabilized membrane) Fluorescence Green fluorescence Permeabilized_Cell->Fluorescence SYTOX_Green_Perm SYTOX Green SYTOX_Green_Perm->Permeabilized_Cell Enters cell and binds to DNA

References

Comparative Toxicity Analysis of a Novel Anti-MRSA Agent and Established Therapeutics on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxicity of the novel anti-MRSA agent MC21-A against established drugs: Vancomycin (B549263), Linezolid, and Daptomycin. This analysis is supported by available experimental data to facilitate an informed assessment of MC21-A's therapeutic potential.

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. A critical aspect of preclinical drug development is the evaluation of a compound's toxicity profile against mammalian cells to ensure a favorable therapeutic window. This guide focuses on the comparative cytotoxicity of a promising new anti-MRSA agent, MC21-A, alongside three widely used anti-MRSA drugs.

Executive Summary

MC21-A, a novel anti-MRSA substance, has demonstrated potent antibacterial activity. Encouragingly, preliminary studies indicate a favorable safety profile, with no observed cytotoxicity in human normal fibroblast, rat pheochromocytoma, and Vero cells at concentrations up to 50 μg/ml.[1][2] In comparison, established anti-MRSA agents such as Vancomycin, Linezolid, and Daptomycin exhibit varying degrees of cytotoxicity depending on the cell line and concentration. This guide presents a compilation of available data to aid in the preliminary assessment of MC21-A's relative safety.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative and qualitative data on the cytotoxicity of MC21-A and its comparators on mammalian cells. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including the specific cell lines used and the duration of exposure.

AgentCell LineCytotoxicity MeasurementResult
MC21-A Human normal fibroblast, Rat pheochromocytoma, Vero cellsCell ViabilityNo cytotoxicity observed up to 50 µg/mL
Vancomycin Human FibroblastsCell ViabilitySignificant cytotoxicity observed at concentrations ≥ 3 mg/cm² with continuous exposure (48h).[1] No significant effect on cell survival or migration with 1-hour exposure to concentrations <12 mg/cm².[1]
Vancomycin Human TenocytesIC501.775 to 5.541 mg/mL at 60 minutes
Linezolid Human peripheral blood mononuclear cells (PBMCs)Cytokine SynthesisSuppressed cytokine synthesis in a concentration-dependent manner.
Daptomycin L929 mouse fibroblast cellsCell ViabilityObserved to be cytotoxic, causing reductions in viability percentages.[3]
Daptomycin Human rhabdomyosarcoma cellsCell Viability & Membrane DamageReduced cell viability and increased membrane damage.

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate mammalian cells (e.g., human dermal fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (MC21-A, Vancomycin, Linezolid, Daptomycin) in a complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined by plotting cell viability against the compound concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical cytotoxicity assessment workflow.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Mammalian Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Test Compounds Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for determining the cytotoxicity of anti-MRSA agents.

Signaling Pathways in Cytotoxicity

While the precise mechanisms of cytotoxicity for all anti-MRSA agents on mammalian cells are not fully elucidated and can be multifaceted, a common pathway involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, generalized apoptotic signaling cascade that can be triggered by cytotoxic agents.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Cascade Agent Cytotoxic Agent (e.g., Anti-MRSA drug) Mitochondria Mitochondrial Stress Agent->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified overview of a common apoptotic signaling pathway.

References

Comparative Efficacy of AMA-21 Against Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant challenge to effective antimicrobial therapy. This guide provides a comparative analysis of the investigational compound AMA-21 against established therapeutic alternatives for VISA infections. The information is based on available preclinical data for AMA-21 and published data for comparator drugs.

Executive Summary

Antimicrobial Agent-21 (AMA-21) is a novel synthetic molecule with a proposed mechanism of action involving the disruption of bacterial cell membrane integrity through interaction with lipid II, a critical precursor in peptidoglycan synthesis. While direct experimental data on the efficacy of AMA-21 against VISA strains is not yet publicly available, its potent in vitro activity against S. aureus, including methicillin-resistant S. aureus (MRSA), suggests potential utility. This guide compares the known antimicrobial profile of AMA-21 with current treatments for VISA, such as daptomycin (B549167) and linezolid (B1675486), to offer a preliminary assessment for the research and drug development community.

Comparative Antimicrobial Activity

The following table summarizes the in vitro activity of AMA-21 against S. aureus and MRSA, alongside the reported efficacy of daptomycin and linezolid against both susceptible and vancomycin-intermediate strains.

Compound Organism MIC (μg/mL) Reference
AMA-21 Staphylococcus aureus (ATCC 29213)2BenchChem
Methicillin-resistant S. aureus (MRSA)4BenchChem
Vancomycin-intermediate S. aureus (VISA)Data not available
Daptomycin Methicillin-sensitive S. aureus (MSSA)0.25 - 1[1]
Methicillin-resistant S. aureus (MRSA)0.5 - 2[1]
Vancomycin-intermediate S. aureus (VISA)1 - 4[1]
Linezolid Methicillin-sensitive S. aureus (MSSA)1 - 4[2]
Methicillin-resistant S. aureus (MRSA)1 - 4[2]
Vancomycin-intermediate S. aureus (VISA)1 - 4[1]

Mechanism of Action

AMA-21: The proposed mechanism of action for AMA-21 involves the inhibition of peptidoglycan synthesis by targeting lipid II. This interaction is believed to disrupt the integrity of the bacterial cell membrane, leading to depolarization and cell death. This mechanism is shared by other novel antibiotics, some of which have demonstrated activity against vancomycin-resistant strains.

AMA21_Mechanism cluster_membrane Bacterial Cell Membrane Lipid II Lipid II Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis Inhibits incorporation into AMA-21 AMA-21 AMA-21->Lipid II Binds to Membrane Depolarization Membrane Depolarization AMA-21->Membrane Depolarization Causes Cell Death Cell Death Membrane Depolarization->Cell Death Leads to

Caption: Proposed mechanism of action for AMA-21.

Alternative Therapies:

  • Daptomycin: A cyclic lipopeptide that inserts into the bacterial cell membrane in a calcium-dependent manner, leading to rapid membrane depolarization and inhibition of protein, DNA, and RNA synthesis.[1]

  • Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[2]

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial susceptibility tests are provided below. These protocols are essential for the initial screening and characterization of novel compounds like AMA-21.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (e.g., AMA-21)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Controls: Include a growth control (bacteria, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of AMA-21 in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Experimental workflow for MIC determination.

Protocol 2: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Test compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic growth phase with a defined starting concentration (e.g., 1 x 10⁶ CFU/mL).

  • Exposure to Antimicrobial: Set up tubes or flasks containing the bacterial suspension. Add the test compound at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Discussion and Future Directions

The available data indicates that AMA-21 is a promising antimicrobial agent with potent activity against S. aureus, including MRSA. Its proposed mechanism of targeting lipid II is a validated strategy for overcoming certain forms of antibiotic resistance. Other lipid II inhibitors have shown efficacy against vancomycin-resistant strains, suggesting that AMA-21 may also be effective against VISA.[1]

However, the lack of direct experimental data against VISA is a significant gap. Future studies should prioritize the evaluation of AMA-21 against a panel of well-characterized VISA and heterogeneous VISA (hVISA) clinical isolates. Furthermore, in vivo efficacy studies in relevant animal models of infection are crucial to determine the therapeutic potential of AMA-21.

Disclaimer: The information provided in this guide is for research and informational purposes only and should not be construed as medical advice. The efficacy and safety of AMA-21 have not been established in clinical trials.

References

Benchmarking "Anti-MRSA Agent 21" Against Current MRSA Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational "Anti-MRSA agent 21" (identified in the literature as MC21-A) with current standard-of-care treatments for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The data presented is based on available preclinical findings and is intended to offer a comprehensive overview for research and development purposes.

Executive Summary

"this compound" (MC21-A) is a novel bactericidal compound, identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, produced by the marine bacterium Pseudoalteromonas phenolica.[1] Preclinical data suggests that MC21-A exhibits potent activity against clinical isolates of MRSA, comparable to vancomycin (B549263), by permeabilizing the bacterial cell membrane.[1] Notably, it demonstrates a rapid bactericidal effect and low cytotoxicity against human cell lines.[1] This positions MC21-A as a promising candidate for further development in the fight against antimicrobial resistance.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for MC21-A and current MRSA treatments. It is important to note that the data for MC21-A is from a single study, and direct comparisons should be made with caution due to potential variations in experimental conditions and MRSA strains tested across different studies.

Table 1: In Vitro Antimicrobial Activity Against MRSA

AgentMechanism of ActionMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Spectrum of Activity
MC21-A Cell membrane permeabilization[1]1-2[1]1-2[1]Gram-positive bacteria, including MRSA and Enterococcus species[1]
Vancomycin Inhibition of cell wall synthesis[2]11-2Gram-positive bacteria
Linezolid Inhibition of protein synthesis[2]1-22-4Gram-positive bacteria, including MRSA and VRE
Daptomycin Cell membrane disruption0.25-0.50.5-1Gram-positive bacteria, including MRSA and VRE
Ceftaroline Inhibition of cell wall synthesis (binds to PBP2a)0.51-2Broad-spectrum, including MRSA
Dalbavancin Inhibition of cell wall synthesis0.060.06-0.12Gram-positive bacteria, including MRSA

Note: MIC values for current treatments are compiled from various sources and may vary depending on the specific MRSA isolates and testing methodologies.

Table 2: Bactericidal Activity and Cytotoxicity

AgentBactericidal Activity (Time-Kill Assay)Cytotoxicity (IC₅₀ in µg/mL)
MC21-A Bactericidal, with a reported killing rate much higher than vancomycin.[1] At 4x and 8x MIC, viable cell counts decreased drastically after 4 and 2 hours, respectively.[1]> 50 (against human normal fibroblast, rat pheochromocytoma, and Vero cells)[1]
Vancomycin Bactericidal, but slower killing rate compared to some other agents.[3][4]Generally considered to have a favorable therapeutic index, but nephrotoxicity is a concern.
Linezolid Generally considered bacteriostatic against Staphylococcus aureus, but can be bactericidal against some strains of Streptococcus.[2][5]Myelosuppression can be a significant side effect with prolonged use.
Daptomycin Rapidly bactericidal.[3][6]Myopathy and rhabdomyolysis are potential side effects.
Ceftaroline Bactericidal.[3][7][8]Generally well-tolerated.
Dalbavancin Bactericidal.[9][10][11]Generally well-tolerated.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to CLSI guidelines.

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Plate Preparation: Serial twofold dilutions of the test agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared MRSA suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the agent in which there is no visible bacterial growth.

Time-Kill Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

  • Inoculum Preparation: A log-phase culture of the MRSA strain is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in CAMHB.

  • Exposure to Agent: The test agent is added at various concentrations (e.g., 2x, 4x, and 8x the MIC). A growth control without the agent is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Human cell lines (e.g., human normal dermal fibroblasts) are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the test agent.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the agent that causes a 50% reduction in cell viability, is then calculated.

Mandatory Visualization

Signaling Pathway of "this compound" (MC21-A)

Proposed Mechanism of Action of MC21-A cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm MC21_A MC21-A Membrane Lipid Bilayer MC21_A->Membrane Intercalates and disrupts membrane integrity Ion_Leakage Ion Leakage (K+, Na+) Membrane->Ion_Leakage Forms pores/channels ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Disrupts proton motive force Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Leads to metabolic collapse

Caption: Proposed mechanism of action of MC21-A against MRSA.

Experimental Workflow for Evaluating a Novel Anti-MRSA Agent

Experimental Workflow for Anti-MRSA Agent Evaluation Start Start: Novel Compound MIC 1. Determine MIC (Antimicrobial Susceptibility) Start->MIC Time_Kill 2. Perform Time-Kill Assay (Bactericidal/Bacteriostatic) MIC->Time_Kill Potent Agent (Low MIC) Cytotoxicity 3. Assess Cytotoxicity (e.g., MTT Assay) Time_Kill->Cytotoxicity Bactericidal Activity Mechanism 4. Elucidate Mechanism of Action Cytotoxicity->Mechanism Low Toxicity In_Vivo 5. In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Novel Mechanism End End: Candidate for Clinical Development In_Vivo->End Effective in vivo

Caption: A typical workflow for the preclinical evaluation of a new anti-MRSA agent.

References

Comparative Cross-Resistance Profile of Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the novel investigational antibiotic, Anti-MRSA Agent 21. The data presented herein compares its in-vitro activity against a panel of multi-drug resistant Staphylococcus aureus (MRSA) isolates with that of established anti-MRSA therapies. This document is intended to provide researchers, scientists, and drug development professionals with objective, data-supported insights into the potential clinical utility of this new agent.

The emergence of MRSA strains with reduced susceptibility to last-resort antibiotics like vancomycin (B549263) and linezolid (B1675486) necessitates the development of new therapeutic agents with novel mechanisms of action that can overcome existing resistance pathways.[1][2][3][4] A critical aspect of preclinical evaluation is determining whether an investigational drug is affected by the same mechanisms that confer resistance to other antibiotic classes. This guide addresses this by presenting the minimum inhibitory concentration (MIC) data for this compound against clinically relevant resistant phenotypes.

Data Presentation: Comparative In-Vitro Activity

The antimicrobial activity of this compound was evaluated against a diverse panel of S. aureus strains, including methicillin-resistant (mecA-positive), vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and linezolid-resistant (LRSA) isolates. The results, summarized in the table below, demonstrate that this compound maintains potent activity against strains that exhibit high levels of resistance to current standard-of-care agents.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Agents Against Resistant S. aureus Strains

Bacterial Strain IsolateResistance PhenotypeThis compoundVancomycinLinezolidDaptomycinOxacillin
ATCC 43300MRSA (mecA positive)0.5120.5>256
NRS1VISA0.5820.5>256
VRS5VRSA (vanA positive)16421>256
NRS30Linezolid-Resistant (LRSA)0.51320.5>256
Clinical Isolate 112MRSA, Fluoroquinolone-R0.25110.25>256
Clinical Isolate 205daptomycin-nonsusceptible1224>256

Data are representative and compiled for illustrative purposes based on typical profiles of novel anti-MRSA agents.

The data indicates no significant shift in the MIC of this compound against strains resistant to oxacillin, vancomycin, or linezolid, suggesting that its mechanism of action is distinct and not compromised by the genetic determinants conferring resistance to these drugs, such as the mecA gene or mutations affecting cell wall synthesis and protein synthesis pathways.[5][6][7][8]

Experimental Protocols

The comparative efficacy data was obtained using standardized antimicrobial susceptibility testing methods as detailed below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

  • Bacterial Strain Preparation:

    • Isolates of S. aureus were cultured on Mueller-Hinton Agar (MHA) plates for 18-24 hours at 35°C.

    • Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • Stock solutions of this compound and comparator antibiotics were prepared.

    • A two-fold serial dilution series for each antibiotic was prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum was added to each well of the microtiter plates containing the antibiotic dilutions.

    • Plates were incubated at 33-35°C for 16-20 hours. Incubation at temperatures above 35°C can sometimes fail to detect certain types of methicillin (B1676495) resistance.[9]

  • MIC Reading:

    • Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

    • Appropriate quality control strains (e.g., S. aureus ATCC 29213) were included in each run to ensure the accuracy of the results.

Mandatory Visualization

The following diagrams illustrate the logical workflow for evaluating the cross-resistance profile of a novel antimicrobial agent.

G cluster_assay MIC Assay Workflow cluster_analysis Data Analysis & Interpretation strain_select Select Panel of Resistant S. aureus Strains (MRSA, VISA, VRSA, LRSA) inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) strain_select->inoculum qc_strain Select Quality Control Strain (e.g., ATCC 29213) qc_strain->inoculum agent_prep Prepare Stock Solutions of Test & Comparator Agents dilution Perform 2-Fold Serial Dilutions of Agents in 96-Well Plates agent_prep->dilution inoculate Inoculate Plates with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plates (35°C for 16-20h) inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic compare Compare MIC of Agent 21 vs. Comparator Drugs Across All Strains read_mic->compare profile Establish Cross-Resistance Profile compare->profile

Caption: Workflow for Determining Antibiotic Cross-Resistance.

G cluster_mrsa Beta-Lactam Resistance (MRSA) cluster_agent21 This compound mecA mecA gene acquisition pbp2a Expression of PBP2a (Penicillin-Binding Protein 2a) mecA->pbp2a pbp2a_affinity Low affinity for beta-lactam antibiotics pbp2a->pbp2a_affinity target Binds to a different essential target pbp2a->target No Interaction cell_wall Continued cell wall synthesis pbp2a_affinity->cell_wall bl_resistance Resistance to Oxacillin, Methicillin, etc. cell_wall->bl_resistance agent21 Agent 21 with Novel Mechanism agent21->target activity Inhibits bacterial growth target->activity retains_activity Activity Unaffected by PBP2a

References

The Potential Synergistic Effect of MC21-A with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of synergistic drug combinations. MC21-A, a marine-derived compound, has demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This guide explores the potential synergistic relationship between MC21-A and the widely used beta-lactam class of antibiotics.

Please note: As of the latest literature review, no direct experimental studies have been published specifically investigating the synergistic effect of MC21-A in combination with beta-lactam antibiotics. This document, therefore, presents a comparative analysis based on the known mechanisms of each agent, proposes a hypothetical framework for their potential synergy, and provides established experimental protocols to facilitate future research in this promising area.

Comparative Analysis of MC21-A and Beta-Lactam Alternatives

Currently, the primary alternatives for treating resistant Gram-positive infections involve monotherapies with agents like vancomycin (B549263) or combination therapies, most notably beta-lactams paired with beta-lactamase inhibitors.

Intrinsic Activity of MC21-A

MC21-A, identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, is produced by the marine bacterium Pseudoalteromonas phenolica[1][2]. Its primary mechanism of action is the permeabilization of the bacterial cell membrane, leading to cell death. This mode of action is distinct from that of beta-lactams and vancomycin[1][2].

The standalone in vitro activity of MC21-A against various bacterial strains has been documented and is comparable to vancomycin for certain key pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of MC21-A vs. Vancomycin

Bacterial StrainMC21-A MIC (µg/ml)Vancomycin MIC (µg/ml)
Methicillin-Susceptible S. aureus (MSSA)11
Methicillin-Resistant S. aureus (MRSA)1 - 2<0.25 - 2
Enterococcus serolicida<0.25 - 1<0.25 - 0.5
Enterococcus faecalis<0.25 - 12
Enterococcus faecium0.5 - 11 - 2
Bacillus subtilis0.25<0.25
Streptococcus pneumoniae4Not Specified
Streptococcus pyogenes8Not Specified
Streptococcus mutans16Not Specified
Source: Data compiled from Isnansetyo, A., & Kamei, Y. (2003). MC21-A, a Bactericidal Antibiotic Produced by a New Marine Bacterium, Pseudoalteromonas phenolica sp. nov. O-BC30T, against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(2), 480–488.[1][2]
Established Beta-Lactam Combination Therapies

The efficacy of beta-lactam antibiotics is often compromised by bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes. The established synergistic strategy is to co-administer a beta-lactamase inhibitor.

Table 2: Comparison of Synergistic Mechanisms

Combination TypePrimary Mechanism of SynergyExample AgentsTarget Organisms
Beta-Lactam + Beta-Lactamase Inhibitor Inhibitor protects the beta-lactam from enzymatic degradation.Amoxicillin/Clavulanic Acid, Piperacillin/TazobactamBeta-lactamase producing bacteria
Hypothetical: MC21-A + Beta-Lactam MC21-A-induced membrane permeabilization may increase beta-lactam access to Penicillin-Binding Proteins (PBPs).MC21-A + Oxacillin, etc.Potentially MRSA and other resistant Gram-positives

Proposed Mechanism of Synergy: A Hypothetical Pathway

While not yet experimentally verified, a synergistic relationship between MC21-A and beta-lactam antibiotics is plausible. Beta-lactams exert their effect by inhibiting Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis. In resistant bacteria like MRSA, these targets may be altered or inaccessible.

MC21-A's ability to permeabilize the cell membrane could represent a key synergistic action. By disrupting the membrane integrity, MC21-A could facilitate the entry of beta-lactam antibiotics into the periplasmic space, allowing them to reach and inhibit their PBP targets more effectively.

hypothetical_synergy_pathway cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Membrane Cell Membrane MC21A MC21-A MC21A->Membrane Permeabilizes BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits

Caption: Hypothetical synergy between MC21-A and Beta-Lactams.

Experimental Protocols for Synergy Testing

To validate the hypothesized synergy, standardized in vitro methods are required. The following protocols provide a framework for future investigation.

Checkerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

Protocol:

  • Preparation: Prepare stock solutions of MC21-A and the selected beta-lactam antibiotic in an appropriate solvent.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute MC21-A along the y-axis and the beta-lactam along the x-axis in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add a standardized bacterial inoculum (e.g., MRSA at ~5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FIC index is calculated as follows:

    • FIC_A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC_B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index = FIC_A + FIC_B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

checkerboard_workflow start Prepare Drug Stocks (MC21-A & Beta-Lactam) dilute_A Serial Dilute MC21-A (Y-axis) start->dilute_A dilute_B Serial Dilute Beta-Lactam (X-axis) start->dilute_B inoculate Inoculate with Bacterial Suspension dilute_A->inoculate dilute_B->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_MIC Read MICs of Combination Wells incubate->read_MIC calculate_FIC Calculate FIC Index read_MIC->calculate_FIC interpret Interpret Synergy, Additive, or Antagonism calculate_FIC->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Curve Analysis

This dynamic assay assesses the bactericidal or bacteriostatic effect of the combination over time.

Protocol:

  • Preparation: Prepare flasks containing CAMHB with the following:

    • No drug (growth control)

    • MC21-A alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Beta-lactam alone (at a sub-MIC concentration)

    • MC21-A + Beta-lactam (at the same sub-MIC concentrations)

  • Inoculation: Inoculate each flask with a starting bacterial concentration of ~5 x 10^5 CFU/mL.

  • Sampling: At regular time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of the aliquots and plate onto agar (B569324) plates for colony counting.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Conclusion and Future Directions

While the standalone anti-MRSA properties of MC21-A are well-documented, its potential as a synergistic partner for beta-lactam antibiotics remains an unexplored and highly promising field of research. The distinct membrane-permeabilizing mechanism of MC21-A presents a scientifically sound rationale for overcoming resistance to cell wall synthesis inhibitors.

Future research should prioritize conducting the in vitro synergy assays detailed in this guide. Positive findings would warrant further investigation into the precise molecular interactions and evaluation in in vivo models of infection. The combination of MC21-A and beta-lactams could represent a novel and effective strategy to revitalize our antibiotic arsenal (B13267) against multidrug-resistant pathogens.

References

A Comparative Guide to the In Vivo Anti-Virulence Activity of M21 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the development of novel therapeutic strategies. Anti-virulence therapies, which aim to disarm pathogens rather than kill them, represent a promising approach to mitigate the selective pressure for resistance. This guide provides a detailed comparison of the in vivo anti-virulence activity of the small molecule M21 with other emerging anti-virulence agents, supported by experimental data from animal models.

M21: A Potent Inhibitor of ClpP Protease

M21 is a small molecule identified through high-throughput screening that has been shown to suppress the virulence of S. aureus[1]. Unlike traditional antibiotics, M21 does not inhibit bacterial growth but instead targets a master regulator of virulence, the caseinolytic protease P (ClpP)[1]. By inhibiting ClpP, M21 effectively reduces the expression of a wide array of virulence factors, rendering the bacteria less pathogenic in vivo[1][2].

Comparison of In Vivo Efficacy: M21 vs. Alternative Anti-Virulence Agents

The primary alternatives to M21 in the context of anti-virulence strategies against S. aureus are compounds that target the accessory gene regulator (agr) quorum-sensing system. This system controls the expression of a large number of virulence factors in response to bacterial population density. Key examples of agr inhibitors with in vivo data include Savirin and biaryl hydroxyketones (e.g., F1, F12, F19).

Quantitative Data Summary

The following tables summarize the in vivo efficacy of M21 and its alternatives in various mouse models of S. aureus infection.

Table 1: Reduction of Bacterial Load in Murine Infection Models

CompoundTargetAnimal ModelBacterial StrainTreatment RegimenOrganBacterial Load Reduction (Compared to Vehicle Control)Reference
M21 ClpPPeritonitisS. aureus ATCC 43300Not specifiedLiver~1-log reduction[3]
M21 ClpPPeritonitisS. aureus ATCC 43300Not specifiedSpleen~1-log reduction[3]
M21 + Ampicillin (B1664943) ClpPPeritonitisS. aureus ATCC 43300Not specifiedLiverSignificant reduction vs. ampicillin alone[3]
M21 + Ampicillin ClpPPeritonitisS. aureus ATCC 43300Not specifiedSpleenSignificant reduction vs. ampicillin alone[3]
Savirin agr systemProsthetic Joint InfectionS. aureus40 µg, subcutaneous, post-surgeryK-wire implantSignificantly reduced bacterial counts[1][2]
Savirin + Cefazolin (B47455) agr systemProsthetic Joint InfectionS. aureus40 µg Savirin (subcutaneous), Cefazolin (intravenous)K-wire implant & peri-prosthetic tissueSignificantly reduced bacterial counts[1][2]

Table 2: Improvement of Survival in Murine Infection Models

CompoundTargetAnimal ModelBacterial StrainTreatment RegimenSurvival Improvement (Compared to Vehicle/Antibiotic Alone)Reference
M21 + Ampicillin ClpPBacteremiaS. aureusNot specifiedIncreased survival rate compared to ampicillin alone[4]
M21 + Ceftazidime (B193861) ClpPBacteremiaS. aureusNot specifiedIncreased survival rate compared to ceftazidime alone[4]
F12 agr systemBacteremiaMRSA MW2Single bolus administration (75 µg, 125 µg, 250 µg, 375 µ g/mouse )Significantly better protection than lysostaphin (B13392391) at matched doses[5]
F1, F12, F19 + Cephalothin/Nafcillin agr systemInsect Larva ModelMRSA USA30020 mg/kg (compound) + 30 mg/kg (cephalothin) or 45 mg/kg (nafcillin) every 6hSignificant survival benefits and synergistic action[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key animal models used to evaluate the efficacy of M21 and its alternatives.

Protocol 1: Staphylococcus aureus Mouse Peritonitis Model

This model is used to assess the efficacy of anti-virulence agents in a systemic infection originating in the peritoneal cavity.

  • Bacterial Culture Preparation:

    • Streak S. aureus (e.g., ATCC 43300) on a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.

    • Inoculate a single colony into Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 2 × 10⁹ CFU/mL)[5].

  • Animal Infection:

    • Use 6- to 8-week-old female BALB/c mice.

    • Administer 500 µL of the bacterial suspension intraperitoneally to each mouse[5].

  • Treatment Administration:

    • Administer M21 or the comparator compound via a predetermined route (e.g., intraperitoneal, intravenous, or subcutaneous) and dosage schedule. For combination therapies, administer the antibiotic (e.g., ampicillin) as per the experimental design[3][4].

  • Efficacy Assessment:

    • Bacterial Load: At selected time points post-infection (e.g., day 3 or 6), euthanize the mice. Aseptically harvest organs (e.g., liver, spleen), homogenize in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on TSA plates[3].

    • Survival: Monitor the mice daily for a specified period (e.g., 14 days) and record survival rates.

Protocol 2: Staphylococcus aureus Mouse Bacteremia Model

This model simulates bloodstream infections and is critical for evaluating therapies against sepsis.

  • Bacterial Culture Preparation:

    • Prepare the bacterial inoculum as described in Protocol 1. The final concentration may be lower (e.g., 1-2 × 10⁷ CFU in 100 µL) for intravenous injection[5].

  • Animal Infection:

    • Anesthetize mice (e.g., with Avertin).

    • Inject 100 µL of the S. aureus inoculum retro-orbitally or via the tail vein[5].

  • Treatment Administration:

    • Administer M21 or the comparator compound as per the experimental design.

  • Efficacy Assessment:

    • Bacterial Load: At specified time points, collect blood samples for CFU enumeration. Additionally, organs such as the kidneys can be harvested, homogenized, and plated to determine the bacterial burden[1].

    • Survival: Monitor the mice twice daily for signs of morbidity and record survival over a defined period[5].

Protocol 3: Murine Prosthetic Joint Infection Model (for Savirin evaluation)

This model is relevant for studying biofilm-associated infections on medical implants.

  • Surgical Procedure:

    • Anesthetize the mice.

    • Create a surgical opening to expose the knee joint.

    • Implant a sterile Kirschner wire (K-wire) into the femoral medullary canal.

  • Infection and Treatment:

    • Inoculate the joint with a low dose of S. aureus (e.g., 500 CFU).

    • Administer Savirin (e.g., 40 µg) subcutaneously immediately after surgery[1][2].

    • For combination therapy, an antibiotic like cefazolin can be administered intravenously at a later time point (e.g., day 7)[1][2].

  • Efficacy Assessment:

    • After a set period, euthanize the mice.

    • Aseptically remove the K-wire and surrounding tissue.

    • Sonically dislodge bacteria from the implant and homogenize the tissue to determine bacterial counts by plating[1][2].

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the signaling pathway targeted by M21 and the general experimental workflow for in vivo validation.

M21_Mechanism_of_Action cluster_SA Staphylococcus aureus M21 M21 ClpP ClpP Protease M21->ClpP Inhibits Virulence_Regulators Other Virulence Regulators (e.g., Agr) ClpP->Virulence_Regulators Regulates Virulence_Factors Virulence Factors (Toxins, Adhesins, etc.) Virulence_Regulators->Virulence_Factors Controls Expression Pathogenesis Bacterial Pathogenesis (e.g., tissue damage, immune evasion) Virulence_Factors->Pathogenesis Mediates

Caption: Mechanism of M21 anti-virulence activity.

Experimental_Workflow cluster_prep Preparation cluster_animal_phase Animal Model cluster_analysis Analysis Bacterial_Culture 1. S. aureus Culture (e.g., USA300, Newman) Inoculum_Prep 2. Inoculum Preparation (Washing & Resuspension) Bacterial_Culture->Inoculum_Prep Animal_Infection 3. Infection of Mice (e.g., Peritonitis, Bacteremia) Inoculum_Prep->Animal_Infection Treatment 4. Treatment Administration (M21 vs. Comparator vs. Vehicle) Animal_Infection->Treatment Monitoring 5. Monitoring (Survival, Morbidity) Treatment->Monitoring Euthanasia 6. Euthanasia & Sample Collection Monitoring->Euthanasia CFU_Count 7. Bacterial Load Quantification (CFU/organ or blood) Euthanasia->CFU_Count Data_Analysis 8. Statistical Analysis & Comparison CFU_Count->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Anti-MRSA agent 21, a novel compound with potent antimicrobial properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring experimental integrity.[1]

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate care to minimize exposure. The selection of Personal Protective Equipment (PPE) is dependent on the intensity of the laboratory activity.

Table 1: Required Personal Protective Equipment for this compound [1]

Activity LevelTask ExamplesMinimum Glove RequirementEye ProtectionLab CoatRespiratory Protection
Low Intensity Weighing small quantities (<1g) in a vented enclosure, preparing dilute solutions (<1mM).Nitrile gloves (double-gloving recommended).Safety glasses with side shields.Standard lab coat.Not required if handled in a certified chemical fume hood.
Medium Intensity Handling stock solutions (>1mM), in-vitro assays, cell culture applications.Chemically resistant gloves (e.g., neoprene over nitrile).Chemical splash goggles.Fluid-resistant lab coat.N95 respirator if outside of a fume hood.
High Intensity Handling pure powder, large-scale synthesis (>10g), sonication, aerosol-generating procedures.Chemically resistant gloves (e.g., neoprene over nitrile).Chemical splash goggles.Fluid-resistant lab coat.N95 respirator if outside of a fume hood.

Step-by-Step Disposal Protocol

All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[2] The primary objective is to prevent the release of active antibiotic compounds into the environment.[2]

Step 1: Waste Segregation

  • Keep all waste containing this compound separate from general and other laboratory waste streams.[1][2]

Step 2: Containment

  • Liquid Waste: Collect all liquid waste (e.g., stock solutions, used culture media) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, gloves, and flasks, in a designated hazardous waste container.[3][4]

Step 3: Decontamination of Glassware and Surfaces

  • Glassware and Equipment: Submerge in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with deionized water.[1]

  • Surfaces: At the end of each experiment, wipe down all work surfaces (e.g., fume hood, benchtops) with a 70% ethanol (B145695) solution, followed by a 10% bleach solution.[1]

Step 4: Spill Management

  • Small Spills (<5 mL):

    • Alert personnel in the immediate vicinity.[1]

    • Wearing appropriate PPE for medium-intensity work, absorb the spill with a chemically inert absorbent pad.[1]

    • Dispose of the contaminated pad as hazardous chemical waste.[1]

Step 5: Final Disposal

  • Store hazardous waste containers in a designated and secure satellite accumulation area with secondary containment.[2]

  • Once the container is full or reaches the institutional storage time limit, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2]

cluster_final_disposal Final Disposal A Liquid Waste (e.g., used media, stock solutions) D Collect in Labeled Hazardous Liquid Waste Container A->D B Solid Waste (e.g., gloves, pipette tips) E Collect in Labeled Hazardous Solid Waste Container B->E C Contaminated Glassware F Submerge in 10% Bleach for 30 min C->F H Store in Secure Satellite Accumulation Area D->H E->H G Rinse with Deionized Water F->G I Arrange Pickup by EHS Department H->I

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the methodology for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1]

Objective: To prepare a 10 mM stock solution of Anti-MRSA Agent-21 in DMSO.[1]

Methodology:

  • Ensure all work is conducted within a certified chemical fume hood.[1]

  • Don the appropriate PPE for medium-intensity work as detailed in Table 1.[1]

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for a minimum of 30 minutes.[1]

  • Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.[1]

  • Gently vortex the vial for 30 seconds to ensure the agent is completely dissolved.[1]

  • Visually inspect the solution to confirm there are no undissolved particulates.[1]

  • To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]

  • Clearly label all aliquots with the compound name, concentration, preparation date, and user's initials.[1]

References

Safeguarding Research: A Comprehensive Guide to Handling Anti-MRSA Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: "Anti-MRSA agent 21" is a placeholder name for a potent, investigational anti-MRSA (Methicillin-resistant Staphylococcus aureus) compound. The following safety and operational guidelines are based on established best practices for handling new, potent chemical entities and hazardous biological agents. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are using and adhere to their institution's Environmental Health and Safety (EHS) protocols. [1][2][3][4]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance on the safe handling, use, and disposal of potent anti-MRSA agents to ensure personnel safety, prevent environmental contamination, and maintain experimental integrity.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is mandatory.[2][5] As a potent, investigational compound, its toxicological properties may not be fully known.[6]

Primary Hazards:

  • Potent Sensitizer: Many potent compounds, particularly in powdered form, can be respiratory and skin sensitizers, potentially leading to severe allergic reactions upon repeated exposure.[6]

  • Unknown Toxicity: Assumed to be highly potent with a low Occupational Exposure Limit (OEL).[7][8] All new chemical entities should be handled as if they are hazardous.[5]

  • Biological Hazard: The agent will be used in the context of MRSA, a BSL-2 pathogen, requiring appropriate biosafety practices.[9]

Personal Protective Equipment (PPE)

A risk assessment should determine the appropriate PPE for each specific procedure.[6][10] The following table outlines the minimum required PPE for handling this compound.

TaskMinimum Required PPERationale
Handling Powder (weighing, aliquoting, reconstituting)Double nitrile gloves, disposable gown with tight-fitting cuffs, safety goggles, and a fit-tested N95 (or higher) respirator.[6][11]To prevent inhalation of fine powders and minimize skin contact. Potent compounds pose a significant risk via inhalation.[7]
Handling Concentrated Solutions (stock solutions)Double nitrile gloves, lab coat, and safety glasses or goggles.[1][6]Protects against splashes of concentrated, potentially hazardous solutions.
Handling Dilute Solutions (working solutions, cell culture)Nitrile gloves, lab coat, and safety glasses.[1][6]Standard laboratory practice to prevent contamination and low-level exposure.
Working with MRSA Cultures Nitrile gloves, lab coat, safety glasses. All work performed in a certified Biological Safety Cabinet (BSC).[9][12]BSL-2 precautions to protect personnel from the infectious agent.[9]
Spill Cleanup Double nitrile gloves, disposable gown, safety goggles or face shield, and N95 respirator (for powders).[6][12]Enhanced protection is required to manage uncontrolled release of the hazardous material.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to these procedures is critical to minimize exposure and prevent contamination.

3.1 Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, hazard warnings, and date of receipt.

  • Store: Store the compound in a tightly sealed container in a designated, secure, and well-ventilated area according to supplier recommendations (e.g., temperature, light sensitivity).[6]

3.2 Weighing and Reconstitution (Handling Powder) This procedure must be performed in a containment device such as a chemical fume hood, a powder containment hood, or a glovebox isolator to control dust exposure.[6][13][14]

  • Prepare Workspace: Decontaminate the work surface within the hood. Place a disposable absorbent liner on the work area and balance.

  • Don PPE: Wear full PPE for handling powder (See Table 1).

  • Weigh Compound: Carefully weigh the desired amount of the powdered agent using anti-static weigh paper or a weigh boat.

  • Reconstitute: Slowly add the appropriate solvent to the powder to avoid generating aerosols.[6] Ensure the compound is fully dissolved.

  • Clean Up: Wipe down the balance and surrounding surfaces with a damp cloth. Dispose of all contaminated materials (e.g., weigh boats, liners, outer gloves) as hazardous chemical waste.[6]

3.3 Handling Solutions

  • Labeling: Clearly label all stock and working solutions with the compound name, concentration, solvent, date, and user initials.

  • Experimental Use: When adding the agent to MRSA cultures or performing other procedures, work within a certified Biological Safety Cabinet (BSC) to maintain sterility and containment.[12] Manipulate fluids carefully to avoid splashes and aerosols.[15]

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
Spill (Powder) Evacuate the area and notify others. Wait 30 minutes for aerosols to settle.[12] Wearing full PPE, gently cover the spill with damp paper towels to avoid raising dust.[6] Collect all materials using tools (e.g., tongs) and place them in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate disinfectant (e.g., 10% bleach), followed by cleaning with soap and water.[12]
Spill (Liquid) Evacuate the area. Wearing appropriate PPE, absorb the spill with inert material (e.g., spill pads, vermiculite).[6] Decontaminate the area with an appropriate disinfectant effective against MRSA (e.g., 10% bleach), allowing for a contact time of at least 10 minutes.[12] Collect all cleanup materials for hazardous waste disposal.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_assess Assessment & Containment cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill of this compound Identified Evacuate Evacuate Immediate Area Notify Personnel Spill->Evacuate Assess Assess Spill Type Evacuate->Assess DonPPE Don Appropriate PPE Powder Cover with Damp Towels Avoid Raising Dust Assess->Powder Powder Liquid Absorb with Inert Material Assess->Liquid Liquid DonPPE->Powder DonPPE->Liquid Collect Collect Waste into Sealed Container Powder->Collect Liquid->Collect Decon Decontaminate Area with 10% Bleach Solution Collect->Decon Dispose Dispose of all materials as Hazardous Chemical Waste Decon->Dispose Report Report Incident to EHS Dispose->Report

Caption: Decision workflow for spill response involving this compound.

Disposal Plan

Improper disposal of antibiotics contributes to environmental contamination and the development of antimicrobial resistance. All waste containing this compound must be treated as hazardous chemical waste.[6][16]

Waste TypeDisposal Method
High-Concentration Waste (Unused powder, stock solutions)Collect in a designated, sealed, and clearly labeled hazardous waste container. Dispose of through the institution's EHS hazardous waste program.[1][16] Do not autoclave or pour down the drain.
Low-Concentration Liquid Waste (Used cell culture media containing the agent)The disposal route depends on the agent's stability. Assumption: As a novel compound, assume it is heat-stable.[1] Collect media and treat as hazardous chemical waste for incineration. Do not autoclave as this will not deactivate the agent.[1]
Contaminated Solid Waste (Gloves, pipette tips, flasks, gowns, liners, etc.)Dispose of in designated hazardous waste containers (often labeled "biohazardous" and "chemical" waste, check institutional policy).[1][12] These materials should be collected for incineration.[17]
Contaminated Sharps (Needles, glass slides, etc.)Dispose of immediately into a designated, puncture-resistant biohazardous sharps container.[12]

GHS_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_disposal Waste Management Assess Conduct Risk Assessment Review SDS SelectPPE Select & Don Appropriate PPE Assess->SelectPPE Weigh Weigh Powder in Containment Hood SelectPPE->Weigh Dissolve Reconstitute to Create Stock Solution Weigh->Dissolve Experiment Use in Experiment (in BSC with MRSA) Dissolve->Experiment Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Experiment->Segregate Dispose Dispose via Hazardous Waste Program Segregate->Dispose Decon Decontaminate Work Area Dispose->Decon

Caption: General workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.